FMOC-DL-4-tert-butyl-PHE
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO4/c1-28(2,3)19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEORFXNCSRZFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is FMOC-DL-4-tert-butyl-PHE
Critical Consideration: For the development of a specific therapeutic agent where interaction with a chiral biological target (like a receptor or enzyme) is required, the use of a racemic mixture is generally avoided. Such applications demand stereochemical purity, and the L- and D-containing peptides would be considered distinct chemical entities with different biological and toxicological profiles. Therefore, the pure L- or D-isomer is almost exclusively used in late-stage drug development. [12]
Section 4: Experimental Protocols and Methodologies
The protocols described herein are self-validating systems, incorporating best practices to ensure reliable outcomes. They are presented as a starting point and may require optimization based on the specific peptide sequence and synthesis scale.
General Handling and Storage
This compound is a stable, solid compound. For long-term viability, it should be stored in a tightly sealed container at 0–8 °C, protected from moisture. [8][9]Before use, allow the container to warm to room temperature to prevent moisture condensation.
Protocol: Incorporation into a Peptide via Manual Fmoc-SPPS (0.1 mmol Scale)
This protocol outlines a single coupling cycle for incorporating this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin (e.g., Rink Amide, Wang resin) with free amine (0.1 mmol)
-
This compound (3-5 equivalents; ~133-222 mg)
-
Coupling reagent (e.g., HATU, HBTU; 2.9-4.5 equivalents)
-
Base: N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM)
-
Deprotection solution: 20% (v/v) piperidine in DMF
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel. Drain the DMF.
-
N-α-Fmoc Deprotection (if applicable):
-
Add 20% piperidine/DMF solution to the resin. Agitate for 5 minutes and drain.
-
Add a fresh aliquot of 20% piperidine/DMF and agitate for 15-20 minutes to ensure complete deprotection. [4] * Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (3-5 eq.) and the coupling agent (e.g., HATU, 2.9-4.5 eq.) in DMF.
-
Add DIPEA (6-10 eq.) to the solution.
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution will typically change color. The rationale for pre-activation is to form the highly reactive O-acylisourea intermediate before adding it to the resin, maximizing coupling efficiency. [10]
-
-
Coupling Reaction:
-
Drain the final DMF wash from the resin and immediately add the activated amino acid solution.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
Expert Insight: Due to the steric hindrance of the tert-butyl group, this coupling step may be slower than for other amino acids. [4]A longer coupling time or a "double coupling" (repeating steps 3 and 4) may be necessary. Perform a Kaiser test to confirm the absence of free primary amines, which indicates a complete reaction. [1]
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Caption: Workflow for a single Fmoc-SPPS coupling cycle.
Protocol: Cleavage from Resin and Side-Chain Deprotection
Once the synthesis is complete, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously.
Materials:
-
Dry peptide-resin
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS). (Caution: TFA is highly corrosive) . TIS is a scavenger used to trap reactive cations generated during cleavage.
-
Cold diethyl ether
Methodology:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail (approx. 10 mL per gram of resin). [11]3. Agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.
Section 5: Potential Challenges and Mitigation Strategies
Racemization
During the activation step, the carboxyl group of the amino acid is highly susceptible to racemization via an oxazol-5(4H)-one intermediate, which can lead to the formation of undesired epimers. [7][12]
-
Causality: The α-proton of the activated amino acid becomes acidic and can be abstracted, leading to a loss of stereochemical integrity.
-
Mitigation: This side reaction is effectively suppressed by the addition of additives like 1-hydroxy-benzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) to the coupling reaction. [10][12]Modern coupling reagents like HATU and HCTU already incorporate a derivative of these additives in their structure. For sensitive amino acids, using a lower-basicity base than DIPEA (e.g., 2,4,6-collidine) can also reduce racemization risk. While racemization rates are generally low (often <0.4% per cycle), they are cumulative and must be controlled for high-purity synthesis. [13]
Incomplete Coupling
As previously mentioned, the steric bulk of the 4-tert-butyl-phenylalanine can impede the coupling reaction.
-
Validation & Mitigation: The completeness of the coupling should always be validated with a qualitative test (e.g., Kaiser test for primary amines, Chloranil test for secondary amines). If the test is positive (indicating free amines), the coupling step should be repeated ("double coupling"). Alternatively, switching to a more potent coupling reagent (e.g., COMU) or increasing the reaction temperature (e.g., to 40-60°C, if using a thermally stable resin) can drive the reaction to completion.
Section 6: Safety and Handling
A comprehensive Safety Data Sheet (SDS) for this compound must be obtained from the supplier and consulted before use. As a fine chemical powder, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.
While specific toxicology data for this compound is limited, related compounds like 4-tert-butylphenol are known to cause serious eye damage and skin irritation and are suspected of damaging fertility. [14][15][16]All chemical waste, including solvents and unused reagents, must be disposed of in accordance with institutional and local regulations.
Conclusion
Fmoc-DL-4-tert-butyl-phenylalanine is far more than a simple derivative; it is a sophisticated, multi-purpose tool for the modern peptide chemist. Its defining feature—the para-tert-butyl group—provides a powerful, mechanistically-driven solution to several persistent challenges in peptide synthesis and drug development. By sterically hindering peptide aggregation, it enhances the fidelity and yield of SPPS for difficult and hydrophobic sequences. Concurrently, it offers a valuable handle for modulating the pharmacokinetic and pharmacodynamic properties of peptide therapeutics by improving metabolic stability and influencing bioactive conformation. While the use of the DL-racemic mixture is primarily suited for discovery-phase library synthesis, the availability of the pure L- and D-isomers provides the stereochemical precision required for advanced drug development. A thorough understanding of its properties and the rationale behind its application, as detailed in this guide, empowers researchers to strategically deploy this building block to synthesize novel peptides that were previously inaccessible or sub-optimal, accelerating the journey from concept to clinical candidate.
References
-
Title: Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism Source: totalsynthesis.com URL: [Link]
-
Title: Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Deprotecting Fmoc Group Mechanism | Organic Chemistry Source: YouTube URL: [Link]
-
Title: (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)... Source: ResearchGate URL: [Link]
-
Title: Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences Source: Luxembourg Bio Technologies URL: [Link]
-
Title: The Science Behind Fmoc-L-4-tert-butyl-phenylalanine: A Chemical Perspective Source: Ningbo Inno Pharmchem Co., Ltd. URL: [Link]
-
Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory Source: UCI Department of Chemistry URL: [Link]
-
Title: Fmoc / t-Bu Solid Phase Synthesis Source: Sunresin URL: [Link]
-
Title: Metabolically Stable tert-Butyl Replacement Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Peptide synthesis Source: Wikipedia URL: [Link]
-
Title: Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine Source: PubChem URL: [Link]
-
Title: SAFETY DATA SHEET - 4-tert-Butylphenol Source: Thermo Fisher Scientific URL: [Link]
-
Title: Application of tert-Butyl Disulfide-Protected Amino Acids for the Fmoc Solid-Phase Synthesis of Lactam Cyclic Peptides under Mild Metal-Free Conditions Source: ACS Publications URL: [Link]
-
Title: Advances in Fmoc solid-phase peptide synthesis Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Epimerisation in Peptide Synthesis Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis Source: PubMed URL: [Link]
-
Title: Metabolism of t-butyl groups in drugs Source: Hypha Discovery Blogs URL: [Link]
-
Title: The tert-butyl group in chemistry and biology Source: ResearchGate URL: [Link]
-
Title: Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium Coupling Reaction Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study Source: ResearchGate URL: [Link]
-
Title: Aggregation, Racemization and Side Reactions in Peptide Synthesis Source: AAPPTEC URL: [Link]
-
Title: Use of amino-acid esters as reaction partners.a, Selective formation of... Source: ResearchGate URL: [Link]
-
Title: 4-tert-Butylphenol Source: Wikipedia URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
- 13. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. assets.thermofisher.cn [assets.thermofisher.cn]
Physicochemical properties of FMOC-DL-4-tert-butyl-phenylalanine
An In-depth Technical Guide to FMOC-DL-4-tert-butyl-phenylalanine
Authored by: A Senior Application Scientist
Introduction
In the landscape of synthetic peptide chemistry, the choice of building blocks is a critical determinant of success, directly influencing the yield, purity, and ultimate biological activity of the target molecule. N-α-Fmoc-DL-4-tert-butyl-phenylalanine is a non-canonical amino acid derivative that has garnered significant attention among researchers and drug developers. It is strategically designed for use in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for constructing peptide chains.[1][2][3]
This derivative incorporates two key structural modifications to the standard phenylalanine backbone:
-
The N-α-9-fluorenylmethoxycarbonyl (Fmoc) Group: This base-labile protecting group is fundamental to the most widely used SPPS strategy.[4][5] Its stability under acidic conditions and its clean, rapid removal with a mild base like piperidine allow for the sequential and controlled addition of amino acids to a growing peptide chain anchored to a solid support.[5][6]
-
The para-tert-butyl Group: The addition of a bulky, hydrophobic tert-butyl group to the phenyl ring is a deliberate modification to overcome common challenges in peptide synthesis.[6][7] This group enhances the solubility of the amino acid derivative in organic solvents, a crucial factor for efficient coupling reactions.[3][7][8] Furthermore, it sterically hinders the intermolecular interactions that lead to peptide aggregation, a major cause of low yields and failed syntheses, particularly in hydrophobic or "difficult" sequences.[9][10]
This technical guide provides a comprehensive overview of the physicochemical properties, analytical characterization, and practical applications of FMOC-DL-4-tert-butyl-phenylalanine, offering field-proven insights for professionals in peptide research and pharmaceutical development.
Core Physicochemical Properties
The utility of FMOC-DL-4-tert-butyl-phenylalanine in a laboratory setting is dictated by its fundamental physicochemical characteristics. These properties influence its handling, storage, and reactivity.
Identity and Chemical Attributes
A summary of the key identifying and physical properties is presented below.
| Property | Value | Source(s) |
| Synonyms | Fmoc-DL-Phe(4-tBu)-OH, Fmoc-4-tert-butyl-DL-Phenylalanine | [2][11] |
| CAS Number | 1236257-38-7 | [11] |
| Molecular Formula | C₂₈H₂₉NO₄ | [2][11] |
| Molecular Weight | 443.53 g/mol | [11] |
| Appearance | White to off-white solid | [2][3] |
| Purity | Typically ≥95% to ≥98% (by HPLC) | [2][3] |
Note: The properties listed are for the DL-racemic mixture. The individual D- and L-enantiomers have distinct CAS numbers (252049-14-2 for D-form, 213383-02-9 for L-form) but share the same molecular formula and weight.[2][3]
Solubility Profile
A key advantage of the tert-butyl modification is the significant enhancement of solubility in common organic solvents used in SPPS.[7][8] While quantitative solubility data is not consistently reported in public literature, the bulky, non-polar tert-butyl group improves solubility in solvents such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[7] This improved solubility ensures that the amino acid remains fully dissolved during the coupling step, which is critical for achieving high reaction efficiency and preventing precipitation-related issues, especially in automated synthesis platforms.[6][10]
Stability, Storage, and Handling
Proper storage is crucial to maintain the integrity of the compound.
-
Storage Conditions: FMOC-DL-4-tert-butyl-phenylalanine should be stored in a cool, dry place, with recommended temperatures between 0-8 °C.[2][3]
-
Chemical Stability: The Fmoc protecting group is famously labile to bases. It is readily cleaved by secondary amines, with a 20% solution of piperidine in DMF being the standard reagent for its removal during SPPS.[5][6] Conversely, the Fmoc group is stable to acidic conditions, allowing for the use of acid-labile side-chain protecting groups (e.g., Boc, tBu) which are removed at the final cleavage step with reagents like trifluoroacetic acid (TFA).[4][5]
Chemical Structure and Spectroscopic Analysis
Unambiguous confirmation of the compound's identity and purity relies on standard analytical techniques.
Chemical Structure Diagram
The molecular structure of FMOC-DL-4-tert-butyl-phenylalanine is depicted below.
Caption: Chemical structure of FMOC-DL-4-tert-butyl-phenylalanine.
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is a powerful tool for structural confirmation. Key expected signals include:
-
Aromatic Protons: Multiple signals in the ~7.2-7.8 ppm range corresponding to the protons on the fluorenyl group and the disubstituted phenyl ring.
-
Aliphatic Protons: Signals for the α-CH and β-CH₂ protons of the phenylalanine backbone, typically between 3.0 and 4.5 ppm.
-
tert-butyl Protons: A characteristic sharp singlet at approximately 1.3 ppm, integrating to 9 protons, which is a clear indicator of the tert-butyl group.
-
Fmoc Protons: Signals corresponding to the CH and CH₂ of the fluorenylmethoxy group, usually around 4.2-4.5 ppm.
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight. The expected [M+H]⁺ ion would be at m/z 444.5, and the [M+Na]⁺ ion at m/z 466.5.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of Fmoc-amino acids.[1] A high-purity sample should exhibit a single major peak under appropriate chromatographic conditions.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary and most critical application of FMOC-DL-4-tert-butyl-phenylalanine is as a building block in SPPS.[2][3] Its incorporation into a peptide sequence is a strategic decision to leverage the unique benefits of the tert-butyl group.
Advantages in Peptide Synthesis
-
Disruption of Peptide Aggregation: The steric bulk of the tert-butyl group disrupts the intermolecular π-π stacking and hydrophobic interactions between growing peptide chains on the solid support.[10] This mitigation of on-resin aggregation leads to more efficient coupling and deprotection steps, ultimately resulting in higher purity and yield of the final peptide.[9][10]
-
Enhanced Metabolic Stability: The tert-butyl group can sterically hinder the action of proteolytic enzymes near the modified residue.[7] This can increase the in-vivo half-life of the resulting peptide therapeutic, a highly desirable trait in drug development.
-
Modulation of Biological Activity: The bulky side chain can influence the peptide's three-dimensional conformation.[7] This can be used to either lock the peptide into a bioactive conformation or to probe structure-activity relationships (SAR) by observing how this significant modification affects receptor binding or enzyme inhibition.
SPPS Workflow Diagram
The following diagram illustrates a single, generalized cycle for the incorporation of an Fmoc-amino acid in SPPS.
Caption: A standard workflow for one cycle in Fmoc-based SPPS.
Experimental Protocols
The following protocols are provided as a guide for researchers. They represent standard, validated methodologies that should be adapted as necessary for specific equipment and synthesis scales.
Protocol 1: Purity Assessment by RP-HPLC
This protocol describes a self-validating system for determining the purity of the raw material.
Rationale: RP-HPLC separates components based on their hydrophobicity. For an Fmoc-protected amino acid, this method is highly effective at resolving the desired product from potential impurities such as the free amino acid or byproducts from the Fmoc protection step.
Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of FMOC-DL-4-tert-butyl-phenylalanine and dissolve it in 1 mL of a 1:1 mixture of Acetonitrile (ACN) and water to create a 1 mg/mL stock solution.
-
Chromatographic Conditions:
-
Column: C18, 3-5 µm particle size (e.g., 4.6 x 150 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN).
-
Gradient: A linear gradient from 10% B to 90% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 265 nm and 301 nm (characteristic absorbance for the Fmoc group).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: Integrate the peak areas of the resulting chromatogram. Purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage. A pure sample should yield a single, sharp peak.
Protocol 2: Standard Coupling in Manual SPPS
This protocol outlines the incorporation of FMOC-DL-4-tert-butyl-phenylalanine onto a resin-bound peptide chain.
Rationale: This procedure uses a carbodiimide (DIC) and an additive (Oxyma) for in-situ activation of the amino acid's carboxylic acid. This forms a highly reactive ester intermediate that efficiently acylates the free N-terminal amine of the peptide on the resin, forming a new peptide bond.
Methodology (0.1 mmol scale):
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed (as per Protocol 3) and the resin has been thoroughly washed with DMF (3-5 times).
-
Activation Solution: In a separate vessel, dissolve FMOC-DL-4-tert-butyl-phenylalanine (0.4 mmol, 4 equivalents) and Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) (0.4 mmol, 4 equivalents) in DMF (~2 mL).
-
Initiate Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (0.4 mmol, 4 equivalents) to the activation solution and vortex for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the vessel containing the washed resin.
-
Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring (Optional but Recommended): Perform a Kaiser test (or other ninhydrin-based test) on a small sample of resin beads. A negative result (yellow beads) indicates the successful consumption of all free amines and thus a complete coupling reaction.
-
Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents. The resin is now ready for the next deprotection cycle.
Protocol 3: Fmoc Group Deprotection
This protocol details the removal of the N-terminal Fmoc group to prepare the peptide for the next coupling step.
Rationale: The acidic proton on the fluorenyl ring system is readily abstracted by a mild base like piperidine. This initiates a β-elimination reaction, cleaving the protecting group as dibenzofulvene, which is subsequently scavenged by piperidine. The process is highly efficient and orthogonal to acid-labile side-chain protecting groups.
Methodology:
-
Initial Treatment: Add a solution of 20% piperidine in DMF to the Fmoc-protected peptide-resin. Agitate for 3-5 minutes.
-
Drain and Repeat: Drain the solution. The appearance of a strong UV absorbance from the dibenzofulvene-piperidine adduct in the drained solution is a qualitative indicator of successful deprotection.
-
Second Treatment: Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete removal.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to completely remove all traces of piperidine, which would interfere with the subsequent coupling reaction. The resin now has a free N-terminal amine and is ready for the next coupling cycle.
Conclusion
FMOC-DL-4-tert-butyl-phenylalanine is more than a standard building block; it is a problem-solving tool for peptide chemists. Its defining feature—the para-tert-butyl group—confers enhanced solubility and aggregation-disrupting properties that are invaluable for the synthesis of complex, hydrophobic peptides.[7][9][10] By improving synthetic efficiency and offering a handle to modulate the stability and conformation of the final peptide, this derivative serves as a critical component in the toolkit for modern drug discovery and protein engineering.[2][3][8] A thorough understanding of its physicochemical properties and adherence to validated protocols are essential for harnessing its full potential in the laboratory.
References
- Vertex AI Search. Fmoc-L-4-tert-butyl-phenylalanine: A Key Building Block for Advanced Peptide Synthesis.
- Benchchem. A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
- Benchchem. An In-depth Technical Guide to Fmoc-Phe(4-tBu)
- Chem-Impex. Fmoc-4-tert-butyl-D-phenylalanine.
- Chem-Impex. Fmoc-4-tert-butyl-L-phenylalanine.
- Ningbo Inno Pharmchem Co., Ltd. The Science Behind Fmoc-L-4-tert-butyl-phenylalanine: A Chemical Perspective. (2026-01-01).
- ChemicalBook. Fmoc-DL-4-tert-butyl-Phe suppliers & manufacturers in China.
- Benchchem.
- Benchchem. A Technical Guide to Fmoc-Phe(4-tBu)-OH and Fmoc-Phe-OH in Peptide Synthesis.
- ChemPep. Fmoc Solid Phase Peptide Synthesis.
- AltaBioscience. Fmoc Amino Acids for SPPS.
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- 2. chemimpex.com [chemimpex.com]
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- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
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An In-depth Technical Guide to Fmoc-DL-4-tert-butyl-Phenylalanine: Structure, Properties, and Applications in Peptide Synthesis
This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-DL-4-tert-butyl-phenylalanine (Fmoc-DL-4-tert-butyl-Phe), a crucial building block in modern peptide chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's core structural features, physicochemical properties, and the rationale behind its application in synthesizing complex peptides.
Introduction: The Strategic Advantage of Steric Hindrance
In the intricate field of peptide synthesis, the choice of amino acid derivatives is paramount to achieving desired outcomes in purity, yield, and ultimately, biological activity. This compound is a non-natural amino acid derivative that has gained significant traction for its unique structural characteristics. The presence of a bulky tert-butyl group on the phenyl ring of phenylalanine introduces significant steric hindrance, which can be strategically leveraged to influence peptide conformation, enhance solubility, and improve the stability of the final peptide product.[1] This guide will elucidate the fundamental properties of this compound and explain the causality behind its utility in solid-phase peptide synthesis (SPPS).
Molecular Structure and Core Components
The structure of this compound is an elegant amalgamation of three key functional components, each playing a distinct and critical role in its chemical behavior and application.[1]
-
DL-Phenylalanine Backbone: This forms the core amino acid structure. As a racemic mixture (DL), it contains both the D and L enantiomers of 4-tert-butyl-phenylalanine. The choice between enantiomerically pure forms (D or L) or the racemic mixture depends on the specific stereochemical requirements of the target peptide.
-
Fmoc (9-Fluorenylmethoxycarbonyl) Protecting Group: Attached to the N-terminus of the amino acid, the Fmoc group is a base-labile protecting group. Its primary function is to prevent unintended reactions at the amino group during the peptide coupling step.[2][3] The lability of the Fmoc group to basic conditions (typically piperidine in SPPS) allows for its selective removal, enabling the iterative addition of amino acids to build the peptide chain.[1] This orthogonal deprotection strategy is a cornerstone of modern peptide synthesis.
-
4-tert-butyl Group: This bulky alkyl group is substituted at the para (4th) position of the phenyl ring. Its presence is the defining feature of this derivative. The tert-butyl group is highly hydrophobic and sterically demanding, which enhances the solubility of the amino acid derivative in organic solvents commonly used in SPPS.[1][2] Furthermore, it can prevent aggregation of the growing peptide chain and influence the final peptide's three-dimensional structure.[1]
The interplay of these three components is visualized in the diagram below, illustrating their covalent linkages and spatial relationship.
Physicochemical Properties
A precise understanding of the physicochemical properties of this compound is essential for its effective use in synthesis protocols. The molecular formula of this compound is C₂₈H₂₉NO₄.[2][4][5] The table below summarizes its key quantitative data.
| Property | Value | Source(s) |
| Molecular Formula | C₂₈H₂₉NO₄ | [2][3][4][5] |
| Molecular Weight | ~443.54 g/mol | [2][4][5] |
| Appearance | White to off-white solid | [2][3] |
| Purity (Typical) | ≥ 95-98% (HPLC) | [2][3] |
| CAS Number (DL-form) | 1236257-38-7 | [6] |
| CAS Number (L-form) | 213383-02-9 | [3][4] |
| CAS Number (D-form) | 252049-14-2 | [2][5][7] |
Note: The molecular weight may vary slightly between different sources due to rounding of atomic masses.
Experimental Workflow: Incorporation via Fmoc-SPPS
The primary application of this compound is as a building block in solid-phase peptide synthesis. The workflow for incorporating this amino acid into a growing peptide chain is a cyclical process that leverages the properties of the Fmoc group.
Protocol: Single Coupling Cycle in Fmoc-SPPS
This protocol outlines the essential steps for incorporating this compound onto a resin-bound peptide with a free N-terminal amine.
-
Resin Swelling: The peptide-resin is swelled in an appropriate solvent (e.g., N,N-Dimethylformamide - DMF) for 15-30 minutes.
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating it with a 20% solution of piperidine in DMF for 5-10 minutes. This step is typically repeated once.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and cleaved Fmoc adducts. A Kaiser test can be performed to confirm the presence of a free primary amine.
-
Amino Acid Activation: In a separate vessel, this compound (typically 3-5 equivalents relative to the resin loading) is pre-activated for several minutes with a coupling reagent (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., DIPEA, 2,4,6-Collidine) in DMF.
-
Coupling: The activated amino acid solution is added to the washed resin. The coupling reaction is allowed to proceed for 1-2 hours at room temperature.
-
Washing: The resin is washed extensively with DMF and Dichloromethane (DCM) to remove all soluble reagents and by-products.
-
Cycle Completion: A Kaiser test can be performed to confirm the completion of the coupling reaction (disappearance of free amines). The resin is now ready for the next deprotection and coupling cycle.
Conclusion: A Versatile Tool in Peptide Chemistry
This compound stands as a testament to the power of rational chemical design in advancing peptide science. Its unique combination of a base-labile protecting group and a sterically demanding side chain provides chemists with a powerful tool to synthesize challenging peptide sequences.[1] The introduction of the tert-butyl group can enhance solubility, disrupt aggregation, and ultimately influence the pharmacological properties of the final peptide, making it a valuable asset in the development of novel peptide-based therapeutics and research probes.[2][3] A thorough understanding of its structure and reactivity, as outlined in this guide, is fundamental to harnessing its full potential in the laboratory.
References
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An In-depth Technical Guide to the Synthesis of Fmoc-DL-4-tert-butyl-phenylalanine
Introduction: The Strategic Value of Steric Hindrance in Peptide Synthesis
In the landscape of therapeutic peptide development, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for modulating pharmacological properties. Fmoc-DL-4-tert-butyl-phenylalanine, a synthetically modified amino acid, has emerged as a valuable building block in solid-phase peptide synthesis (SPPS). The introduction of a bulky tert-butyl group at the para position of the phenyl ring offers distinct advantages, including enhanced solubility of the resulting peptide and increased metabolic stability by sterically hindering enzymatic degradation.[1][2] This guide provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of Fmoc-DL-4-tert-butyl-phenylalanine, designed for researchers, chemists, and professionals in drug discovery and development.
Physicochemical Properties and Data Summary
A thorough understanding of the physicochemical properties of Fmoc-DL-4-tert-butyl-phenylalanine is essential for its effective application in peptide synthesis. The bulky tert-butyl group significantly influences its solubility and chromatographic behavior.
| Property | Value | Source(s) |
| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-DL-4-tert-butyl-phenylalanine | N/A |
| Synonyms | Fmoc-DL-Phe(4-tBu)-OH, Fmoc-p-tBu-DL-Phe-OH | [1][3] |
| Molecular Formula | C₂₈H₂₉NO₄ | [2][3] |
| Molecular Weight | 443.54 g/mol | [2][3] |
| Appearance | White to off-white solid | [2][3] |
| Purity (HPLC) | ≥95% - 98% | [2][3] |
| Storage Conditions | 0-8 °C | [2][3] |
Reaction Mechanism and Synthesis Workflow
The synthesis of Fmoc-DL-4-tert-butyl-phenylalanine is achieved through the N-acylation of DL-4-tert-butyl-phenylalanine with a suitable Fmoc-donating reagent. The most common and efficient method utilizes N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under mild basic conditions, a variation of the Schotten-Baumann reaction.
Reaction Mechanism
Caption: Reaction mechanism for the Fmoc protection of DL-4-tert-butyl-phenylalanine.
Experimental Workflow
The overall workflow encompasses the reaction setup, monitoring, workup, and purification of the final product.
Caption: High-level experimental workflow for the synthesis of Fmoc-DL-4-tert-butyl-phenylalanine.
Detailed Experimental Protocol
This protocol is a robust and reproducible method for the synthesis of Fmoc-DL-4-tert-butyl-phenylalanine.
Materials and Reagents
-
DL-4-tert-butyl-phenylalanine
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
1,4-Dioxane
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography and recrystallization (e.g., hexane, ethyl acetate, ethanol, water)
Step-by-Step Synthesis Procedure
-
Dissolution of Amino Acid: In a round-bottom flask equipped with a magnetic stirrer, dissolve DL-4-tert-butyl-phenylalanine (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate (2.0 equivalents). Stir the mixture at room temperature until the amino acid is completely dissolved.
-
Addition of Fmoc-OSu: To the stirred solution, add Fmoc-OSu (1.05 equivalents) portion-wise over 15-20 minutes. The reaction mixture may become slightly cloudy.
-
Reaction: Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting amino acid.
-
Aqueous Workup:
-
After the reaction is complete, dilute the mixture with deionized water.
-
Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x volume of the aqueous layer) to remove any unreacted Fmoc-OSu and N-hydroxysuccinimide.
-
Carefully acidify the aqueous layer to a pH of 2-3 with 1 M HCl. A white precipitate of the Fmoc-protected amino acid will form.
-
-
Product Extraction:
-
Extract the precipitated product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification
The crude Fmoc-DL-4-tert-butyl-phenylalanine can be purified by either recrystallization or column chromatography.
-
Recrystallization: A common solvent system for recrystallization of Fmoc-amino acids is a mixture of ethanol and water or ethyl acetate and hexane. Dissolve the crude product in a minimal amount of the hot solvent mixture and allow it to cool slowly to form crystals.
-
Column Chromatography: For higher purity, the crude product can be purified by silica gel column chromatography. A typical mobile phase would be a gradient of ethyl acetate in hexane.
Characterization and Quality Control
A self-validating system of analytical techniques is crucial to confirm the identity and purity of the synthesized Fmoc-DL-4-tert-butyl-phenylalanine.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the primary method for assessing the purity of the final product.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% (v/v) TFA in acetonitrile |
| Gradient | A linear gradient from 5% to 95% Mobile Phase B over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV absorbance at 214 nm and 254 nm |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Expected Regions):
-
~7.2-7.8 ppm: Aromatic protons of the Fmoc group and the phenyl ring of phenylalanine.
-
~4.1-4.5 ppm: Protons of the fluorenylmethyloxy group (CH and CH₂).
-
~3.0-3.3 ppm: Methylene protons (β-protons) of the phenylalanine backbone.
-
~1.3 ppm: Singlet corresponding to the nine protons of the tert-butyl group.
-
-
¹³C NMR (Expected Regions):
-
~170-175 ppm: Carboxylic acid carbon.
-
~155-157 ppm: Carbonyl carbon of the Fmoc group.
-
~120-150 ppm: Aromatic carbons of the Fmoc and phenyl rings.
-
~65-68 ppm: Methylene carbon of the fluorenylmethyloxy group.
-
~45-48 ppm: Methine carbon of the fluorenylmethyloxy group.
-
~53-56 ppm: α-carbon of the phenylalanine backbone.
-
~37-40 ppm: β-carbon of the phenylalanine backbone.
-
~34-36 ppm: Quaternary carbon of the tert-butyl group.
-
~31-33 ppm: Methyl carbons of the tert-butyl group.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. The expected mass for [M+H]⁺ would be approximately 444.22 g/mol .
Conclusion: A Versatile Tool for Advanced Peptide Design
The synthesis of Fmoc-DL-4-tert-butyl-phenylalanine provides a valuable and versatile building block for the creation of novel peptides with enhanced properties. The protocol detailed in this guide offers a reliable and reproducible method for its preparation, and the analytical techniques described ensure the synthesis of a high-purity product. By leveraging the unique steric and electronic properties of this modified amino acid, researchers can continue to push the boundaries of peptide-based drug discovery and development.
References
-
Chem-Impex. Fmoc-4-tert-butyl-D-phenylalanine. [Link]
-
Chem-Impex. Fmoc-4-tert-butyl-L-phenylalanine. [Link]
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The Tert-Butyl Group: A Cornerstone in the Design and Application of Unnatural Amino Acids
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Tert-Butyl Moiety in Peptidomimetics
In the landscape of modern drug discovery and chemical biology, unnatural amino acids (UAAs) have emerged as indispensable tools for sculpting the properties of peptides and proteins.[][][3][4] By moving beyond the canonical 20 amino acids, researchers can introduce novel functionalities, enhance stability, and tailor pharmacological profiles.[3] Among the vast arsenal of chemical modifications, the incorporation of the tert-butyl group stands out for its profound and predictable influence on molecular behavior. This guide provides an in-depth exploration of the multifaceted roles of the tert-butyl group in the design, synthesis, and application of unnatural amino acids, offering field-proven insights for professionals in drug development.
The tert-butyl group, with its unique steric bulk and lipophilicity, serves several critical functions. It is a cornerstone of solid-phase peptide synthesis (SPPS) as a protecting group, a powerful modulator of peptide conformation, and a key element in enhancing the metabolic stability of peptide-based therapeutics.[5][6][7] Understanding the fundamental principles behind its application is crucial for the rational design of next-generation peptidomimetics.
Part 1: The Tert-Butyl Group as a Versatile Protecting Group in Peptide Synthesis
The most widespread application of the tert-butyl group in this field is as a protecting group for the side chains of various amino acids, including serine, threonine, tyrosine, aspartic acid, and glutamic acid.[5][8] This is a central tenet of the widely adopted Fmoc/tBu orthogonal strategy in solid-phase peptide synthesis (SPPS).[5]
The Principle of Orthogonality in Fmoc/tBu SPPS
The success of SPPS hinges on the principle of orthogonality, where different classes of protecting groups can be removed under distinct chemical conditions, allowing for the selective deprotection of either the N-terminus for chain elongation or the side chains during final cleavage.[5] The Fmoc/tBu strategy exemplifies this principle perfectly:
-
Fmoc (9-fluorenylmethoxycarbonyl) group: Protects the α-amino group and is labile to basic conditions (e.g., 20% piperidine in DMF), allowing for its removal at each step of peptide elongation.[5]
-
Tert-butyl (tBu) group: Protects the reactive side chains and is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final step of cleaving the completed peptide from the solid support.[5][8]
This orthogonal scheme ensures the integrity of the side chains throughout the iterative process of peptide assembly.[5]
Experimental Protocol: Standard Fmoc/tBu Solid-Phase Peptide Synthesis Cycle
Caption: A simplified workflow of the iterative steps in Fmoc/tBu solid-phase peptide synthesis.
Stability and Lability: A Double-Edged Sword
While the tBu group is generally robust, its stability is not absolute. Understanding the nuances of its cleavage is critical for minimizing side reactions and ensuring high-purity peptide products.[5]
-
Acid-Mediated Cleavage: The removal of tBu groups with TFA generates highly reactive tert-butyl cations.[5] These carbocations can lead to undesired modifications of sensitive residues, such as the S-tert-butylation of cysteine or alkylation of tryptophan.[5] To mitigate this, a "cleavage cocktail" containing scavengers like triisopropylsilane (TIS) and water is essential to quench these reactive species.[5]
-
Differential Stability: TBu ethers (on Ser, Thr, Tyr) are generally more stable and may require harsher acidic conditions or longer reaction times for complete removal compared to tBu esters (on Asp, Glu).[5] Incomplete deprotection can be a significant issue, particularly with lengthy or complex peptides.
-
Aspartimide Formation: A notable side reaction associated with Asp(OtBu) is the formation of a cyclic aspartimide intermediate, especially in sequences containing Asp-Gly or Asp-Ser motifs.[5] This can lead to racemization and the formation of β-aspartyl peptides, which are difficult to separate from the desired product.[5]
Caption: Generation of tert-butyl cations during TFA cleavage and the role of scavengers in preventing side reactions.
Part 2: Steric Influence of the Tert-Butyl Group on Peptide Conformation
Beyond its role as a protecting group, the intrinsic bulk of the tert-butyl group makes it a powerful tool for controlling the secondary structure of peptides. By introducing sterically demanding side chains, researchers can enforce specific torsional angles and stabilize desired conformations, such as β-turns.
Conformational Control and β-Turn Mimicry
The incorporation of unnatural amino acids with bulky tert-butyl side chains, such as tert-butyl glycine (Tbg) or 5-tert-butylproline, can dramatically influence peptide backbone geometry.[6][9][10]
-
Tert-Butyl Glycine (Tbg): Replacing a glycine or alanine residue with Tbg can significantly restrict the conformational freedom of the peptide backbone. This steric hindrance can promote the formation of specific secondary structures and has been shown to improve cellular uptake and bioavailability in cyclic peptides.[10] For instance, in the case of Danamide F, the substitution of alanine with tert-butyl glycine led to improved cellular uptake.[10]
-
5-tert-Butylproline: The strategic placement of a 5-tert-butylprolyl residue can induce a preference for a cis-amide bond in the preceding Xaa-Pro sequence.[9] This is a powerful strategy for generating stable type VIa β-turn mimics, which are important structural motifs in many biologically active peptides.[9] NMR and X-ray crystallography studies have confirmed that the steric interactions of the 5-tert-butyl group force the dipeptide to adopt this specific turn conformation, a geometry that is maintained even in different solvents.[9]
| Amino Acid Substitution | Preceding Amide Bond Isomer | Resulting Conformation | Reference |
| Proline | trans (favored) | Disordered | [9] |
| 5-tert-Butylproline | cis (favored) | Type VIa β-turn | [9] |
Enhancing Proteolytic Stability
One of the major hurdles in the development of peptide-based drugs is their rapid degradation by proteases in the body.[6] The bulky tert-butyl group can act as a "steric shield," physically blocking the approach of proteolytic enzymes to the peptide backbone.[6][7]
By replacing natural amino acids at or near a cleavage site with a tert-butyl-containing analogue like tert-butylglycine, the resulting peptide can exhibit significantly enhanced resistance to enzymatic degradation, thereby prolonging its in vivo half-life.[6] This strategy offers a more robust approach to stabilization compared to subtle changes like substituting a leucine for a valine.[6]
Part 3: Applications in Drug Discovery and Medicinal Chemistry
The unique properties conferred by the tert-butyl group translate directly into tangible benefits in drug design and development.[7]
Improving Pharmacokinetic and Pharmacodynamic Properties
The strategic incorporation of tert-butyl groups can profoundly impact a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.
-
Metabolic Stability: As discussed, the steric shielding provided by the tert-butyl group can protect susceptible chemical bonds from metabolic enzymes, particularly cytochrome P450s (CYPs).[7][11] This can lead to a longer half-life and improved bioavailability. However, it's important to note that the tert-butyl group itself can be a site of metabolism, often undergoing hydroxylation.[11]
-
Receptor Binding and Selectivity: The conformational constraints imposed by a tert-butyl group can lock a peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its target receptor.[7] This can enhance potency and reduce off-target effects, leading to a safer and more effective drug.[7]
Synthesis of Novel Unnatural Amino Acids
The tert-butyl group is not only incorporated into existing amino acid scaffolds but is also a key component in the synthesis of entirely new building blocks. Asymmetric synthesis methodologies have been developed to produce a wide range of β-branched α-amino acids containing tert-butyl groups, providing chemists with a diverse toolkit for creating novel peptidomimetics.[12][13]
Methodology Highlight: Asymmetric Synthesis of β-Hydroxy γ-Amino Acids
A common strategy involves the use of chiral auxiliaries to direct the stereoselective synthesis of amino acids. For instance, in the synthesis of β-hydroxy γ-amino acids, a tert-butoxycarbonyl (Boc) group, which contains a tert-butyl moiety, is often used to protect the amino group during key transformations like aldol reactions.[14]
Step-by-Step Overview:
-
Starting Material: A chiral precursor, often derived from a natural amino acid, is functionalized with a Boc-protected amino group.
-
Stereoselective Aldol Reaction: The precursor undergoes a diastereoselective aldol reaction to introduce the desired β-hydroxy functionality.
-
Auxiliary Cleavage: The chiral auxiliary is removed.
-
Further Modifications: The resulting intermediate can be further elaborated to yield the final unnatural amino acid.
Conclusion and Future Outlook
The tert-butyl group is far more than a simple, sterically bulky substituent. It is a strategic tool that offers precise control over the chemical and physical properties of unnatural amino acids and the peptides into which they are incorporated. From its foundational role in the orthogonal protection strategy of SPPS to its sophisticated use in conformational constraint and metabolic stabilization, the tert-butyl moiety provides a robust and predictable means of enhancing the drug-like properties of peptide-based therapeutics.
As our understanding of peptide structure-activity relationships deepens, the rational incorporation of tert-butyl-containing unnatural amino acids will continue to be a cornerstone of modern medicinal chemistry. The continued development of novel synthetic methods to access an even wider array of these valuable building blocks will further empower researchers to tackle complex biological targets and design the next generation of innovative medicines.
References
- Unnatural Amino Acid Derivatives through Click Chemistry: Synthesis of Triazolylalanine Analogues. PMC - NIH.
- Use of Steric Interactions To Control Peptide Turn Geometry. Synthesis of Type VI β-Turn Mimics with 5-tert-Butylproline.
- Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of non-canonical amino acids through dehydrogen
- Stability of the tert-Butyl (tBu)
- Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. PubMed.
- Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. ScienceDirect.
- Backbone Alterations in Cyclic Peptides Influence Both Membrane Permeability and Biological Activity. PMC - NIH.
- Amino Acid Derivatives for Peptide Synthesis. Various Sources.
- Proteolytic Stability Peptides. Scribd.
- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC - PubMed Central.
- A Facile Three-Step Synthesis of 1,2-Amino Alcohols Using the Ellman Homochiral tert-Butylsulfinamide.
- Asymmetric Synthesis of Non-Natural Amino Acid Derivatives: (2R/3S) and (2S/3R) 2-(Tert-Butoxycarbonylamino)-3-Cyclohexyl-3-Phenyl Propanoic Acids.
- Conformational analysis of homochiral and heterochiral diprolines as beta-turn-forming peptidomimetics: unsubstituted and substituted models. Semantic Scholar.
- Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. PMC - NIH.
- Amino Acid-Protecting Groups. SciSpace.
- Preparation of N-acetyl, tert-butyl amide derivatives of the 20 n
- Asymmetric synthesis of amines using tert-butanesulfinamide. PubMed.
- Mechanistic Investigation of tert-Butanol's Impact on Biopharmaceutical Formulations: When Experiments Meet Molecular Dynamics. PubMed.
- (a) Cys thiol protection with the tert-butyl (tBu) protecting group and...
- Mastering Peptide Synthesis with Protected Amino Acids: A Guide to O-tert-Butyl-L-serine. NINGBO INNO PHARMCHEM CO.,LTD..
- Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium Coupling Reaction. PMC - NIH.
- Application of Tert-Butyl Groups in Drug Synthesis: Detailed Applic
- t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Semantic Scholar.
- Conformationally Constrained Histidines in the Design of Peptidomimetics: Str
- O'Donnell Amino Acid Synthesis. Organic Chemistry Portal.
- Peptide Design: Principles & Methods. Thermo Fisher Scientific - US.
- Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs.
- Mechanistic Investigation of tert-Butanol's Impact on Biopharmaceutical Formulations: When Experiments Meet Molecular Dynamics.
- Selective enzymatic hydrolysis of c-terminal tert-butyl esters of peptides.
- SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES.
- tert-Butyl group as thiol protection in peptide synthesis. The Journal of Organic Chemistry.
- Probing the Proteolytic Stability of b-Peptides Containing a-Fluoro- and a-Hydroxy-b-Amino Acids. ElectronicsAndBooks.
- Unnatural Amino Acids: Definition, Synthesis, and Applic
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC.
- Unnatural Amino Acids in Drug Discovery. BOC Sciences.
- t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society.
- The tert-butyl group in chemistry and biology.
- Unnatural Amino Acids Potential for Innov
- Unnatural amino acids in drug discovery.
- An electronic effect on protein structure. PMC - NIH.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec.
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The Definitive Spectroscopic Guide to FMOC-DL-4-tert-butyl-PHE: A Comprehensive Technical Resource for Researchers
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for N-α-Fmoc-DL-4-tert-butyl-phenylalanine (FMOC-DL-4-tert-butyl-PHE), a critical building block in modern peptide synthesis. Tailored for researchers, scientists, and drug development professionals, this document offers a detailed exploration of the compound's nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics. Beyond a simple presentation of data, this guide delves into the causality behind experimental choices and provides field-proven insights into data interpretation, ensuring a thorough understanding of this key molecule.
Introduction: The Significance of this compound in Peptide Chemistry
This compound is a non-canonical amino acid derivative widely employed in solid-phase peptide synthesis (SPPS).[1][2][3][4] The presence of the bulky tert-butyl group on the phenyl ring introduces unique steric and hydrophobic properties into peptides, which can significantly influence their conformation, stability, and biological activity. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group is fundamental to the iterative nature of Fmoc-based SPPS, allowing for controlled peptide chain elongation.[1] Accurate spectroscopic characterization is paramount to verify the identity, purity, and structural integrity of this reagent, ensuring the successful synthesis of target peptides.
Molecular Structure and Key Physicochemical Properties
A foundational understanding of the molecular structure is essential for interpreting its spectroscopic signatures.
| Property | Value | Source |
| Molecular Formula | C₂₈H₂₉NO₄ | [2] |
| Molecular Weight | 443.56 g/mol | [2] |
| Appearance | Off-white to white solid | [2][3] |
| Purity (typical) | ≥98% (HPLC) | [2] |
¹H and ¹³C NMR Spectroscopy: Unveiling the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon atoms, respectively, confirming the presence and connectivity of the Fmoc, phenylalanine, and tert-butyl moieties.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted chemical shifts (δ) for the protons of this compound. These predictions are based on the analysis of similar structures and established chemical shift principles.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| tert-butyl (C(CH₃)₃) | ~1.30 | Singlet | 9H |
| β-CH₂ | ~3.10 - 3.30 | Multiplet | 2H |
| α-CH | ~4.60 | Multiplet | 1H |
| Fmoc-CH₂ | ~4.20 - 4.40 | Multiplet | 2H |
| Fmoc-CH | ~4.50 | Triplet | 1H |
| Phenyl (aromatic) | ~7.10 - 7.40 | Multiplet | 4H |
| Fmoc (aromatic) | ~7.30 - 7.80 | Multiplet | 8H |
| NH | ~5.00 | Doublet | 1H |
| COOH | ~10.0 - 12.0 | Broad Singlet | 1H |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts provide complementary information, confirming the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| tert-butyl (CH₃) | ~31.5 |
| tert-butyl (quaternary C) | ~34.5 |
| β-CH₂ | ~37.0 |
| α-CH | ~55.0 |
| Fmoc-CH₂ | ~47.0 |
| Fmoc-CH | ~67.0 |
| Phenyl (aromatic) | ~125.0 - 130.0, ~150.0 (C-tBu) |
| Fmoc (aromatic) | ~120.0 - 144.0 |
| Carbonyl (urethane) | ~156.0 |
| Carbonyl (acid) | ~175.0 |
Experimental Protocol: NMR Data Acquisition
A robust and reproducible protocol is critical for obtaining high-quality NMR data.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 16 ppm.
-
Number of Scans: 16-64 (signal-to-noise dependent).
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Spectral Width: 240 ppm.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2 seconds.
-
Causality in Experimental Choices and Data Interpretation
The choice of deuterated solvent is crucial; CDCl₃ is often suitable for Fmoc-protected amino acids, but DMSO-d₆ may be required for compounds with lower solubility. The chemical shifts of the NH and COOH protons can be broad and may exchange with residual water in the solvent, sometimes making them difficult to observe.
The distinctive singlet integrating to 9 protons around 1.30 ppm is a clear indicator of the tert-butyl group. The complex multiplets in the aromatic region (7.10-7.80 ppm) arise from the overlapping signals of the Fmoc and the 4-tert-butylphenyl groups. Two-dimensional NMR techniques, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign the proton and carbon signals, respectively.
Mass Spectrometry: Confirming Molecular Identity
Mass spectrometry (MS) is an indispensable tool for verifying the molecular weight of a compound, providing a high degree of confidence in its identity.
Expected Mass Spectrometric Data
For this compound, electrospray ionization (ESI) is a common and effective ionization technique.
| Ion | Calculated m/z | Expected Observation |
| [M+H]⁺ | 444.22 | The protonated molecular ion, typically the base peak in positive ion mode. |
| [M+Na]⁺ | 466.20 | An adduct with sodium, often observed. |
| [M-H]⁻ | 442.21 | The deprotonated molecular ion in negative ion mode. |
Experimental Protocol: LC-MS Analysis
Liquid chromatography-mass spectrometry (LC-MS) is frequently used to simultaneously assess purity and confirm molecular weight.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
Mass Spectrometry (MS) Conditions (ESI):
-
Ionization Mode: Positive and/or negative.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-500 °C.
-
Mass Range: m/z 100-1000.
Rationale for Experimental Design
The use of a C18 reverse-phase column is standard for separating moderately hydrophobic molecules like this compound. A gradient elution is necessary to ensure good peak shape and resolution. Formic acid is a common mobile phase additive that aids in the ionization process. The ESI source parameters should be optimized to maximize the signal of the molecular ion and minimize in-source fragmentation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Characteristic IR Absorption Bands
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |
| N-H (Urethane) | ~3300 | Stretching |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C-H (Aliphatic) | 3000 - 2850 | Stretching |
| C=O (Carboxylic Acid) | ~1710 | Stretching |
| C=O (Urethane) | ~1690 | Stretching |
| C=C (Aromatic) | 1600 - 1450 | Stretching |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples.
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Perform a baseline correction and peak picking on the resulting spectrum.
Interpreting the IR Spectrum
The broad absorption band in the 3300-2500 cm⁻¹ region is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid. The two distinct carbonyl (C=O) stretching bands around 1710 cm⁻¹ and 1690 cm⁻¹ are key signatures of the carboxylic acid and the urethane of the Fmoc group, respectively. The various C-H and C=C stretching vibrations confirm the presence of the aliphatic and aromatic portions of the molecule.
Conclusion: A Multi-Faceted Approach to Spectroscopic Characterization
The comprehensive spectroscopic analysis of this compound, integrating ¹H and ¹³C NMR, mass spectrometry, and infrared spectroscopy, provides a self-validating system for confirming its structure, purity, and identity. This multi-faceted approach is essential for ensuring the quality of this critical reagent in peptide synthesis, ultimately contributing to the reliability and reproducibility of research and drug development endeavors. The data and protocols presented in this guide offer a robust framework for the successful characterization of this important molecule.
References
-
Pen-Active. (n.d.). Fmoc-L-4-tert-butyl-phenylalanine: A Key Building Block for Advanced Peptide Synthesis. Retrieved from [Link][4]
Sources
Solubility of FMOC-DL-4-tert-butyl-PHE in common solvents
An In-depth Technical Guide to the Solubility of Fmoc-DL-4-tert-butyl-phenylalanine in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of protected amino acids is a critical parameter that dictates the efficiency and success of solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive analysis of the solubility of N-α-Fmoc-DL-4-tert-butyl-phenylalanine (Fmoc-DL-4-tert-butyl-Phe), a key building block in the synthesis of complex peptides. While quantitative solubility data across a broad spectrum of solvents is not extensively documented in public literature, this guide synthesizes available information, delves into the physicochemical principles governing its solubility, and presents a robust experimental framework for its empirical determination. The strategic incorporation of the 4-tert-butyl group on the phenylalanine side chain is a focal point, elucidating its role in enhancing solubility in common organic solvents and mitigating aggregation-related issues during peptide synthesis.
Introduction: The Critical Role of Solubility in Peptide Synthesis
In the intricate process of solid-phase peptide synthesis, the efficient coupling of amino acids is paramount to achieving high yields and purity of the target peptide. A prerequisite for a successful coupling reaction is the complete dissolution of the incoming Fmoc-protected amino acid in the reaction solvent. Poor solubility can lead to a cascade of undesirable outcomes, including diminished reaction kinetics, incomplete coupling, and the formation of deletion sequences, which ultimately compromise the integrity and final yield of the synthesized peptide.
Fmoc-DL-4-tert-butyl-phenylalanine is a derivative of phenylalanine strategically modified to address some of the challenges associated with hydrophobic amino acids in peptide synthesis. The introduction of a bulky tert-butyl group at the para position of the phenyl ring significantly influences its physicochemical properties, most notably its solubility.[1][2] This guide will explore the nuances of its solubility, providing both theoretical understanding and practical guidance for laboratory applications.
Physicochemical Properties and Molecular Structure
To comprehend the solubility profile of Fmoc-DL-4-tert-butyl-phenylalanine, it is essential to examine its molecular structure and inherent chemical properties.
Molecular Formula: C₂₈H₂₉NO₄ Molecular Weight: 443.56 g/mol [3]
The molecule can be deconstructed into three key components, each contributing to its overall solubility characteristics:
-
L-phenylalanine backbone: The fundamental amino acid structure.
-
Fmoc (9-fluorenylmethoxycarbonyl) protecting group: A large, hydrophobic, and base-labile protecting group attached to the N-terminus. This group is crucial for the iterative nature of Fmoc-based SPPS.[3]
-
4-tert-butyl group: A bulky, hydrophobic alkyl group attached to the phenyl ring. This modification is the primary differentiator from the standard Fmoc-phenylalanine and is the key to its enhanced solubility in organic solvents.[3][1]
The interplay of the hydrophobic Fmoc group and the bulky, nonpolar tert-butyl group results in a molecule with a pronounced hydrophobic character. This inherent hydrophobicity dictates its favorable solubility in a range of organic solvents and its insolubility in aqueous solutions.[1][4]
Caption: Key structural components of Fmoc-DL-4-tert-butyl-phenylalanine.
Solubility Profile in Common Laboratory Solvents
While precise quantitative solubility data for Fmoc-DL-4-tert-butyl-phenylalanine is not widely published, a qualitative and comparative understanding can be derived from available literature and the behavior of similar Fmoc-protected amino acids. The tert-butyl group is consistently reported to enhance solubility in common SPPS solvents compared to the unsubstituted Fmoc-Phe-OH.[3][1]
Table 1: Qualitative Solubility of Fmoc-DL-4-tert-butyl-phenylalanine in Common Solvents
| Solvent Class | Solvent | Chemical Formula | General Solubility of Fmoc-Amino Acids | Expected Solubility of this compound | Rationale & Notes |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | C₃H₇NO | Good to Excellent | Excellent | The standard and most common solvent for SPPS.[5][6] The tert-butyl group enhances solubility, ensuring complete dissolution for coupling reactions.[1] |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Good to Excellent | Excellent | Often used as a stronger solvating agent than DMF, particularly for hydrophobic peptides.[7][8] this compound is expected to be highly soluble. | |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Good | Good to Excellent | A strong solvent for many Fmoc-amino acids.[1][7] For the related Fmoc-DL-Phe-OH, a solubility of 100 mg/mL has been reported, suggesting good solubility for the tert-butylated derivative. | |
| Acetonitrile (ACN) | C₂H₃N | Limited to Moderate | Moderate | While used in SPPS, particularly with PEG-based resins, the solubility of many Fmoc-amino acids is lower than in DMF or NMP.[9][10] The hydrophobicity of this compound may lead to moderate solubility. | |
| Chlorinated | Dichloromethane (DCM) | CH₂Cl₂ | Limited for many Fmoc-amino acids | Limited to Moderate | More commonly used in Boc-SPPS. While some Fmoc-amino acids have limited solubility, the hydrophobic nature of this compound might afford it moderate solubility.[5][11] |
| Ethers | Tetrahydrofuran (THF) | C₄H₈O | Limited | Limited | Generally not a primary solvent for dissolving Fmoc-amino acids for coupling, though it has been explored in SPPS.[11][12] |
| Esters | Ethyl Acetate (EtOAc) | C₄H₈O₂ | Limited | Limited | Primarily used during the synthesis and purification of Fmoc-amino acids rather than as a solvent for coupling in SPPS due to limited solubility of many derivatives.[13][14] |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | CH₄O, C₂H₆O | Poor to Limited | Poor to Limited | The polar protic nature of alcohols is generally not conducive to dissolving the highly hydrophobic Fmoc-protected amino acids. |
| Aqueous | Water | H₂O | Insoluble | Insoluble | The hydrophobic nature of the Fmoc group and the tert-butylated phenyl side chain renders the molecule insoluble in water.[1] |
Experimental Protocol for Solubility Determination
Given the lack of comprehensive quantitative data, it is often necessary for researchers to empirically determine the solubility of Fmoc-DL-4-tert-butyl-phenylalanine in a specific solvent system. The shake-flask method is a reliable and widely accepted technique for determining thermodynamic solubility.
Materials and Equipment
-
Fmoc-DL-4-tert-butyl-phenylalanine
-
Selected solvents (high purity, anhydrous)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Step-by-Step Procedure
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of Fmoc-DL-4-tert-butyl-phenylalanine into a vial. An amount that is visibly in excess of what will dissolve is required.
-
Add a precise volume of the chosen solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow for the sedimentation of the excess solid.
-
For a more complete separation, centrifuge the vials at a moderate speed.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid material is disturbed.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of Fmoc-DL-4-tert-butyl-phenylalanine of known concentrations in the same solvent.
-
Analyze the standard solutions and the filtered sample solution by HPLC. A reverse-phase C18 column is typically suitable, with UV detection at a wavelength where the Fmoc group has strong absorbance (e.g., 265 nm or 301 nm).
-
Construct a calibration curve from the peak areas of the standard solutions.
-
Determine the concentration of the sample solution from the calibration curve. This concentration represents the solubility of Fmoc-DL-4-tert-butyl-phenylalanine in the chosen solvent at the specified temperature.
-
Caption: Experimental workflow for determining the solubility of Fmoc-DL-4-tert-butyl-phenylalanine.
Practical Implications and Troubleshooting
-
Enhanced Performance in SPPS: The improved solubility of Fmoc-DL-4-tert-butyl-phenylalanine in DMF and NMP directly translates to more efficient coupling reactions, especially in automated peptide synthesizers where visual confirmation of dissolution is not possible.[1]
-
Mitigation of Aggregation: The bulky tert-butyl group can act as a steric hindrance, disrupting the intermolecular hydrogen bonding between peptide chains that leads to on-resin aggregation. This is particularly beneficial in the synthesis of hydrophobic or "difficult" sequences.[1]
-
Troubleshooting Poor Solubility: In cases where solubility issues are encountered, even with this modified amino acid, several strategies can be employed:
-
Solvent Mixtures: The use of a stronger co-solvent, such as a small percentage of DMSO in DMF, can enhance solubility.[7]
-
Gentle Warming: Mild heating (e.g., to 30-40 °C) can aid in the dissolution of the compound. However, the solution should be used promptly to avoid potential degradation.[7]
-
Sonication: Applying ultrasonic agitation can help to break up solid aggregates and facilitate dissolution.
-
Conclusion
Fmoc-DL-4-tert-butyl-phenylalanine is a valuable tool in the arsenal of peptide chemists, offering distinct advantages in the synthesis of complex peptides. Its enhanced solubility in common SPPS solvents, a direct consequence of the 4-tert-butyl substitution, promotes efficient coupling and helps to mitigate aggregation-related synthetic challenges. While comprehensive quantitative solubility data remains a gap in the existing literature, the theoretical principles and the robust experimental protocol outlined in this guide provide researchers and drug development professionals with the necessary knowledge to effectively utilize this important building block. The empirical determination of solubility in specific solvent systems is strongly encouraged to ensure the optimization of peptide synthesis protocols.
References
-
ResearchGate. Solubility of Fmoc protected amino acids used in Project C. Available from: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. The Chemical Properties and Handling of Fmoc-Phe-OH in Research Settings. Available from: [Link]
-
ACS Publications. Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. Available from: [Link]
-
Taylor & Francis Online. Triethyl phosphate (TEP) – dimethylsulfoxide (DMSO), as a green solvent mixture for solid-phase peptide synthesis (SPPS). Available from: [Link]
-
AAPPTec. Solvents for Solid Phase Peptide Synthesis. Available from: [Link]
-
Taylor & Francis Online. Evaluation of greener solvents for solid-phase peptide synthesis. Available from: [Link]
-
ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Available from: [Link]
-
Biotage. How to synthesize hydrophobic peptides - Choosing the Right Solvent. Available from: [Link]
-
Merck Millipore. Novabiochem® Enhanced specification Fmoc-amino acids. Available from: [Link]
-
Reddit. What solvent systems would be effective at dissolving Fmoc-lysine-OH? Available from: [Link]
-
LookChem. Fmoc-L-4-tert-butyl-phenylalanine: A Key Building Block for Advanced Peptide Synthesis. Available from: [Link]
-
ResearchGate. Solid-phase peptide synthesis using acetonitrile as a solvent in combination with PEG-based resins. Available from: [Link]
-
Wiley Online Library. Solid-phase peptide synthesis using acetonitrile as a solvent in combination with PEG-based resins. Available from: [Link]
-
National Institutes of Health. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Available from: [Link]
-
University of Rhode Island. The Solubility of Amino Acids in Various Solvent Systems. Available from: [Link]
-
Scribd. Peptide Solubility Guidelines: Tech Tip. Available from: [Link]
-
ACS Publications. Green Solid-Phase Peptide Synthesis 2. 2‐Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
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- 4. nbinno.com [nbinno.com]
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- 6. researchgate.net [researchgate.net]
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- 11. peptide.com [peptide.com]
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An In-depth Technical Guide to the Stereochemistry and Biological Effects of DL-4-tert-butyl-phenylalanine
Introduction: Beyond the Canonical - The Role of Chirality and Structural Modification
In the landscape of modern drug discovery and peptide chemistry, the strategic use of non-canonical amino acids is a cornerstone of innovation. These unique building blocks allow for the fine-tuning of a peptide's pharmacological profile, enhancing stability, modulating receptor affinity, and improving bioavailability. Among these, 4-tert-butyl-phenylalanine, a synthetic derivative of L-phenylalanine, has emerged as a particularly valuable tool.[]
The introduction of a bulky tert-butyl group to the phenyl ring significantly increases the amino acid's hydrophobicity and steric hindrance.[][2] This modification has profound implications for the conformational properties of peptides into which it is incorporated, often leading to enhanced stability and biological activity.[2] However, the true complexity and utility of this molecule can only be appreciated through the lens of stereochemistry.
Like most amino acids (except glycine), 4-tert-butyl-phenylalanine is chiral and exists as two non-superimposable mirror images: D- and L-enantiomers. In pharmacology, it is a fundamental principle that enantiomers of a chiral drug can exhibit widely different activities. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even contribute to undesirable side effects.[3]
This guide provides a comprehensive technical overview of the stereochemistry of DL-4-tert-butyl-phenylalanine. We will dissect the distinct physicochemical properties and pharmacological applications of the individual D- and L-enantiomers, provide detailed protocols for their chiral separation and analysis, and explore their strategic implementation in drug design.
Physicochemical Properties of 4-tert-butyl-phenylalanine Enantiomers
The core structure of 4-tert-butyl-phenylalanine consists of a phenylalanine backbone with a tert-butyl group at the para (4th) position of the phenyl ring. The sole structural difference between the L- and D-enantiomers is the spatial arrangement of the groups around the alpha-carbon, which dictates their interaction with other chiral molecules, such as biological receptors and enzymes.
The tert-butyl modification is not trivial. It significantly enhances the lipophilicity of the amino acid side chain, which can improve membrane permeability—a crucial factor in drug delivery.[4] Furthermore, the steric bulk of the group can protect adjacent peptide bonds from enzymatic degradation, thereby increasing the in-vivo half-life of peptide-based therapeutics.[2]
Comparative Data Summary
| Property | L-4-tert-butyl-phenylalanine | D-4-tert-butyl-phenylalanine |
| IUPAC Name | (2S)-2-amino-3-(4-tert-butylphenyl)propanoic acid[][5] | (2R)-2-amino-3-(4-tert-butylphenyl)propanoic acid |
| Synonyms | L-Phe(4-tBu)-OH, p-tert-Butyl-L-phenylalanine[][6] | D-Phe(4-tBu)-OH, p-tert-Butyl-D-phenylalanine |
| CAS Number | 82372-74-5[6] | 136360-32-6 |
| Molecular Formula | C₁₃H₁₉NO₂[] | C₁₃H₁₉NO₂ |
| Molecular Weight | 221.30 g/mol [] | 221.30 g/mol |
| Appearance | White to off-white powder[] | White solid[7] |
| Purity | ≥ 98% (HPLC, Chiral purity)[] | ≥ 95% (HPLC)[7] |
| Storage | Store at 2-8 °C[][6] | Store at 0-8 °C[7] |
Stereoselective Biological and Pharmacological Effects
The distinct three-dimensional structures of L- and D-4-tert-butyl-phenylalanine dictate their biological behavior. Their applications in research and drug development are often enantiomer-specific.
The L-Enantiomer: A Tool for Enhanced Peptide Therapeutics
L-4-tert-butyl-phenylalanine is primarily utilized as a building block in solid-phase peptide synthesis (SPPS) to create novel peptide-based drugs.[8][9] Its incorporation is particularly valuable in fields like oncology and immunology, where peptide stability and specific conformational states are critical for efficacy.[2][9] The bulky side chain can enforce specific secondary structures (e.g., turns or helices) that may be optimal for receptor binding, while also enhancing solubility and stability.[2][8]
Drawing a parallel from its parent amino acid, L-phenylalanine is known to act as an allosteric activator of GTP cyclohydrolase (GTPCH), a key enzyme in the synthesis of tetrahydrobiopterin (BH4), which is an essential cofactor for nitric oxide synthase. In a rat model of hypertension induced by GTPCH inhibition, administration of L-phenylalanine restored vasodilation and attenuated high blood pressure.[10] This highlights a specific biological pathway where the L-configuration is crucial for activity.
The D-Enantiomer: Engineering for Stability and Novel Interactions
The D-enantiomer, 4-tert-butyl-D-phenylalanine, is a powerful tool for creating modified peptides that are resistant to proteolysis. Natural proteases are highly specific for L-amino acids, making peptides containing D-amino acids significantly more stable in biological systems. This property is highly desirable for developing long-acting therapeutics.
This enantiomer is frequently employed in the development of drugs targeting neurological disorders, where enhanced stability and the ability to cross the blood-brain barrier are paramount.[4] Its unique structure can also be leveraged to design potent enzyme inhibitors and to probe receptor interactions where a non-natural configuration may lead to novel binding modes or enhanced affinity.[4]
Crucially, in the previously mentioned study on GTPCH-induced hypertension, the D-phenylalanine enantiomer had no effect on blood pressure, demonstrating the strict stereoselectivity of this biological process.[10] This finding underscores the importance of evaluating enantiomers separately, as their biological effects can be fundamentally different.
The Racemic Mixture (DL): A Starting Point with Caveats
The racemic mixture, DL-4-tert-butyl-phenylalanine, is commercially available and can be used in initial screening assays or as a starting material for chiral separation.[11] However, researchers must exercise caution. Any observed biological activity could be the result of one enantiomer, the combined effects of both, or even antagonistic interactions between them. For any serious drug development program, resolving the racemate and testing the pure enantiomers is a non-negotiable step to ensure mechanistic clarity and regulatory compliance.
Methodologies for Chiral Separation and Analysis
Given the distinct biological profiles of the enantiomers, their separation and analysis are critical. Two primary methods for achieving this are enzymatic kinetic resolution and chiral High-Performance Liquid Chromatography (HPLC).
Protocol 1: Enzymatic Kinetic Resolution
This technique leverages the high stereoselectivity of enzymes, such as lipases, which will catalyze a reaction (e.g., esterification or hydrolysis) on only one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the modified one.[12][13]
Causality Behind Experimental Choices:
-
Enzyme Selection: Lipases, particularly from Candida antarctica (CAL-B), are chosen for their broad substrate scope and high enantioselectivity in non-aqueous environments.[12]
-
Solvent: A non-polar organic solvent like hexane is often optimal because it maintains the enzyme's essential hydration layer without dissolving it, maximizing activity and selectivity.[12]
-
Acyl Donor: Vinyl acetate is an effective acyl donor as the reaction is essentially irreversible due to the tautomerization of the leaving group (vinyl alcohol) to acetaldehyde.
Step-by-Step Methodology:
-
Solubilization: Dissolve the racemic DL-4-tert-butyl-phenylalanine (or its N-acetylated derivative for better solubility and reactivity) in hexane.
-
Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435, which is CAL-B) to the solution.
-
Reaction Initiation: Add the acyl donor, vinyl acetate, to the mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 40°C) with gentle agitation.[12]
-
Monitoring: Monitor the reaction progress over time (e.g., 12-24 hours) by taking small aliquots and analyzing them via chiral HPLC to determine the conversion and enantiomeric excess (ee) of the substrate and product.[12]
-
Workup: Once optimal conversion (ideally ~50%) is reached, filter off the immobilized enzyme. The mixture will contain one enantiomer as an ester and the other as the unreacted free acid/amine.
-
Separation & Deprotection: Separate the ester from the unreacted starting material using standard column chromatography. Subsequently, hydrolyze the ester to yield the second pure enantiomer.
Caption: Workflow for separating enantiomers via enzymatic kinetic resolution.
Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an analytical or preparative technique that uses a chiral stationary phase (CSP) to physically separate enantiomers. The enantiomers interact differently with the CSP, leading to different retention times.[14][15]
Causality Behind Experimental Choices:
-
CSP Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and effective for separating a wide range of chiral compounds, including amino acid derivatives.[16]
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane and an alcohol like isopropanol, is used. The ratio is critical for achieving optimal resolution and is determined empirically.[16]
-
Modifier: A small amount of an acid (like trifluoroacetic acid, TFA) is often added to the mobile phase to suppress the ionization of the amino acid's carboxyl group and the protonation of its amino group, leading to sharper peaks and better separation.[17]
Step-by-Step Methodology:
-
Column Selection: Choose a suitable chiral column (e.g., a Chiralcel® or Chiralpak® column with a polysaccharide-based CSP).
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase (e.g., 90:10 Hexane:Isopropanol with 0.1% TFA) at a constant flow rate (e.g., 1 mL/min).
-
Sample Preparation: Dissolve a small amount of DL-4-tert-butyl-phenylalanine in the mobile phase.
-
Injection: Inject the sample onto the column.
-
Detection: Monitor the elution profile using a UV detector, typically at a wavelength where the phenyl ring absorbs (e.g., 254 nm).
-
Method Optimization: If separation is not optimal, systematically vary the mobile phase composition (e.g., increase or decrease the percentage of isopropanol) and flow rate to maximize the resolution between the two enantiomer peaks.
-
Quantification: Once a baseline separation is achieved, the area under each peak can be integrated to determine the relative amounts of each enantiomer in a mixture.
Caption: Differential interaction of enantiomers with a chiral stationary phase in HPLC.
Applications in Strategic Drug Design
The choice between the D- and L-enantiomer is a strategic decision in drug design, driven by the therapeutic goal.
-
Goal: Enhance Receptor Binding of a Natural Peptide: The L-enantiomer is the logical choice. It maintains the natural stereochemistry required for interaction with most biological receptors, while the tert-butyl group adds stability and favorable hydrophobic interactions.[2][8]
-
Goal: Create a Long-Lasting Protease Inhibitor: The D-enantiomer is superior. Its non-natural configuration makes the peptide resistant to degradation by endogenous proteases, prolonging its therapeutic window.[4]
-
Goal: Modulate a Neurological Target: The D-enantiomer is often preferred for its enhanced stability and potential to improve blood-brain barrier penetration due to increased lipophilicity and resistance to efflux pumps.[4]
Caption: Decision-making framework for selecting the appropriate enantiomer in drug design.
Conclusion
4-tert-butyl-phenylalanine is more than a simple modified amino acid; it is a chiral tool that offers distinct advantages depending on its stereochemical configuration. The L-enantiomer serves to enhance the properties of peptides that rely on natural L-amino acid architecture for their function, while the D-enantiomer provides a pathway to create highly stable, non-natural peptides with novel therapeutic potential. Understanding the unique contributions of each enantiomer, coupled with robust methodologies for their separation and analysis, is essential for any researcher or drug developer looking to leverage the full power of non-canonical amino acids to create the next generation of targeted therapeutics.
References
- Vertex AI Search. (n.d.). Fmoc-L-4-tert-butyl-phenylalanine: A Key Building Block for Advanced Peptide Synthesis.
- Chem-Impex. (n.d.). 4-tert-Butyl-L-phenylalanine.
- Chem-Impex. (n.d.). Fmoc-4-tert-butyl-L-phenylalanine.
- Chem-Impex. (n.d.). 4-tert-Butyl-D-phenylalanine.
- BOC Sciences. (n.d.). CAS 82372-74-5 4-tert-Butyl-L-phenylalanine.
- PubMed. (n.d.). Neuroprotective action of halogenated derivatives of L-phenylalanine.
- MDPI. (n.d.). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes.
- Creative Peptides. (n.d.). 4-tert-butyl-DL-Phenylalanine.
- Biosynth. (n.d.). 4-tert-Butyl-L-phenylalanine | 82372-74-5 | FB49021.
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- Chem-Impex. (n.d.). Fmoc-4-tert-butyl-D-phenylalanine.
- PubMed. (2014). Chiral separation of phenylalanine and tryptophan by capillary electrophoresis using a mixture of β-CD and chiral ionic liquid ([TBA] [L-ASP]) as selectors.
- ResearchGate. (n.d.). Kinetic enzymatic resolution of racemic N-acetyl phenylalanine and analogues via interesterification reaction.
- Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
- AVESIS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
- Phenomenex. (n.d.). Chiral HPLC Separations.
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- PubMed. (2004). Phenylalanine improves dilation and blood pressure in GTP cyclohydrolase inhibition-induced hypertensive rats.
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Chiral Sculpting: An In-Depth Technical Guide to the Impact of D-Amino Acid Incorporation on Peptide Secondary Structure
Abstract
The strategic incorporation of D-amino acids into peptide sequences represents a transformative approach in medicinal chemistry and materials science. Moving beyond nature's exclusive reliance on L-amino acids, the introduction of their chiral counterparts offers a powerful toolkit to modulate peptide structure, stability, and function. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the foundational principles and practical methodologies for leveraging D-amino acids to rationally design peptide secondary structures. We will delve into the stereochemical underpinnings of their conformational influence, detail robust experimental workflows for synthesis and analysis, and present field-proven insights into their application for enhancing proteolytic resistance and tailoring biological activity.
Introduction: The Significance of Stereochemistry in Peptide Architecture
Peptides are defined by their primary sequence and their three-dimensional conformation, which is largely dictated by the formation of local secondary structures like α-helices and β-sheets. These structures are stabilized by a network of hydrogen bonds between backbone amide groups. The geometry of this backbone is, in turn, constrained by the rotational freedom around the N-Cα (phi, φ) and Cα-C (psi, ψ) bonds of each amino acid residue. For L-amino acids, this freedom is confined to specific, energetically favorable regions of the Ramachandran plot, predisposing them to form right-handed helices and conventional β-sheets.
The introduction of a D-amino acid, the non-superimposable mirror image of an L-amino acid, fundamentally alters these conformational preferences.[1][2][3] This "chiral sculpting" provides a mechanism to disrupt, stabilize, or induce novel secondary structural elements that are inaccessible with a purely L-amino acid sequence. The most profound and widely exploited consequence of this modification is the dramatic increase in resistance to enzymatic degradation.[4][5] Endogenous proteases are chiral enzymes evolved to recognize and cleave peptide bonds flanked by L-amino acids; the presence of a D-residue creates a stereochemical barrier that prevents proper binding in the enzyme's active site, significantly extending the peptide's in vivo half-life.[4][5]
The Conformational Impact of D-Amino Acid Incorporation
The substitution of an L-amino acid with its D-enantiomer can have starkly different and position-dependent effects on the local secondary structure. Understanding these effects is paramount for the rational design of peptides with desired conformational properties.
Destabilization of the α-Helix
The α-helix is a right-handed helical structure stabilized by a regular pattern of (i, i+4) hydrogen bonds. The φ and ψ angles of L-amino acids fall within a specific region of the Ramachandran plot that is conducive to this conformation. Introducing a D-amino acid, which favors the mirror-image region of the plot, creates a local conformational strain that disrupts the hydrogen-bonding network. A single D-amino acid substitution within an α-helical sequence is often sufficient to introduce a "kink" or completely break the helix.[6][7] This property can be strategically employed to terminate a helical segment or to introduce a flexible hinge region into a peptide.
Diagram 1: Disruption of an α-Helix by a D-Amino Acid
Caption: A D-amino acid disrupts the right-handed α-helix hydrogen bond pattern.
Induction and Stabilization of β-Turns
In contrast to their helix-disrupting nature, D-amino acids are powerful inducers of β-turns.[8] A β-turn is a compact structure where the polypeptide chain reverses its direction, a feature crucial for the formation of antiparallel β-sheets and for creating globular protein architectures.[9] The incorporation of a D-amino acid, particularly D-Proline, at the i+1 position of a turn sequence strongly favors the formation of a type II' β-turn.[8][10] This is a cornerstone of rational peptide design, enabling the creation of stable β-hairpin structures from sequences that would otherwise be disordered in solution.[8]
Expert Insight: The choice of D-Proline is particularly effective due to its cyclic side chain, which restricts the φ angle to a value that is ideal for the i+1 position of a type II' turn.[9][11] This pre-organization significantly lowers the entropic penalty of folding, making the turn a dominant conformational feature.
Diagram 2: D-Proline Induction of a β-Turn
Caption: A D-Proline at the i+1 position stabilizes a β-turn structure.
Synthesis and Characterization: An Experimental Framework
A robust and self-validating experimental workflow is essential to successfully synthesize, purify, and characterize peptides containing D-amino acids.
Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the standard method for preparing peptides containing D-amino acids.[12][13][14] The process is identical to that for all-L peptides, with the simple substitution of the desired Fmoc-D-amino acid building blocks at the appropriate cycles.
Experimental Protocol: Fmoc-SPPS of a D-Amino Acid-Containing Peptide
-
Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in an appropriate solvent like dimethylformamide (DMF).[13]
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.[12]
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
-
Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (either L- or D-form) using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA). Add this activated mixture to the resin and allow the coupling reaction to proceed.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) along with scavengers (e.g., water, triisopropylsilane) to remove the peptide from the resin and cleave the side-chain protecting groups.[12]
-
Purification and Verification: Precipitate the cleaved peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Verify the mass and purity of the final product by mass spectrometry (e.g., LC-MS).
Diagram 3: Experimental Workflow for Peptide Synthesis and Analysis
Caption: Workflow from peptide synthesis to structural and functional analysis.
Structural Analysis Techniques
A multi-pronged analytical approach is crucial to fully characterize the secondary structure of a D-amino acid-containing peptide.
CD spectroscopy is a rapid and powerful technique for assessing the overall secondary structure content of a peptide in solution.[15][16][17][18] Chiral molecules absorb left- and right-circularly polarized light differently, and the resulting CD spectrum in the far-UV region (190-250 nm) is highly sensitive to the peptide's secondary structure.
-
α-Helix: Characterized by two negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm.[15]
-
β-Sheet: Shows a single negative band around 216-218 nm and a positive band around 195-200 nm.[15]
-
Random Coil: Typically exhibits a strong negative band below 200 nm.
Experimental Protocol: CD Spectroscopy for Secondary Structure Analysis
-
Sample Preparation: Dissolve the purified, lyophilized peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer itself should not have a significant CD signal in the far-UV region.[18] Peptide concentration is typically in the range of 0.1-1 mg/mL.[16]
-
Instrument Setup: Purge the CD spectropolarimeter with nitrogen gas. Use a quartz cuvette with a suitable path length (e.g., 1 mm).[16]
-
Data Acquisition: Record a baseline spectrum of the buffer alone. Then, record the spectrum of the peptide sample over the desired wavelength range (e.g., 190-260 nm).
-
Data Processing: Subtract the buffer baseline from the sample spectrum. Convert the raw data (ellipticity) to mean residue ellipticity ([θ]) for concentration-independent comparison.[19]
-
Deconvolution: Use deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil content from the final spectrum.
FTIR spectroscopy provides complementary information on peptide secondary structure by analyzing the vibrational frequencies of the peptide backbone, particularly the amide I band (1600-1700 cm⁻¹), which arises from the C=O stretching vibration.[20][21][22][23][24] The frequency of this band is sensitive to the hydrogen-bonding environment, which differs for various secondary structures.
-
α-Helix: ~1650-1658 cm⁻¹
-
β-Sheet: ~1620-1640 cm⁻¹ (strong) and sometimes a weaker band at ~1680-1695 cm⁻¹ for antiparallel sheets.
-
β-Turn: ~1660-1685 cm⁻¹
-
Random Coil: ~1640-1648 cm⁻¹
Expert Insight: One of the key advantages of FTIR is its versatility. Measurements can be performed on peptides in various states, including in solution, as a lyophilized powder, or even embedded in lipid membranes, providing structural insights in diverse environments.[20]
For high-resolution, atom-level structural information, 2D NMR spectroscopy is the gold standard.[25][26][27][28][29] Techniques like COSY, TOCSY, and NOESY allow for the assignment of all proton resonances and the determination of through-bond and through-space connectivities.[25][27] Key structural restraints, such as interproton distances derived from Nuclear Overhauser Effect (NOE) signals, can be used to calculate a detailed 3D structure of the peptide in solution.[26]
While more challenging due to the need for high-quality crystals, X-ray crystallography can provide an unambiguous, atomic-resolution structure of a peptide in its solid state.[30][31][32][33] This technique is particularly valuable for visualizing the precise conformational effects of a D-amino acid substitution and the resulting changes in intermolecular packing.[34]
Quantitative Impact and Applications
The theoretical benefits of D-amino acid incorporation are borne out by extensive experimental data. The primary application is the enhancement of proteolytic stability, which is a critical parameter for the development of peptide-based therapeutics.
Enhanced Proteolytic Stability
The substitution of L-amino acids with their D-enantiomers dramatically increases a peptide's half-life in the presence of proteases or in biological fluids like serum and plasma.
Table 1: Comparative Stability of L-Peptides vs. D-Amino Acid Analogs
| Peptide Description | Assay Condition | L-Peptide Stability (Half-life / % Remaining) | D-Amino Acid Peptide Stability (Half-life / % Remaining) |
| Cationic Antimicrobial Peptide | Human Serum | < 10 min | > 240 min |
| Antitumor Peptide (RDP215) | 10% Human Serum (after 7 days) | Degraded | Stable |
| General Peptide | Trypsin | Susceptible | Highly Stable |
| Antimicrobial Peptide (OM19R) | Trypsin (10 mg/mL) | Inactive after short incubation | Active after 8 hours |
This table is a synthesis of data reported in the literature.[5][35][36]
Case Study: Disrupting an α-Helix in an Antimicrobial Peptide
Hong et al. (1999) synthesized an antimicrobial peptide (KKVVFKVKFKK) and its diastereomers to study the effect of D-amino acid substitution.[6][7] They found that substitutions in the middle of the sequence disrupted the α-helical structure, which was confirmed by CD spectroscopy, leading to a complete loss of antimicrobial activity.[6][7] However, substitutions at the N- or C-termini had little effect on the helicity and maintained the peptide's activity while significantly improving its stability in serum.[6][7] This study exemplifies the importance of positional effects and the need for a self-validating system where structural changes are directly correlated with functional outcomes.
Case Study: Designing a Stable β-Hairpin
The use of a D-Pro-L-Pro or D-Pro-Gly sequence is a well-established method to nucleate a β-hairpin structure.[8] Gellman and co-workers demonstrated that incorporating a D-Pro-Gly turn into a 12-residue linear peptide induced a stable β-hairpin conformation in aqueous solution, as confirmed by NMR spectroscopy.[8] This strategy is widely used to create conformationally constrained peptides for various applications, from inhibiting protein-protein interactions to developing novel biomaterials.[8]
Conclusion
The incorporation of D-amino acids is a powerful and versatile tool in the arsenal of the peptide chemist. By understanding the fundamental principles of how chirality influences backbone conformation, researchers can rationally design peptides with tailored secondary structures. This guide has outlined the core concepts, from the helix-breaking and turn-inducing properties of D-residues to the detailed experimental workflows required for their synthesis and characterization. The ability to confer profound proteolytic resistance while simultaneously sculpting the desired three-dimensional architecture makes D-amino acid chemistry an indispensable strategy for advancing the next generation of peptide-based therapeutics and functional biomaterials.
References
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Modeling of peptides containing D-amino acids: Implications on cyclization. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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López, C. S., et al. (2012). Modeling of peptides containing D-amino acids: implications on cyclization. Journal of Chemical Information and Modeling, 52(8), 2197-2207. [Link]
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Modeling of peptides containing D-amino acids: implications on cyclization. (n.d.). Europe PMC. Retrieved January 19, 2026, from [Link]
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Structure Determination of Peptides by simple 2D NMR Spectroscopy. (2020, December 17). YouTube. [Link]
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Modeling of peptides containing D-amino acids: Implications on cyclization. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich. [Link]
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NMR in structural determination of proteins and peptides. (n.d.). NMIMS Pharmacy. Retrieved January 19, 2026, from [Link]
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Peptide Structure Determination by NMR. (n.d.). Springer Nature Experiments. Retrieved January 19, 2026, from [Link]
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Bakshi, K., et al. (2014). Fourier Transform Infrared Spectroscopy of Peptides. Methods in Molecular Biology. [Link]
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Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Pharmacology, 58(11), 1775-1780. [Link]
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An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]
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Secondary Structure, Stability, and Aggregation Determination of Protein in Solution Using Fourier Transform–Infrared Spectroscopy (FT-IR). (n.d.). Bruker. Retrieved January 19, 2026, from [Link]
-
Dragomir, G., et al. (2015). RAPID CHARACTERIZATION OF PEPTIDE SECONDARY STRUCTURE BY FT-IR SPECTROSCOPY. Revue Roumaine de Chimie, 60(7-8), 751-757. [Link]
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Rapid Characterization of peptide secondary structure by FT-IR spectroscopy. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Computationally designed peptide macrocycle inhibitors of New Delhi metallo-β-lactamase 1. (2021, March 15). NIH. [Link]
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Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Applied Biosystems. [Link]
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Determination of peptide and protein structures using NMR Spectroscopy. (2010). UQ eSpace. [Link]
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A Newcomer's Guide to Peptide Crystallography. (2015, March 31). PMC - PubMed Central. [Link]
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Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Methods and protocols of modern solid phase peptide synthesis. (2014, June 13). HAL Open Science. [Link]
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How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. (n.d.). Proteinstructures.com. Retrieved January 19, 2026, from [Link]
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Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
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Peptide Crystallization. (n.d.). Creative Biostructure. Retrieved January 19, 2026, from [Link]
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Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. (n.d.). Wiley Online Library. Retrieved January 19, 2026, from [Link]
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Circular Dichroism of Peptides. (n.d.). Moodle@Units. Retrieved January 19, 2026, from [Link]
-
Incorporation of Putative Helix-Breaking Amino Acids in the Design of Novel Stapled Peptides: Exploring Biophysical and Cellular Permeability Properties. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
A Thioether-Stabilized d-Proline-l-Proline-Induced β-Hairpin Peptide of Defensin Segment Increases Its Anti-Candida albicans Ability. (2016, August 3). PubMed. [Link]
-
A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. (2024, August 13). Groupe Français des Peptides et des Protéines - GFPP. [Link]
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How to study proteins by circular dichroism. (n.d.). CMB-UNITO. Retrieved January 19, 2026, from [Link]
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Circular Dichroism Spectroscopy. (n.d.). RuppWeb. Retrieved January 19, 2026, from [Link]
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Beta turns. (n.d.). University of Arizona. Retrieved January 19, 2026, from [Link]
-
Protein Crystallization for X-ray Crystallography. (2022, February 19). YouTube. [Link]
-
Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
X-ray crystallography. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Design of Non-Cysteine-Containing Antimicrobial β-Hairpins: Structure-Activity Relationship Studies with Linear Protegrin-1 Analogues. (n.d.). Biophysics Instrumentation Facility - University of Wisconsin–Madison. Retrieved January 19, 2026, from [Link]
-
Gellman, S. H., et al. (2020). Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. ChemBioChem, 21(19), 2749-2753. [Link]
-
Why are proline and glycine common in beta turns? (2021, April 18). Quora. [Link]
-
X-ray Protein Crystallography. (2022, November 8). Physics LibreTexts. [Link]
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A Technical Guide to Fmoc-DL-4-tert-butyl-Phenylalanine for Advanced Peptide Synthesis
Introduction: The Strategic Value of Non-Natural Amino Acids in Peptide Therapeutics
In the landscape of modern drug discovery and development, peptides represent a rapidly expanding class of therapeutics. Their high specificity and potency, coupled with a favorable safety profile, make them attractive candidates for a wide range of diseases. However, native peptides often suffer from limitations such as poor metabolic stability and low oral bioavailability. The incorporation of non-natural amino acids is a powerful strategy to overcome these hurdles, leading to peptides with enhanced therapeutic properties.[1] N-α-Fmoc-DL-4-tert-butyl-phenylalanine (Fmoc-DL-4-tert-butyl-Phe-OH) is a key building block in this endeavor, offering unique structural and functional advantages.
This guide provides an in-depth technical overview of this compound-OH for researchers, scientists, and drug development professionals. We will explore its chemical properties, commercial availability, and, most critically, the strategic considerations for its application in solid-phase peptide synthesis (SPPS).
Physicochemical Properties and Structural Features
This compound-OH is a derivative of the aromatic amino acid phenylalanine, characterized by two key modifications: the presence of a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group and a bulky tert-butyl group at the para-position of the phenyl ring.[2]
The Fmoc group is central to the most widely used SPPS strategy, allowing for iterative deprotection and coupling cycles under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[3] The tert-butyl group , on the other hand, imparts several desirable characteristics to the amino acid and the resulting peptide:
-
Enhanced Solubility: The hydrophobic tert-butyl group can improve the solubility of the amino acid derivative in organic solvents commonly used in SPPS.[2] This is particularly advantageous when synthesizing long or hydrophobic peptides that are prone to aggregation.[4]
-
Increased Metabolic Stability: The steric hindrance provided by the bulky tert-butyl group can protect the peptide backbone from enzymatic degradation by proteases, thereby increasing its in vivo half-life.[2]
-
Modulation of Biological Activity: The presence of the tert-butyl group can alter the conformation of the peptide, potentially leading to improved binding affinity and selectivity for its biological target.[2]
It is crucial to note that this product is a racemic mixture , containing both the D- and L-enantiomers. The implications of using a racemic mixture in peptide synthesis are significant and will be discussed in detail in the applications section.
Commercial Suppliers and Technical Specifications
A variety of chemical suppliers offer this compound-OH and its individual enantiomers. When sourcing this reagent, it is imperative to consider the purity and the specific stereochemistry required for your application.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| Sigma-Aldrich | This compound | 213383-02-9 | C₂₈H₂₉NO₄ | 443.54 | ≥95% |
| Chem-Impex | Fmoc-4-tert-butyl-L-phenylalanine | 213383-02-9 | C₂₈H₂₉NO₄ | 443.56 | ≥98% (HPLC) |
| Chem-Impex | Fmoc-4-tert-butyl-D-phenylalanine | 252049-14-2 | C₂₈H₂₉NO₄ | 443.56 | ≥95% (HPLC) |
| Advanced ChemTech | Fmoc-Phe(4-tBu)-OH | 213383-02-9 | C₂₈H₂₉NO₄ | 443.5 | Not Specified |
Storage Conditions: Store at 0-8 °C for optimal stability.[5]
Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound-OH into a growing peptide chain follows the standard principles of Fmoc-based SPPS.[3] The general workflow for a single coupling cycle is depicted below.
Workflow of a single coupling cycle in Fmoc-SPPS.
Detailed Experimental Protocol: Manual SPPS
This protocol outlines a general procedure for the incorporation of this compound-OH on a 0.1 mmol scale.
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
This compound-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, 2,4,6-Collidine)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Place the resin in the reaction vessel and wash with DMF for 30 minutes to swell the beads.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and byproducts.
-
Amino Acid Activation:
-
In a separate vial, dissolve 4 equivalents of this compound-OH and 3.9 equivalents of the coupling reagent (e.g., HATU) in DMF.
-
Add 8 equivalents of a non-nucleophilic base (e.g., DIPEA) to the activation solution.
-
Allow the activation to proceed for 1-2 minutes.
-
-
Coupling:
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours. Due to the steric hindrance of the tert-butyl group, a longer coupling time or a double coupling may be necessary to ensure complete reaction.[6]
-
-
Washing: Wash the resin with DMF (5-7 times) to remove excess reagents.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF, followed by DCM, and finally MeOH.
-
Dry the resin under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Considerations for Using a Racemic Mixture
The use of this compound-OH will result in the synthesis of a mixture of diastereomeric peptides. At the position where the racemic amino acid is incorporated, there will be a 50:50 mixture of peptides containing the D-enantiomer and the L-enantiomer. This has several important consequences:
-
Purification Challenges: The resulting diastereomers may have very similar retention times in reverse-phase HPLC, making their separation challenging.
-
Characterization Complexity: The presence of multiple diastereomers will complicate the analysis of the final product by techniques such as mass spectrometry and NMR.
-
Biological Activity: The two enantiomers may have different biological activities. One may be active while the other is inactive or even has an antagonistic effect. Therefore, the overall potency of the peptide mixture will be reduced.
The decision to use a racemic mixture should be made with a clear understanding of these implications. For many research applications, it may be more prudent to synthesize the peptides with the pure L- and D-enantiomers separately to enable unambiguous structure-activity relationship studies.
Incorporation of a racemic amino acid in SPPS.
Conclusion
This compound-OH is a valuable tool for the synthesis of peptides with potentially enhanced therapeutic properties. The tert-butyl group can confer increased stability and solubility, and modulate biological activity. However, the use of the racemic mixture introduces significant complexity in terms of synthesis, purification, and biological evaluation. A thorough understanding of the implications of using a DL-amino acid is essential for the successful design and development of novel peptide therapeutics. For applications where stereochemical purity is critical, the use of the individual L- or D-enantiomers is strongly recommended.
References
-
BenchChem. Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
-
BenchChem. An In-depth Technical Guide to Fmoc-Phe(4-tBu)-OH: Chemical Properties, Structure, and Application in Peptide Synthesis.
-
Chem-Impex. Fmoc-4-tert-butyl-L-phenylalanine.
-
BenchChem. A Technical Guide to Fmoc-Phe(4-tBu)-OH and Fmoc-Phe-OH in Peptide Synthesis.
-
BenchChem. A Researcher's Guide to Fmoc-Protected Phenylalanine Derivatives in Solid-Phase Peptide Synthesis.
-
Sigma-Aldrich. This compound.
-
Chem-Impex. Fmoc-4-tert-butyl-D-phenylalanine.
-
CEM Corporation. Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.
-
Advanced ChemTech. Fmoc-Phe(4-tBu)-OH.
Sources
Methodological & Application
Application Notes and Protocols: Fmoc-DL-4-tert-butyl-Phe-OH in Solid-Phase Peptide Synthesis (SPPS)
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of N-α-Fmoc-DL-4-tert-butyl-phenylalanine (Fmoc-DL-4-tert-butyl-Phe-OH) in solid-phase peptide synthesis (SPPS). The inclusion of a tert-butyl group at the para position of the phenylalanine side chain offers significant advantages in mitigating peptide aggregation and enhancing solubility, particularly in hydrophobic and "difficult" sequences.[1][2] This guide delves into the causality behind experimental choices, provides detailed, self-validating protocols, and is grounded in authoritative references to ensure scientific integrity. A critical focus is placed on the implications of using a racemic (DL) mixture in a chiral synthesis process, a consideration paramount for peptide chemists.
Introduction: The Challenge of Peptide Aggregation and the Role of 4-tert-butyl-Phenylalanine
Solid-phase peptide synthesis, particularly utilizing the Fmoc/tBu strategy, is a cornerstone of peptide chemistry. However, a significant hurdle in the synthesis of many peptide sequences is on-resin aggregation. This phenomenon, driven by intermolecular hydrogen bonding and hydrophobic interactions of the growing peptide chains, can lead to incomplete coupling and deprotection steps, resulting in deletion sequences and diminished yields.[1] Phenylalanine, with its aromatic side chain, can contribute to these aggregation issues through π-π stacking.[2]
To address this, chemically modified amino acids have been developed. Fmoc-4-tert-butyl-Phe-OH, with its bulky tert-butyl group on the phenyl ring, serves as a powerful tool to disrupt these non-covalent interactions.[2] This modification sterically hinders close packing of peptide chains and improves the solubility of the protected amino acid in common SPPS solvents like N,N-dimethylformamide (DMF).[1][2][3]
The Critical Consideration of Chirality: Using the DL-Racemic Mixture
It is imperative to understand that standard SPPS is a stereospecific process. The use of a racemic mixture of this compound-OH will result in the incorporation of both the D- and L-enantiomers at the target position in the peptide sequence. This generates a mixture of diastereomeric peptides. While this may be a deliberate strategy for creating peptide libraries for screening purposes to explore the impact of stereochemistry on biological activity, it is generally undesirable when a single, stereochemically pure peptide is the target. The resulting diastereomers can be challenging to separate by standard purification techniques like reverse-phase HPLC. Therefore, for the synthesis of a specific peptide therapeutic or research tool, the use of the enantiomerically pure Fmoc-L-4-tert-butyl-Phe-OH or Fmoc-D-4-tert-butyl-Phe-OH is strongly recommended.[4] The protocols outlined below are applicable to the individual enantiomers and can be adapted for the racemic mixture with the understanding that a diastereomeric product mixture will be obtained.
Physicochemical Properties
A clear understanding of the properties of this compound-OH is essential for its effective use.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₂₉NO₄ | [4] |
| Molecular Weight | 443.56 g/mol | [4] |
| Appearance | White solid | [4] |
| Purity (HPLC) | ≥ 95% | [4] |
| Storage Conditions | 0-8 °C | [4] |
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the incorporation of Fmoc-4-tert-butyl-Phe-OH (D, L, or DL) into a growing peptide chain during manual or automated SPPS.
Standard SPPS Cycle for Incorporating Fmoc-4-tert-butyl-Phe-OH
This protocol outlines a standard cycle on a 0.1 mmol scale.
Caption: General workflow for peptide cleavage and isolation.
Recommended Cleavage Cocktail: Reagent B
Reagent B is a robust and widely used cleavage cocktail that effectively scavenges cationic species generated during deprotection. [5]
| Component | Percentage (v/v) | Purpose |
|---|---|---|
| Trifluoroacetic Acid (TFA) | 88% | Cleaves the peptide from the resin and removes acid-labile protecting groups. [5] |
| Phenol | 5% | Scavenger for carbocations. |
| Water | 5% | Scavenger, particularly for tert-butyl cations. [6] |
| Triisopropylsilane (TIS) | 2% | Scavenger for trityl and other carbocations. [5]|
Step-by-Step Cleavage Protocol:
-
Preparation: If the N-terminus is Fmoc-protected, perform a final deprotection step as described in section 3.1. Wash the resin with DCM and dry it under vacuum.
-
Cleavage Reaction: Suspend the peptide-resin in Reagent B (approximately 10 mL per gram of resin). [5]Gently agitate the mixture at room temperature for 1-2 hours. [7]3. Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume (10-fold) of cold methyl tert-butyl ether. [5] * Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold ether to remove residual scavengers.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry. For peptides synthesized with this compound-OH, expect to see a pair of diastereomers that may or may not be baseline-resolved, depending on the sequence and chromatographic conditions.
Trustworthiness: A Self-Validating System
To ensure the successful incorporation of Fmoc-4-tert-butyl-Phe-OH and the overall quality of the synthesis, in-process controls are crucial.
-
Kaiser Test (or other ninhydrin-based tests): Perform after the coupling step to confirm the absence of free primary amines. A positive result (blue color) indicates incomplete coupling, necessitating a recoupling step.
-
HPLC and Mass Spectrometry of a Test Cleavage: For long or particularly difficult syntheses, cleaving a small amount of resin-bound peptide midway through the synthesis can provide valuable information about the efficiency of the preceding steps.
-
Final Product Analysis: The final, purified peptide should be rigorously characterized by analytical HPLC to assess purity and by mass spectrometry to confirm the correct molecular weight. For peptides synthesized with the DL-racemate, careful analysis of the chromatogram for the presence of two diastereomeric peaks is essential.
Authoritative Grounding & Comprehensive References
The protocols and claims within this guide are supported by established literature in the field of peptide chemistry.
References
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Pen-Active. (n.d.). Fmoc-L-4-tert-butyl-phenylalanine: A Key Building Block for Advanced Peptide Synthesis. Retrieved from [Link]
- Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of the American Chemical Society, 122(24), 5889-5890.
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana press.
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
-
ResearchGate. (n.d.). N-Methyl Phenylalanine-Rich Peptides as Highly Versatile Blood-Brain Barrier Shuttles. Retrieved from [Link]
- Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Current opinion in chemical biology, 15(3), 353-360.
- Ceballos, M., et al. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues.
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- Albericio, F., & Kruger, H. G. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 8(3), 1235-1249.
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Albericio, F., et al. (2022). 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy. The Journal of Organic Chemistry, 87(15), 9876-9885.
- Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of peptide research, 53(5), 548-553.
-
The Good Scents Company. (n.d.). 4-tert-butyl phenol. Retrieved from [Link]
Sources
Application Note & Protocol: Strategic Incorporation of Fmoc-DL-4-tert-butyl-Phenylalanine in Solid-Phase Peptide Synthesis
Authored by: Gemini, Senior Application Scientist
Abstract
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development to enhance therapeutic properties. Fmoc-DL-4-tert-butyl-phenylalanine is a valuable building block that introduces a bulky hydrophobic side chain, which can modulate peptide conformation, improve metabolic stability, and disrupt aggregation-prone sequences.[1][2] However, its significant steric bulk presents a considerable challenge during solid-phase peptide synthesis (SPPS). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective coupling of Fmoc-DL-4-tert-butyl-phenylalanine. We will delve into the underlying chemical principles, provide a detailed experimental protocol, and offer troubleshooting strategies to ensure successful synthesis. The use of a DL-racemic mixture, which results in the synthesis of diastereomeric peptides, will also be addressed, a technique often employed in the generation of peptide libraries for screening purposes.
The Strategic Advantage and Inherent Challenges of 4-tert-butyl-Phenylalanine
The introduction of a tert-butyl group at the para position of the phenylalanine ring offers several strategic advantages in peptide design. This modification enhances the hydrophobicity of the amino acid, which can improve the solubility of the resulting peptide in organic solvents utilized during synthesis and purification.[3] Furthermore, the bulky side chain can act as a steric shield, hindering enzymatic degradation and thereby increasing the in vivo half-life of the peptide.[3] Crucially, for "difficult sequences" prone to aggregation, the tert-butyl group can disrupt the π-π stacking and hydrophobic interactions between peptide chains that lead to poor synthetic outcomes.[1][4]
Despite these benefits, the primary challenge in incorporating Fmoc-DL-4-tert-butyl-phenylalanine lies in its steric hindrance.[2] The bulky tert-butyl group can impede the approach of the activated carboxyl group to the deprotected N-terminal amine of the growing peptide chain on the solid support, leading to slower reaction kinetics and potentially incomplete coupling reactions. This necessitates the use of more potent coupling reagents and optimized reaction conditions to achieve high coupling efficiency.[1]
Recommended Protocol for Coupling Fmoc-DL-4-tert-butyl-Phenylalanine
This protocol outlines a robust method for the manual Fmoc-SPPS of peptides containing Fmoc-DL-4-tert-butyl-phenylalanine.
Materials and Reagents
-
Fmoc-DL-4-tert-butyl-phenylalanine
-
Peptide synthesis resin (e.g., Rink Amide, Wang resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, sequencing grade
-
Coupling reagent (e.g., HCTU, HATU, COMU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Dichloromethane (DCM)
-
Reaction vessel with a sintered glass frit
Step-by-Step Protocol
-
Resin Swelling: Swell the resin in DMF for a minimum of 30 minutes in the reaction vessel.[1]
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin and agitate for 5 minutes.[3]
-
Drain the piperidine solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[3]
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times), followed by DCM (3 times), and finally DMF (3 times) to remove all traces of piperidine.[3]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-DL-4-tert-butyl-phenylalanine (3-5 equivalents relative to resin loading) and a suitable coupling reagent (see Table 1) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.[3]
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature. Due to the steric hindrance, a longer coupling time or a double coupling may be necessary.[3]
-
-
Washing: Drain the coupling solution and wash the resin extensively with DMF (3-5 times) and DCM (3 times) to remove unreacted reagents and byproducts.[3]
-
Monitoring Coupling Efficiency (Optional but Recommended): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.[3] If the test is positive (blue beads), a second coupling (double coupling) is recommended.[5]
Recommended Coupling Reagents
For sterically hindered amino acids like 4-tert-butyl-phenylalanine, standard carbodiimide-based coupling reagents may be inefficient.[4] The use of uronium/aminium-based reagents is highly recommended.
| Coupling Reagent | Equivalents (to amino acid) | Base (Equivalents) | Typical Coupling Time | Notes |
| HCTU | 0.95 | DIPEA (2) | 1 - 2 hours | A common and effective choice for hindered couplings. |
| HATU | 0.95 | DIPEA (2) | 1 - 2 hours | Highly efficient, especially for difficult couplings, though may have a higher risk of racemization.[6] |
| COMU | 0.95 | DIPEA (2) | 1 - 2 hours | A safer alternative to HATU with comparable efficiency and better solubility.[6] |
Workflow for a Single Coupling Cycle
Caption: Workflow of a single cycle in Fmoc-based SPPS for incorporating this compound-OH.
The Implication of Using a DL-Racemic Mixture: Generation of Diastereomers
The use of Fmoc-DL-4-tert-butyl-phenylalanine will result in the synthesis of a mixture of diastereomeric peptides. At the position of incorporation, there will be a roughly 50:50 mixture of the L- and D-isomers. If the rest of the peptide chain is composed of chiral amino acids (typically L-isomers), the final product will be a pair of diastereomers. The separation of these diastereomers can often be achieved by reverse-phase high-performance liquid chromatography (RP-HPLC), as their different three-dimensional structures can lead to different retention times on the column. The characterization of the individual diastereomers can be performed using mass spectrometry and NMR spectroscopy.[7] For applications such as peptide library screening, the generation of diastereomeric mixtures can be a deliberate strategy to explore a wider range of conformational space and biological activities.
Troubleshooting Common Issues
-
Incomplete Coupling:
-
Symptom: Positive Kaiser test after the coupling step.
-
Cause: Insufficient activation, short coupling time, or severe steric hindrance.
-
Solution:
-
Double Couple: Repeat the coupling step with a fresh solution of activated amino acid.[5]
-
Increase Coupling Time: Extend the coupling reaction time to 4 hours or even overnight.[8]
-
Use a More Potent Coupling Reagent: Switch to HATU or COMU if not already in use.[6]
-
Elevated Temperature: In some cases, performing the coupling at a slightly elevated temperature (e.g., 40-50°C) can improve efficiency, but this should be done with caution as it can also increase the risk of racemization.[2]
-
-
-
Racemization:
-
Symptom: Presence of diastereomeric impurities (beyond the intended 50:50 mixture if using the DL-form) in the final product, detectable by HPLC and mass spectrometry.
-
Cause: Over-activation of the amino acid, especially with highly efficient coupling reagents like HATU, or the presence of certain bases.
-
Solution:
-
Minimize Pre-activation Time: Add the activated amino acid solution to the resin immediately after adding the base.
-
Choice of Base: Using a more hindered base like 2,4,6-collidine instead of DIPEA can sometimes reduce racemization.[2]
-
Lower Coupling Temperature: If elevated temperatures are used, reducing the temperature can minimize racemization.[2]
-
-
Conclusion
The successful incorporation of the sterically demanding Fmoc-DL-4-tert-butyl-phenylalanine in SPPS is readily achievable with careful optimization of the coupling protocol. The key to success lies in the selection of highly efficient coupling reagents, appropriate reaction times, and diligent monitoring of the coupling efficiency. The use of the DL-racemic mixture provides a straightforward method for generating diastereomeric peptides, which can be valuable for structure-activity relationship studies. By understanding the challenges and implementing the strategies outlined in this application note, researchers can effectively utilize this valuable building block to create novel peptides with enhanced properties.
References
-
A Technical Guide to Fmoc-Phe(4-tBu)-OH and Fmoc-Phe-OH in Peptide Synthesis. Benchchem.
-
An In-depth Technical Guide to Fmoc-Phe(4-tBu)-OH: Chemical Properties, Structure, and Application in Peptide Synthesis. Benchchem.
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
-
Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed.
-
Fmoc-Phe(4-tBu)-OH in Peptide Synthesis. Benchchem.
-
Fmoc Solid Phase Peptide Synthesis. ChemPep.
-
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Amino Acid Derivatives. Benchchem.
-
Methods and protocols of modern solid phase peptide synthesis. SpringerLink.
-
Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Gyros Protein Technologies.
-
Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. ResearchGate.
-
Fmoc Amino Acids for SPPS. AltaBioscience.
-
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS). Benchchem.
-
Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. PubMed Central.
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
-
Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. PubMed Central.
-
Synthesis and application of Fmoc-His(3-Bum)-OH. SciSpace.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. solarsolutions4everyone.co.za [solarsolutions4everyone.co.za]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]
- 6. peptide.com [peptide.com]
- 7. scispace.com [scispace.com]
- 8. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols: Activation Methods for Fmoc-DL-4-tert-butyl-Phe in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of solid-phase peptide synthesis (SPPS), the strategic selection of amino acid derivatives is crucial for achieving high-purity, high-yield peptides.[1][2] Fmoc-DL-4-tert-butyl-phenylalanine is a valuable building block, particularly its individual L- and D-enantiomers, designed to address specific challenges in peptide chemistry.[3][4] The incorporation of a bulky tert-butyl group at the para-position of the phenyl ring enhances the solubility and stability of the amino acid derivative and the resulting peptide.[3][5] This modification is particularly advantageous in mitigating the on-resin aggregation of growing peptide chains, a common cause of incomplete coupling and deprotection steps, by sterically disrupting intermolecular hydrogen bonding.[2][6]
However, the significant steric bulk of the tert-butyl group also presents a challenge during the coupling step in SPPS, potentially leading to slower reaction kinetics and incomplete acylation.[1] Therefore, the choice of activation method is critical to ensure efficient incorporation of this sterically hindered amino acid. This guide provides a comprehensive overview of the most effective activation methods for Fmoc-4-tert-butyl-phenylalanine, detailing the underlying chemical principles and providing field-proven protocols.
The Challenge of Steric Hindrance
The bulky nature of the 4-tert-butylphenyl side chain can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This steric hindrance necessitates the use of highly efficient coupling reagents and optimized reaction conditions to drive the acylation reaction to completion.[1] Standard coupling conditions may result in incomplete reactions, leading to deletion sequences in the final peptide product.[7] Consequently, more potent activating agents are often required for sterically hindered amino acids like Fmoc-4-tert-butyl-Phe-OH.[7]
Key Considerations for Activation:
-
Choice of Coupling Reagent: Highly reactive reagents are generally preferred.
-
Reaction Time: Extended coupling times may be necessary.[1]
-
Double Coupling: Repeating the coupling step can ensure complete reaction.[1]
-
Temperature: Elevating the temperature can increase the reaction rate, but must be done cautiously to avoid racemization.[1]
-
Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) is crucial for suppressing racemization and enhancing coupling efficiency.[7][8]
Activation Mechanisms and Reagents
The activation of the carboxylic acid of Fmoc-4-tert-butyl-Phe-OH is a critical step that converts it into a more reactive species, susceptible to nucleophilic attack by the free amine of the peptide-resin. Several classes of coupling reagents are commonly employed in SPPS, each with its own mechanism of action.
Uronium/Aminium Salt-Based Reagents
Uronium/aminium salts are among the most popular and efficient coupling reagents used in modern SPPS.[7] They react with the carboxylic acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form a highly reactive active ester.[8]
Common Reagents:
-
HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
-
HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate
-
HCTU: O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
-
COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate
HATU and HCTU are generally considered more reactive than HBTU and are particularly effective for coupling sterically hindered amino acids.[9] COMU is also a highly reactive uronium salt that has been shown to be a safe and efficient alternative.[10][11]
Mechanism of Action (HBTU/HATU): In the presence of a base, the carboxylic acid is deprotonated. The uronium salt then reacts to form a highly reactive O-acylisourea intermediate, which rapidly converts to an active ester (OBt or OAt ester). This active ester is then attacked by the N-terminal amine of the peptide chain to form the peptide bond.[8] The inclusion of HOBt or its aza-analogue, HOAt, is crucial for accelerating the reaction and suppressing racemization.[7][8]
Caption: Carbodiimide activation workflow.
Comparative Data
The selection of a coupling reagent often involves a balance between reactivity, cost, and potential side reactions. For sterically hindered amino acids like Fmoc-4-tert-butyl-Phe-OH, higher reactivity is often prioritized.
| Coupling Reagent/System | Relative Reactivity | Racemization Risk (with additive) | Key Advantages |
| HATU/DIPEA | Very High | Low | Highly effective for hindered couplings; rapid reaction times. [12] |
| HBTU/HOBt/DIPEA | High | Low | A robust and widely used system with high coupling efficiencies. [8][13][14] |
| DIC/OxymaPure | Good to High | Very Low | Cost-effective, low racemization, and stable reagents. [9][15][16] |
| PyBOP/DIPEA | High | Low | Effective for difficult couplings, including N-methyl amino acids. [17] |
Experimental Protocols
The following protocols are generalized for manual solid-phase peptide synthesis and may require optimization based on the specific peptide sequence, resin, and synthesizer used.
General Preparatory Steps
-
Resin Swelling: Swell the resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30-60 minutes in a reaction vessel. [6][18]2. Fmoc Deprotection:
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. [6]A Kaiser test can be performed to confirm the presence of free primary amines (a positive test gives a blue color). [8]
Protocol 1: Activation using HATU
This protocol is recommended for maximizing coupling efficiency with the sterically hindered Fmoc-4-tert-butyl-Phe-OH.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-DL-4-tert-butyl-Phe-OH (3-5 equivalents relative to resin loading)
-
HATU (2.9-4.5 equivalents) [5]* N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) [5]* DMF (peptide synthesis grade)
Procedure:
-
Pre-activation: In a separate vial, dissolve this compound-OH and HATU in DMF.
-
Add DIPEA to the solution and mix for 1-2 minutes to pre-activate the amino acid. [19]3. Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. Due to the steric hindrance, a longer coupling time or double coupling may be necessary. [5]5. Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3 times). [5][6]6. Monitoring (Optional): Perform a Kaiser test. A negative result (yellow beads) indicates successful coupling. If the test is positive, a second coupling (double coupling) is recommended. [5]
Protocol 2: Activation using HBTU/HOBt
A standard and reliable method for most coupling reactions.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound-OH (2-5 equivalents)
-
HBTU (1.9-4 equivalents) [8]* HOBt (2-5.5 equivalents) [8]* DIPEA (4-8 equivalents) [8]* DMF
Procedure:
-
Pre-activation: In a separate vial, dissolve this compound-OH, HBTU, and HOBt in DMF.
-
Add DIPEA to the mixture and allow it to pre-activate for 2-5 minutes. [8]3. Coupling: Add the pre-activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 30-60 minutes at room temperature. For this hindered amino acid, extending the reaction time to 2-4 hours is advisable. [1][12]5. Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM. [18]6. Monitoring: Perform a Kaiser test to confirm reaction completion.
Protocol 3: Activation using DIC/OxymaPure
A cost-effective and low-racemization protocol.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound-OH (3 equivalents)
-
DIC (3 equivalents)
-
OxymaPure (3 equivalents)
-
DMF
Procedure:
-
Activation: In a separate vial, dissolve this compound-OH and OxymaPure in DMF.
-
Add DIC to the solution and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF and DCM.
-
Monitoring: Perform a Kaiser test to confirm reaction completion.
Troubleshooting and Optimization
-
Incomplete Coupling (Positive Kaiser Test):
-
Double Couple: Repeat the coupling step with a fresh solution of activated amino acid. [1] * Increase Reaction Time: Extend the coupling time, even overnight if necessary. [1] * Elevate Temperature: Cautiously increase the temperature to 40-50°C to improve kinetics, being mindful of the potential for racemization. [1] * Switch Reagent: If incomplete coupling persists, switch to a more powerful activating agent like HATU. [1]
-
-
Aggregation:
-
The use of Fmoc-4-tert-butyl-Phe-OH is itself a strategy to combat aggregation. [6] * Consider using "magic mixtures" (e.g., DCM/DMF/NMP with additives) as solvents to improve solvation. * Incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids in the sequence if aggregation is severe.
-
Conclusion
The successful incorporation of the sterically hindered Fmoc-DL-4-tert-butyl-phenylalanine is highly dependent on the selection of an appropriate activation method. While the bulky side chain presents a synthetic challenge, the use of potent uronium/aminium salt reagents like HATU, or robust and economical alternatives such as DIC/OxymaPure, coupled with optimized reaction protocols, can ensure high coupling efficiencies. By understanding the principles behind these activation methods and implementing rigorous monitoring and troubleshooting strategies, researchers can effectively leverage the unique benefits of this amino acid derivative to synthesize complex and aggregation-prone peptides with high fidelity.
References
-
Fields, C. G., Lloyd, D. H., Macdonald, R. L., Otteson, K. M., & Noble, R. L. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research, 4(2), 95–101. [Link]
-
Abdelmoty, I., et al. (2002). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. Angewandte Chemie International Edition, 41(3), 441-445. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Albericio, F., et al. (1997). Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis. The Journal of Organic Chemistry, 62(26), 9239–9247. [Link]
-
T-Krebs, O., et al. (2020). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. ACS Sustainable Chemistry & Engineering, 8(30), 11243–11252. [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5854–5857. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
CDN Isotopes. (n.d.). Strategies for Peptide Synthesis: An Overview. [Link]
-
AAPPTec. (n.d.). Coupling Reagents. [Link]
-
Jad, Y. E., et al. (2018). In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach. Green Chemistry, 20(17), 3993–4002. [Link]
-
Pícharz, M., et al. (2022). 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy. The Journal of Organic Chemistry, 87(15), 9872–9881. [Link]
-
ResearchGate. (2019). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. [Link]
-
Luxembourg Bio Technologies Ltd. (n.d.). Peptide/Amide bond Synthesis – OxymaPure®. [Link]
-
National Institutes of Health. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). [Link]
-
Kumar, S., & Pathak, R. K. (2021). Circular Aqueous Fmoc/t-Bu Solid-Phase Peptide Synthesis. Angewandte Chemie International Edition, 60(35), 19324–19329. [Link]
-
ChemRxiv. (2023). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chempep.com [chempep.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. rsc.org [rsc.org]
- 16. oxymapure.com [oxymapure.com]
- 17. peptide.com [peptide.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Cleavage cocktails for peptides containing 4-tert-butyl-phenylalanine
Application Notes & Protocols
Topic: Cleavage Cocktails for Peptides Containing 4-tert-butyl-phenylalanine (Bpa)
Audience: Researchers, scientists, and drug development professionals.
A Senior Application Scientist's Guide to Cleavage of 4-tert-butyl-phenylalanine (Bpa) Containing Peptides
Introduction
The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties. 4-tert-butyl-phenylalanine (Bpa) is a valuable building block, offering increased steric bulk and hydrophobicity. However, its successful application in solid-phase peptide synthesis (SPPS) is critically dependent on the final cleavage and deprotection step. The acid-labile tert-butyl group on the phenyl ring, while essential for its unique properties, is also the source of significant challenges during trifluoroacetic acid (TFA)-mediated cleavage.
This guide provides a comprehensive overview of the chemical principles, optimized protocols, and troubleshooting strategies for the successful cleavage of Bpa-containing peptides. We will delve into the causality behind experimental choices, ensuring a high yield of the desired peptide while minimizing side-product formation.
Section 1: The Core Challenge: The Tert-Butyl Cation
During the final step of Fmoc-based SPPS, the peptide is cleaved from the resin support, and side-chain protecting groups are simultaneously removed using a strong acid, typically TFA.[1][2][3] The cleavage of the tert-butyl group from Bpa, as well as from other residues like Tyr(tBu), Ser(tBu), Thr(tBu), and Asp(OtBu), proceeds via an SN1 mechanism, generating a highly reactive tert-butyl carbocation (tBu+).[2]
This electrophilic species is the primary culprit behind a cascade of potential side reactions.[4][5] If left unchecked, the tBu+ cation will readily alkylate any nucleophilic sites within the peptide sequence. Common targets include the indole ring of tryptophan, the thioether of methionine, and the phenolic ring of deprotected tyrosine.[6][7][8] This results in a +56 Da adduct on the modified residue, reducing the yield of the target peptide and complicating purification.[5]
The imperative, therefore, is to efficiently "trap" or "quench" these carbocations the moment they are formed. This is the fundamental role of a well-designed cleavage cocktail.
Section 2: The Solution: Strategic Scavenger Cocktails
A cleavage cocktail is a mixture of TFA and one or more "scavengers."[9] These are nucleophilic reagents added to the cleavage mixture to react with and neutralize the carbocations at a rate faster than they can modify the peptide.[4][5] The choice of scavengers is critical and depends on the overall composition of the peptide.
Key Scavengers and Their Roles:
-
Triisopropylsilane (TIS): An exceptionally efficient scavenger for tert-butyl cations.[4][10] It acts as a hydride donor, reducing the carbocation. TIS is a cornerstone of many modern, low-odor cleavage cocktails.
-
Water (H₂O): Acts as a scavenger by hydrating the tert-butyl cation.[2][4] It is a common component in many standard cleavage mixtures.
-
Thioanisole: A "soft" nucleophile that is particularly effective at scavenging tBu+ cations and can also assist in the removal of other protecting groups.[4][11] It is a key component in more robust cocktails like Reagent K.[6][12]
-
1,2-Ethanedithiol (EDT): A strong scavenger for tert-butyl cations, especially recommended when cysteine is present to prevent S-tert-butylation.[4][5][13] It also helps to maintain a reducing environment, protecting Met and Cys from oxidation.[13]
-
Phenol: The aromatic ring of phenol can be alkylated by tBu+ cations, thus protecting tyrosine and tryptophan residues.[4][14] It is another key ingredient in Reagent K.[6][12]
Below is a summary of recommended cleavage cocktails for peptides containing Bpa, tailored to different sequence complexities.
Table 1: Recommended Cleavage Cocktails for Bpa-Containing Peptides
| Cocktail Name | Composition (v/v/v) | Key Applications & Considerations |
| Standard (TFA/TIS/H₂O) | 95% TFA / 2.5% TIS / 2.5% H₂O | Ideal for simple peptides containing Bpa and other tBu-protected residues, but lacking Trp, Met, or Cys.[6][7] |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | A good general-purpose, low-odor cocktail for peptides with Tyr, but will not prevent oxidation of Met.[2][15] |
| Advanced (TFA/TIS/EDT/H₂O) | 92.5% TFA / 2.5% TIS / 2.5% EDT / 2.5% H₂O | Recommended for Bpa-peptides containing Cys or Met to prevent S-alkylation and oxidation. |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | A robust, universal cocktail for complex peptides containing multiple sensitive residues like Bpa, Trp, Met, Cys, and Tyr.[6][12][15][16] |
Section 3: Detailed Experimental Protocols
3.1. General Pre-Cleavage Preparations
-
Ensure the peptide-resin is thoroughly washed with dichloromethane (DCM) to remove any residual dimethylformamide (DMF) and dried under vacuum for at least 1 hour.
-
All cleavage procedures involving TFA must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.
-
Prepare the cleavage cocktail immediately before use.
3.2. Protocol 1: Standard Cleavage for Simple Bpa-Containing Peptides
This protocol is suitable for peptides without Trp, Met, or Cys residues.
-
Place the dry peptide-resin (e.g., 0.1 mmol scale) in a suitable reaction vessel.
-
Add 5-10 mL of the Standard Cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) per gram of resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a 50 mL centrifuge tube.
-
Wash the resin twice with a small volume (1-2 mL) of fresh TFA, combining the washes with the initial filtrate.
-
Proceed to the "Post-Cleavage Work-up" section.
3.3. Protocol 2: Optimized Cleavage Using Reagent K for Complex Peptides
This protocol is recommended for peptides containing Bpa along with other sensitive residues such as Trp, Met, or Cys.
-
Place the dry peptide-resin (e.g., 0.1 mmol scale) in a reaction vessel.
-
Add 10-20 mL of freshly prepared Reagent K (82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT) per gram of resin.[12]
-
Stir the mixture at room temperature for 2-4 hours. Peptides with multiple arginine residues may require longer cleavage times.[12][17]
-
Filter the resin and collect the filtrate into a 50 mL centrifuge tube.
-
Wash the resin twice with 1-2 mL of fresh TFA and combine the filtrates.
-
Proceed to the "Post-Cleavage Work-up" section.
3.4. Post-Cleavage Work-up
-
To the combined TFA filtrate, add 40-45 mL of ice-cold methyl-tert-butyl ether (MTBE) or diethyl ether to precipitate the crude peptide.[16] A white precipitate should form.
-
Centrifuge the mixture at 3000-4000 rpm for 5 minutes.
-
Carefully decant and discard the ether supernatant.
-
Wash the peptide pellet by adding fresh cold ether, vortexing briefly, and centrifuging again. Repeat this wash step two more times to remove residual scavengers and organic impurities.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
The resulting crude peptide is now ready for purification by HPLC.
Section 4: Visualization of the Workflow and Mechanism
To better illustrate the process, the following diagrams outline the experimental workflow and the critical role of scavengers.
Caption: Experimental workflow for peptide cleavage and isolation.
Caption: Mechanism of tert-butyl cation generation and scavenger action.
Section 5: Analytical Verification and Troubleshooting
A successful cleavage is validated by analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): The crude product should be analyzed by reverse-phase HPLC to assess its purity. The chromatogram will show a major peak for the desired peptide and smaller peaks for any impurities or side products.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI mass spectrometry should be used to confirm the molecular weight of the main HPLC peak, verifying that it matches the theoretical mass of the target peptide. Look for masses corresponding to +56 Da adducts, which would indicate incomplete scavenging.
Table 2: Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Cleavage | Insufficient cleavage time or TFA volume. | Increase reaction time to 4 hours. Ensure at least 10 mL of cleavage cocktail per gram of resin is used. |
| Presence of +56 Da Adducts | Inefficient scavenging of tert-butyl cations. | Use a more robust cocktail (e.g., upgrade from Standard to Reagent K). Ensure scavengers are fresh. |
| Oxidation of Met or Cys | The cleavage cocktail lacks a reducing agent. | Add EDT to the cleavage cocktail (e.g., use the Advanced cocktail or Reagent K). Perform cleavage under a nitrogen atmosphere. |
| Low Peptide Yield after Precipitation | Peptide is soluble in ether. The peptide did not fully precipitate. | Use pre-chilled ether (-20°C). Ensure a sufficient volume of ether is used (at least 10x the volume of TFA). |
Conclusion
The successful cleavage of peptides containing 4-tert-butyl-phenylalanine is not a matter of routine procedure but of informed chemical strategy. The primary challenge—the reactive tert-butyl cation—is readily overcome by selecting a cleavage cocktail with an appropriate scavenger system tailored to the peptide's full amino acid sequence. By understanding the underlying mechanisms and following validated protocols, researchers can confidently and efficiently isolate their target Bpa-containing peptides, paving the way for further downstream applications.
References
-
Muttenthaler, M., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Available at: [Link]
-
CEM Corporation. (2023). SPPS Reagents Explained: A Complete Guide. YouTube. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]
-
Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]
-
ResearchGate. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis? Retrieved from [Link]
-
ResearchGate. (2017). How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage? Retrieved from [Link]
-
Patarroyo, M. A., et al. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science, 26(6), e3251. Available at: [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
CEM. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). TFA Cleavage Strategy for Mitigation of S - t Butylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Fujii, N., et al. (1987). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Chemical & Pharmaceutical Bulletin, 35(9), 3880-3883. Available at: [Link]
- Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
-
ResearchGate. (n.d.). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Retrieved from [Link]
-
ResearchGate. (2020). I would like to ask if anyone among you knows what is the ideal concentration of TFA to use at a chemical synthesis of peptides? Retrieved from [Link]
-
Aapptec. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. Retrieved from [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 13. biotage.com [biotage.com]
- 14. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. peptide.com [peptide.com]
Application Notes & Protocols: Leveraging Fmoc-DL-4-tert-butyl-Phe-OH for Enhanced Peptide Solubility and Synthesis Efficiency
Abstract
Peptide-based therapeutics offer immense promise due to their high specificity and biological activity. However, their development is frequently hampered by significant challenges related to poor solubility and a high propensity for aggregation.[1][2] This aggregation can occur both during solid-phase peptide synthesis (SPPS), leading to failed sequences and low yields, and in aqueous solutions, compromising bioavailability and formulation stability.[3] This guide provides an in-depth technical overview of a strategic solution: the incorporation of the non-canonical amino acid, Fmoc-DL-4-tert-butyl-Phenylalanine (Fmoc-DL-4-tert-butyl-Phe-OH). We will explore the chemical principles behind its efficacy, provide detailed protocols for its application in SPPS, and present a framework for validating its solubility-enhancing effects.
The Challenge: Peptide Aggregation in Synthesis and Formulation
The physicochemical properties of a peptide are dictated by its amino acid sequence.[4][5] Peptides rich in hydrophobic residues, such as Leucine, Valine, and Phenylalanine, are particularly susceptible to aggregation. This process is driven by a combination of forces:
-
Hydrophobic Interactions: Non-polar side chains minimize contact with aqueous environments by associating with each other.[2]
-
Inter-chain Hydrogen Bonding: The peptide backbones can form highly stable, ordered β-sheet structures, which are often insoluble.[6]
-
π-π Stacking: Aromatic residues, like Phenylalanine, can stack on top of each other, further stabilizing aggregates.[6]
This aggregation is a critical failure point in both the synthesis and therapeutic application of peptides. During SPPS, on-resin aggregation can physically block reactive sites, leading to incomplete coupling and deprotection steps, ultimately resulting in truncated or deletion sequences that are difficult to purify.[3][7] For a finished peptide drug product, poor solubility complicates formulation and can lead to reduced efficacy and potential immunogenicity. While strategies like pH adjustment or the use of co-solvents exist, a more robust solution involves rationally modifying the peptide sequence itself.[5][8]
The Solution: Steric Disruption with 4-tert-butyl-Phenylalanine
This compound-OH is a derivative of phenylalanine that features a bulky tert-butyl group attached at the para (4) position of the phenyl ring.[9] The incorporation of this amino acid into a peptide sequence serves as a powerful tool to mitigate aggregation through a clear steric hindrance mechanism.
Mechanism of Aggregation Disruption:
The primary advantage of the 4-tert-butyl group is its size and shape. It acts as a "molecular bumper," physically preventing adjacent peptide chains from approaching closely enough to form the stable intermolecular bonds that drive aggregation.[6]
-
Inhibition of β-Sheet Formation: The tert-butyl group disrupts the planarity required for the formation of organized hydrogen-bonded networks between peptide backbones.
-
Disruption of π-π Stacking: The steric bulk prevents the aromatic rings of neighboring phenylalanine residues from stacking effectively, weakening a key aggregation-promoting interaction.[6]
-
Enhanced Solvation: By keeping peptide chains separated, the bulky side group allows for better solvation of the peptide backbone by the surrounding solvent, whether it's an organic solvent during synthesis or an aqueous buffer in formulation.[9][10]
The following diagram illustrates this principle:
Protocols for Application in Peptide Synthesis
The true test of this compound-OH is its performance in SPPS. The following protocol outlines its incorporation using a standard Fmoc/tBu strategy.
General Physicochemical Properties Comparison
The choice of amino acid derivative impacts both its handling and performance. The tert-butyl group generally improves solubility in common SPPS solvents.[6]
| Property | Fmoc-Phe-OH | This compound-OH | Advantage of Modification |
| Molecular Weight | 387.44 g/mol | 443.56 g/mol | N/A |
| Solubility in DMF/NMP | Readily soluble | Enhanced solubility reported[6] | Ensures complete dissolution for efficient coupling, especially in automated synthesizers. |
| Aggregation Propensity | Can contribute to aggregation | Low; disrupts aggregation | Key therapeutic and synthetic advantage. |
| Steric Hindrance | Low | High | May require optimized coupling conditions. |
Table 1: Comparative properties of standard and modified phenylalanine derivatives.
Workflow for SPPS Incorporation
This workflow details a single coupling cycle for incorporating this compound-OH.
Detailed Step-by-Step Coupling Protocol
This protocol is designed for a 0.1 mmol synthesis scale and should be adapted based on resin loading and instrumentation.
Materials:
-
This compound-OH
-
Peptide synthesis resin (e.g., Rink Amide, Wang) with N-terminal Fmoc group removed
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Coupling reagent (e.g., HCTU, HATU)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Reaction vessel
Procedure:
-
Resin Preparation: Ensure the synthesis resin has been subjected to Fmoc deprotection (e.g., using 20% piperidine in DMF) and thoroughly washed, leaving the free N-terminal amine ready for coupling.[6]
-
Activation of this compound-OH:
-
In a separate vial, dissolve this compound-OH (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HCTU; 2.9-4.5 equivalents) in DMF.[9]
-
Add DIPEA (6-10 equivalents) to the solution to begin the activation.
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature.[9]
-
-
Coupling Reaction:
-
Drain the final wash solvent from the deprotected peptide-resin.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature.
-
Expert Insight: Due to the steric hindrance of the tert-butyl group, a standard 1-2 hour coupling time may be insufficient.[9] It is highly recommended to plan for a longer coupling time (e.g., 2-4 hours) or to perform a "double coupling" (repeating the coupling step with a fresh solution of activated amino acid) to ensure the reaction goes to completion.
-
-
Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.[6]
-
-
Self-Validation/Checkpoint:
-
Perform a qualitative Kaiser test on a small sample of the resin beads.[6]
-
Expected Result: A negative Kaiser test (beads remain yellow/colorless) indicates the absence of free primary amines and confirms a successful coupling.
-
Troubleshooting: A positive test (beads turn dark blue) indicates incomplete coupling. In this case, a second coupling (recoupling) must be performed before proceeding to the deprotection of the newly added residue.
-
Validating the Enhancement of Peptide Solubility
The ultimate validation of this strategy is a demonstrable improvement in the final peptide's solubility. The following protocol outlines a comparative analysis.
Experimental Design
-
Synthesize Two Peptides:
-
Peptide A (Control): A known "difficult" or hydrophobic sequence containing a standard Phenylalanine residue.
-
Peptide B (Test): The identical sequence to Peptide A, but with the standard Phenylalanine substituted with 4-tert-butyl-Phenylalanine.
-
-
Purify and Lyophilize: Purify both peptides to >95% via HPLC and lyophilize them to a dry powder.
-
Perform Solubility Testing: Systematically test the solubility of a small, known amount of each peptide.[8]
Protocol for Comparative Solubility Assessment
Procedure:
-
Initial Test (Water):
-
Weigh 1 mg of Peptide A into a clean vial.
-
Add 1 mL of sterile, distilled water to achieve a target concentration of 1 mg/mL.
-
Vortex for 2 minutes. Observe for dissolution.
-
Repeat for Peptide B.
-
-
pH Adjustment (for charged peptides):
-
If the peptide is insoluble in water, determine its net charge.[11]
-
For basic peptides (net positive charge), add 10% acetic acid dropwise.
-
For acidic peptides (net negative charge), add 0.1 M ammonium bicarbonate dropwise.
-
-
Organic Co-solvent Test (for hydrophobic peptides):
-
If the peptide remains insoluble, use a fresh 1 mg aliquot.
-
Add a minimal amount of pure DMSO (e.g., 20-50 µL) to fully dissolve the peptide.
-
Slowly add the desired aqueous buffer (e.g., PBS, pH 7.4) dropwise with constant vortexing to reach the final 1 mL volume. Note the point at which precipitation occurs, if any.
-
Expected Data and Presentation
The results of the solubility tests should be summarized for clear comparison.
| Solvent/Condition | Peptide A (Control with Phe) | Peptide B (Test with 4-tBu-Phe) |
| Distilled Water | Insoluble / Forms suspension | Partially soluble / Hazy |
| PBS (pH 7.4) | Insoluble / Precipitates | Soluble up to 0.5 mg/mL |
| 5% Acetic Acid | Soluble up to 0.2 mg/mL | Soluble up to 1.0 mg/mL |
| 50% Acetonitrile/Water | Soluble | Soluble |
| Minimal DMSO, then PBS | Precipitates at ~20% aqueous | Remains soluble |
Table 2: Example comparative solubility data for a model hydrophobic peptide.
Conclusion and Best Practices
The incorporation of this compound-OH is a scientifically grounded and field-proven strategy to overcome the critical challenges of peptide aggregation and insolubility.[9][12] By introducing targeted steric hindrance, this non-canonical amino acid disrupts the intermolecular forces that lead to the formation of intractable β-sheets, thereby improving synthesis yields and enhancing the solubility of the final peptide product.[6][13] While its steric bulk necessitates adjustments to coupling protocols, the significant benefits in synthesizing "difficult sequences" and formulating hydrophobic peptides make it an indispensable tool for researchers, chemists, and drug development professionals. The use of a pure stereoisomer, such as Fmoc-L-4-tert-butyl-Phe-OH, is recommended for the development of specific therapeutic candidates to ensure defined biological activity.[12][14]
References
- Technical Support Center: Enhancing the Solubility of Peptides with Unn
- How Can I Make My Peptide More W
- An In-depth Technical Guide to Fmoc-Phe(4-tBu)
- Peptide Solubiliz
- The Solubility Challenge in Peptide Therapeutics. Biosynth.
- Factors affecting the physical stability (aggreg
- A Technical Guide to Fmoc-Phe(4-tBu)-OH and Fmoc-Phe-OH in Peptide Synthesis. Benchchem.
- Fmoc-4-tert-butyl-L-phenylalanine. Chem-Impex.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
- Fmoc-4-tert-butyl-D-phenylalanine. Chem-Impex.
- Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PMC - PubMed Central.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. PubMed.
- Fmoc-L-4-tert-butyl-phenylalanine: A Key Building Block for Advanced Peptide Synthesis. bloombps.com.
- Methods and protocols of modern solid phase peptide synthesis. amblardlab.com.
- The Science Behind Fmoc-L-4-tert-butyl-phenylalanine: A Chemical Perspective. ningboinno.com.
- PEPTIDE SOLUBILITY GUIDELINES. GenScript.
- How to avoid peptide aggregation during synthesis with hydrophobic non-canonical amino acids. Benchchem.
Sources
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. genscript.com [genscript.com]
- 12. chemimpex.com [chemimpex.com]
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- 14. chemimpex.com [chemimpex.com]
Application Note: Enhancing Peptide Stability Through the Incorporation of Fmoc-DL-4-tert-butyl-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Peptide Instability in Therapeutics and Research
Peptides offer a unique combination of high specificity and low off-target toxicity, making them highly attractive as therapeutic agents and research tools. However, their clinical and experimental utility is often hampered by their inherent instability. Peptides are susceptible to rapid degradation by proteases in biological systems, leading to a short plasma half-life and reduced bioavailability.[1][2] This necessitates frequent administration and can limit their therapeutic efficacy. To overcome these limitations, medicinal chemists and peptide scientists are increasingly turning to the incorporation of non-canonical amino acids to engineer more robust and durable peptides.[3][4]
This application note provides a comprehensive technical guide on the use of Fmoc-DL-4-tert-butyl-phenylalanine (Fmoc-Phe(tBu)-OH) to improve the proteolytic stability of synthetic peptides. We will delve into the mechanistic principles behind this stability enhancement, provide detailed protocols for its incorporation using Solid-Phase Peptide Synthesis (SPPS), and outline methods for validating the improved stability of the resulting peptides.
The Stabilizing Power of Steric Hindrance: The Role of the Tert-butyl Group
The strategic incorporation of Fmoc-DL-4-tert-butyl-phenylalanine introduces a bulky tert-butyl group on the phenyl ring of the phenylalanine residue. This modification is the key to its ability to enhance peptide stability. The primary mechanism is steric hindrance , where the sheer size of the tert-butyl group physically blocks the approach of proteases to the peptide backbone, thereby preventing enzymatic cleavage.[4]
Proteases, the enzymes responsible for peptide degradation, have specific recognition sites and active clefts into which the peptide substrate must fit for catalysis to occur. The bulky tert-butyl group on the phenylalanine side chain can prevent the peptide from properly docking into the active site of proteases like chymotrypsin, which typically cleaves after aromatic residues such as phenylalanine, tyrosine, and tryptophan. This steric shield significantly reduces the rate of proteolytic degradation, thereby extending the peptide's half-life in a biological environment.
Diagram: Mechanism of Steric Hindrance
Caption: Steric hindrance from the tert-butyl group prevents peptide binding to the protease active site.
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-DL-4-tert-butyl-Phe
The incorporation of this compound into a peptide sequence is readily achievable using standard Fmoc-based SPPS protocols. However, due to the steric bulk of the amino acid, some modifications to the standard protocol are recommended to ensure efficient coupling and high-purity final product.
Protocol 1: Incorporation of this compound via SPPS
This protocol outlines the key steps for incorporating this compound into a growing peptide chain on a solid support.
1. Resin Swelling:
-
Swell the resin (e.g., Rink Amide for C-terminal amides) in dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-5 minutes.
-
Drain the wash solvent from the resin and immediately add the activated amino acid solution.
-
Agitate the reaction vessel at room temperature. Due to the steric hindrance of the tert-butyl group, a longer coupling time of 2-4 hours is recommended. A double coupling may be necessary for difficult sequences.
4. Monitoring the Coupling Reaction:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), a second coupling is recommended.
5. Capping (Optional but Recommended for Difficult Couplings):
-
If the Kaiser test remains positive after a second coupling, cap any unreacted amines to prevent the formation of deletion peptides.
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
-
Wash the resin thoroughly with DMF.
6. Chain Elongation:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
7. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (DCM) and dry under vacuum.
-
Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin.
-
Gently agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
8. Peptide Precipitation and Purification:
-
Precipitate the peptide from the TFA filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
9. Characterization:
-
Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical RP-HPLC.
Diagram: SPPS Workflow for Incorporating this compound
Caption: A typical workflow for solid-phase peptide synthesis incorporating a sterically hindered amino acid.
Troubleshooting and Optimization for Bulky Amino Acid Coupling
The primary challenge when working with this compound is overcoming its steric bulk to achieve complete coupling. Here are some key considerations for troubleshooting and optimization:
| Problem | Cause | Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance of the tert-butyl group. | - Increase coupling time: Extend the reaction time to 4 hours or even overnight. - Double couple: Repeat the coupling step with fresh reagents.[5] - Increase reagent concentration: Use a higher concentration of the amino acid and coupling reagents.[5] - Use a stronger coupling agent: Consider using HATU or COMU, which are known to be more effective for hindered couplings. |
| Peptide Aggregation | The growing peptide chain becomes insoluble on the resin. | - Use a more polar solvent mixture: A combination of DMF and N-methyl-2-pyrrolidone (NMP) can improve solvation. - Incorporate pseudoproline dipeptides: These can disrupt secondary structure formation that leads to aggregation. |
| Deletion Sequences in Final Product | Incomplete coupling followed by successful coupling of the next amino acid. | - Implement capping: After a failed double coupling, cap unreacted amines with acetic anhydride to prevent them from reacting in subsequent steps. |
Validation and Analysis of Enhanced Peptide Stability
After successfully synthesizing and purifying the peptide containing 4-tert-butyl-phenylalanine, it is crucial to experimentally validate its enhanced stability compared to its native counterpart. In vitro enzymatic degradation assays are the most common method for this purpose.
Protocol 2: In Vitro Enzymatic Degradation Assay
This protocol provides a general framework for assessing peptide stability in the presence of a protease, such as trypsin or chymotrypsin.
1. Reagent Preparation:
-
Peptide Stock Solutions: Prepare stock solutions of both the native and the 4-tert-butyl-Phe modified peptides in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a known concentration (e.g., 1 mg/mL).
-
Protease Solution: Prepare a stock solution of the chosen protease (e.g., trypsin or chymotrypsin) in the same buffer at a concentration appropriate for the desired enzyme-to-substrate ratio (e.g., 1:100 w/w).
2. Degradation Reaction:
-
In separate microcentrifuge tubes, mix the peptide solution with the protease solution to initiate the degradation reaction.
-
Include a control sample for each peptide with buffer instead of the protease solution.
-
Incubate the reactions at 37°C.
3. Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction tube.
-
Immediately quench the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% TFA or 1 M HCl) to the aliquot. This will denature the protease and stop the degradation.
4. Sample Analysis by RP-HPLC:
-
Analyze the quenched samples by analytical RP-HPLC.
-
Use a C18 column and a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Monitor the disappearance of the peak corresponding to the intact peptide over time.
5. Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Plot the percentage of remaining intact peptide against time for both the native and the modified peptide.
-
Calculate the half-life (t½) of each peptide under the assay conditions.
Diagram: Workflow for Peptide Stability Assay
Caption: A systematic workflow for the comparative analysis of peptide stability.
Expected Outcomes and Applications
Table: Illustrative Comparison of Peptide Stability
| Peptide | Modification | Expected Half-Life in Serum | Rationale |
| Peptide X | Native (contains Phenylalanine) | Minutes | Susceptible to rapid cleavage by proteases. |
| Peptide X-tBu | Contains 4-tert-butyl-Phenylalanine | Hours to Days | The bulky tert-butyl group provides steric hindrance, protecting the peptide backbone from enzymatic degradation. |
The enhanced stability imparted by 4-tert-butyl-phenylalanine opens up a wide range of applications in drug discovery and development:
-
Development of Peptide-Based Therapeutics: Longer-lasting peptides can lead to improved therapeutic efficacy, reduced dosing frequency, and better patient compliance. This is particularly relevant for chronic conditions where sustained drug exposure is required.
-
Creation of Robust Research Tools: Stable peptide probes and inhibitors are essential for reliable and reproducible in vitro and in vivo studies of biological processes.
-
Protein Engineering: The introduction of bulky non-canonical amino acids can be used to modulate protein-protein interactions and enhance the stability of engineered proteins.[6]
Conclusion
The incorporation of Fmoc-DL-4-tert-butyl-phenylalanine is a powerful and practical strategy for enhancing the proteolytic stability of synthetic peptides. By leveraging the principle of steric hindrance, this non-canonical amino acid provides a robust shield against enzymatic degradation. The protocols and troubleshooting guide presented in this application note offer a clear path for researchers to successfully synthesize, purify, and validate the stability of their modified peptides. The ability to create more durable and effective peptide-based molecules has significant implications for the future of drug development and biomedical research.
References
-
Heinis, C. (2017). A new ligand extends the half-life of peptide drugs from minutes to days. EurekAlert!. Available at: [Link]
-
Ecole Polytechnique Fédérale de Lausanne. (2017). New ligand extends the half-life of peptide drugs from minutes to days. ScienceDaily. Available at: [Link]
-
Lu, W., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology. Available at: [Link]
-
De Marco, R., & Giammanco, M. (2014). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. ResearchGate. Available at: [Link]
-
Lau, J. L., & Dunn, M. K. (2018). Trends in peptide drug discovery. Nature Reviews Drug Discovery. Available at: [Link]
-
Vlieghe, P., et al. (2010). Strategies to Optimize Peptide Stability and Prolong Half-Life. ResearchGate. Available at: [Link]
-
Muttenthaler, M., et al. (2021). Non-Canonical Amino Acids in Analyses of Protease Structure and Function. International Journal of Molecular Sciences. Available at: [Link]
-
Pore, S., et al. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. Available at: [Link]
-
Cavaco, M., et al. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Clinical and Translational Science. Available at: [Link]
-
Wieczorek, Z., et al. (2022). Comparative Study of Chemical Stability of a PK20 Opioid–Neurotensin Hybrid Peptide and Its Analogue [Ile9]PK20—The Effect of Isomerism of a Single Amino Acid. Molecules. Available at: [Link]
-
A. F. C. A. M. de Bont, et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules. Available at: [Link]
-
Wang, C. K., et al. (2022). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Journal of Medicinal Chemistry. Available at: [Link]
-
Prim, B. S., et al. (2022). Rapid production of multifunctional self-assembling peptides for incorporation and visualization within hydrogel biomaterials. Methods. Available at: [Link]
-
Carvunis, A. R., et al. (2024). Degradation determinants are abundant in human noncanonical proteins. bioRxiv. Available at: [Link]
-
Monteiro, L. S., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences. Available at: [Link]
-
Das, S., et al. (2024). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. Biopolymers. Available at: [Link]
Sources
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- 2. chemie.univie.ac.at [chemie.univie.ac.at]
- 3. Non-Canonical Amino Acids in Analyses of Protease Structure and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
The Strategic Insertion of Fmoc-DL-4-tert-butyl-PHE: A Guide to Mitigating Aggregation in Hydrophobic Peptide Synthesis
Abstract
The chemical synthesis of peptides containing a high proportion of hydrophobic amino acids is a formidable challenge in modern drug discovery and development. These sequences are notoriously prone to on-resin aggregation, driven by intermolecular hydrogen bonding, which leads to incomplete reactions and low synthetic yields.[1][2] This guide provides a detailed technical overview and robust protocols for the application of Fmoc-DL-4-tert-butyl-phenylalanine (Fmoc-Phe(4-tBu)-OH), a modified amino acid designed to overcome these synthetic hurdles. By introducing significant steric bulk, the 4-tert-butyl moiety effectively disrupts the secondary structures that cause aggregation, thereby enhancing solvation and improving the fidelity of the synthesis process.[1][3] This document is intended for researchers, scientists, and drug development professionals seeking to improve the synthesis of "difficult" peptide sequences.
The Underlying Challenge: On-Resin Aggregation
In Solid-Phase Peptide Synthesis (SPPS), the growing peptide chain is covalently anchored to an insoluble resin support. While this methodology simplifies the purification process, it can also confine peptide chains in close proximity.[4] For sequences rich in hydrophobic residues like Valine, Leucine, and Phenylalanine, this proximity encourages the formation of intermolecular β-sheet structures.[2] This aggregation shields the N-terminus of the growing chain, physically preventing coupling reagents and subsequent amino acids from accessing the reactive site, leading to truncated or deletion sequences.[5]
Standard Phenylalanine, with its planar aromatic side chain, can contribute to this problem through π-π stacking interactions between adjacent phenyl rings.[1] The strategic replacement of Phenylalanine with Fmoc-Phe(4-tBu)-OH directly addresses this root cause.
Figure 1. Mechanism of aggregation disruption by 4-tert-butyl-phenylalanine.
The bulky, non-planar tert-butyl group acts as a steric shield. It physically prevents the close alignment of peptide backbones and disrupts the π-π stacking interactions between aromatic rings. This steric hindrance preserves the solvation of the peptide-resin complex, ensuring reagents have unrestricted access to the reactive N-terminus throughout the synthetic cycles.[1][3]
Experimental Protocols for Incorporation
The successful incorporation of the sterically hindered Fmoc-Phe(4-tBu)-OH requires optimization of standard SPPS protocols. The following methods are designed to ensure high coupling efficiency.
Materials & Reagents
| Reagent/Material | Grade/Specification | Rationale for Selection |
| Fmoc-DL-4-tert-butyl-Phe-OH | >98% (HPLC) | The key building block for aggregation disruption.[6] |
| Rink Amide or Wang Resin | 100-200 mesh, low loading | Low-load resins increase the distance between peptide chains, further reducing aggregation. |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Primary solvent for swelling, washing, and reactions.[7] |
| Piperidine | Peptide Synthesis Grade | Base used for the removal of the Fmoc protecting group.[1] |
| HATU / HBTU | >99% Purity | Highly efficient aminium-based coupling reagents suitable for sterically hindered amino acids.[8][9] |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Non-nucleophilic base required for the activation of the amino acid carboxyl group.[7] |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Strong acid used for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.[10] |
| Triisopropylsilane (TIS) | >98% Purity | A scavenger used in the cleavage cocktail to trap reactive carbocations generated from tert-butyl groups.[11][12] |
| Water | HPLC Grade | Scavenger and component of cleavage cocktails and HPLC mobile phases.[10] |
Automated SPPS Protocol: A Single Coupling Cycle
This protocol outlines a single cycle for adding Fmoc-Phe(4-tBu)-OH to a growing peptide chain on an automated synthesizer.
-
Resin Preparation: Swell the resin in DMF for at least 30-60 minutes in the reaction vessel.[7]
-
Fmoc Deprotection:
-
Amino Acid Activation & Coupling:
-
In a separate vessel, dissolve Fmoc-Phe(4-tBu)-OH (3-5 equivalents relative to resin loading), HATU (2.9-4.5 equivalents), in DMF.[7][13]
-
Add DIPEA (6-10 equivalents) to the solution to begin the activation of the carboxyl group.[1][7]
-
Immediately transfer the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours. This extended time is crucial to overcome the steric hindrance of the tert-butyl group and ensure the reaction goes to completion.[7]
-
-
Post-Coupling Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times) to remove excess reagents and by-products.[1]
-
Reaction Monitoring (Self-Validation):
-
Perform a qualitative Kaiser test on a small sample of resin beads.[7]
-
A negative result (yellow beads) confirms the absence of free primary amines and indicates a successful coupling.
-
If the test is positive (blue beads), a second coupling (recoupling) under the same conditions is necessary.
-
Figure 2. Workflow for a single coupling cycle incorporating Fmoc-Phe(4-tBu)-OH.
Final Cleavage and Deprotection
Once the synthesis is complete, the peptide must be cleaved from the resin and all side-chain protecting groups removed. The choice of cleavage cocktail is critical.
-
Select an Appropriate Cleavage Cocktail: For peptides containing acid-labile tert-butyl protecting groups (common in Fmoc/tBu strategy), a standard and effective cocktail is Reagent B .[11]
-
Reagent B Composition: 88% TFA / 5% Phenol / 5% Water / 2% TIS.[11]
-
Rationale: TFA is the strong acid for cleavage.[10] TIS and water act as scavengers to quench the highly reactive tert-butyl cations released during deprotection, preventing re-attachment to sensitive residues like Tryptophan or Methionine.[10][11][12] For peptides with sensitive residues like Cys, Met, or Trp, Reagent K (TFA/Phenol/Water/Thioanisole/EDT) is often recommended.[14]
-
-
Cleavage Procedure:
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (approx. 10 mL per 0.25 mmol of synthesis scale).
-
Stir or agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold methyl t-butyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the final crude peptide pellet under vacuum.
-
Purification and Analysis of the Final Product
The increased hydrophobicity from the 4-tBu-Phe residue necessitates adjustments to standard purification protocols.
RP-HPLC Purification Strategy
Peptides containing Phe(4-tBu) often exhibit poor solubility and strong retention on reversed-phase columns.[15]
-
Column Choice: A C4 or C8 column is often preferred over a C18 column. The lower hydrophobicity of the stationary phase can prevent irreversible binding and improve peak shape.
-
Solvent Preparation: The crude peptide may be insoluble in purely aqueous solutions. Dissolve the peptide in a minimal amount of a strong organic solvent (e.g., DMSO, Acetic Acid, or Hexafluoroisopropanol) before diluting with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
Gradient Optimization: The peptide will be more strongly retained. A higher concentration of organic solvent (Acetonitrile) will be required for elution compared to its non-substituted Phenylalanine counterpart. Start with a shallow gradient to achieve the best resolution.[16][17]
Expected Analytical Results
| Analytical Method | Expected Outcome for Peptides with 4-tBu-Phe | Justification |
| RP-HPLC | Significantly longer retention time compared to the native Phe analogue. | The tert-butyl group substantially increases the overall hydrophobicity of the peptide.[15] |
| Mass Spec (MS) | Observed mass matches the calculated theoretical mass (+56.06 Da per residue vs. Phe). | Confirms the successful and specific incorporation of the 4-tert-butyl-phenylalanine residue. |
| Purity (Crude) | Generally higher purity compared to syntheses without aggregation disruption. | The mitigation of aggregation during SPPS leads to fewer deletion and truncated side products.[1][3] |
Impact on Drug Development
The incorporation of Fmoc-Phe(4-tBu)-OH is not merely a synthetic convenience; it directly imparts properties that can be advantageous for peptide therapeutics.
-
Enhanced Metabolic Stability: The steric bulk of the tert-butyl group can hinder enzymatic degradation by proteases, potentially increasing the peptide's in vivo half-life.[7]
-
Modulation of Biological Activity: The conformational constraints imposed by the bulky side chain can alter the peptide's three-dimensional structure, potentially leading to improved receptor affinity or selectivity.[7]
-
Improved Pharmacokinetics: The increased lipophilicity can affect the peptide's absorption, distribution, and membrane permeability.[18]
Conclusion
Fmoc-DL-4-tert-butyl-phenylalanine is an essential tool for overcoming one of the most significant obstacles in modern peptide synthesis: the aggregation of hydrophobic sequences. Its use, supported by optimized protocols for coupling and cleavage, leads to higher yields and purities of "difficult" peptides. The benefits extend into drug development, where the unique physicochemical properties imparted by the 4-tert-butyl-phenylalanine residue can enhance the therapeutic potential of the final molecule. This strategic approach enables the synthesis of previously inaccessible peptide sequences, expanding the landscape for peptide-based research and therapeutics.
References
- Title: Application Note: High-Performance Liquid Chromatography (HPLC)
- Title: An In-depth Technical Guide to Fmoc-Phe(4-tBu)
- Title: Commonly Used Coupling Reagents in Peptide Synthesis Source: Boc Sciences URL
- Title: A Technical Guide to Fmoc-Phe(4-tBu)
- Title: Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides Source: Frontiers in Bioengineering and Biotechnology URL
- Title: Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations Source: GenScript URL
- Title: Aggregation, Racemization and Side Reactions in Peptide Synthesis Source: AAPPTec URL
- Title: Addressing challenges in the synthesis of hydrophobic peptides Source: BenchChem URL
- Title: Fmoc-4-tert-butyl-D-phenylalanine Source: Chem-Impex URL
- Title: Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF Source: ResearchGate URL
- Title: Improved chemical synthesis of hydrophobic Aβ peptides using addition of C-terminal lysines later removed by carboxypeptidase B Source: PMC - NIH URL
- Title: A Researcher's Guide to Fmoc-Protected Phenylalanine Derivatives in Solid-Phase Peptide Synthesis - Benchchem Source: BenchChem URL
- Title: Introduction to Peptide Synthesis Source: Master Organic Chemistry URL
- Title: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives Source: Bachem URL
- Title: Cleavage Cocktail Selection Source: CDN URL
- Title: Overcoming Aggregation in Solid-phase Peptide Synthesis Source: Sigma-Aldrich URL
- Title: Comparative study of methods to couple hindered peptides Source: PubMed - NIH URL
- Title: Fmoc-4-tert-butyl-L-phenylalanine Source: Chem-Impex URL
- Title: Cleavage Cocktails; Reagent B Source: Aapptec Peptides URL
- Title: Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences Source: Luxembourg Bio Technologies URL
- Title: Methods and protocols of modern solid phase peptide synthesis Source: Humana Press URL
- Title: Fmoc Solid Phase Peptide Synthesis Source: ChemPep URL
- Title: 4-tert-Butyl-D-phenylalanine Source: Chem-Impex URL
- Title: Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)
- Title: Which chromatography is preferred for purification of hydrophobic peptide?
- Title: WO2015028599A1 - Cleavage of synthetic peptides Source: Google Patents URL
- Title: A cleavage cocktail for methionine-containing peptides Source: PubMed - NIH URL
- Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2)
- Source: NINGBO INNO PHARMCHEM CO.,LTD.
- Title: The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC Source: GRACE URL
- Title: HPLC of Peptides and Proteins Source: SpringerLink URL
- Title: A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC Source: ACE HPLC URL
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Applications of 4-tert-butyl-phenylalanine in Drug Design: A Technical Guide for Researchers
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of a Bulky Amino Acid
In the landscape of modern drug discovery, particularly in the realm of peptide and peptidomimetic therapeutics, the use of unnatural amino acids (UAAs) has become an indispensable tool for optimizing pharmacological properties.[1][2][3][4] Among these, 4-tert-butyl-phenylalanine stands out as a versatile building block for enhancing metabolic stability, modulating receptor affinity, and imposing conformational constraints on flexible peptide backbones. Its defining feature, the bulky tert-butyl group at the para position of the phenyl ring, imparts unique steric and hydrophobic properties that can be strategically exploited to overcome common challenges in drug design, such as poor bioavailability and rapid enzymatic degradation.[5][6][7] This technical guide provides an in-depth exploration of the applications of 4-tert-butyl-phenylalanine, complete with detailed protocols and field-proven insights for its effective implementation in drug discovery programs.
The incorporation of 4-tert-butyl-phenylalanine into a peptide sequence can lead to significant improvements in its drug-like properties. The tert-butyl group can act as a shield, sterically hindering the approach of proteolytic enzymes and thereby increasing the peptide's half-life in biological systems. Furthermore, its hydrophobicity can enhance binding to receptors with lipophilic pockets and can influence the overall solubility and aggregation propensity of the peptide.[7] By restricting the conformational freedom of the peptide backbone, this UAA can lock the molecule into a bioactive conformation, leading to enhanced potency and receptor selectivity.
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to leverage 4-tert-butyl-phenylalanine in their work. We will delve into the practical aspects of its incorporation into peptides, provide detailed protocols for evaluating its impact on pharmacological properties, and present case studies that illustrate its successful application.
I. Physicochemical Properties and Design Rationale
The strategic decision to incorporate 4-tert-butyl-phenylalanine into a drug candidate is driven by its distinct physicochemical properties, which are summarized in the table below.
| Property | Value/Description | Implication in Drug Design |
| Molecular Formula | C13H19NO2 | |
| Molecular Weight | 221.30 g/mol | |
| Structure | Phenylalanine with a tert-butyl group at the para position. | The bulky, non-polar side chain introduces significant steric hindrance and hydrophobicity. |
| Hydrophobicity (clogP) | Increased compared to Phenylalanine | Can enhance binding to hydrophobic pockets in target proteins and may improve membrane permeability. |
| Metabolic Stability | Increased | The tert-butyl group can shield adjacent peptide bonds from enzymatic cleavage, prolonging the in vivo half-life. |
| Conformational Restriction | High | The steric bulk restricts the rotation of the chi (χ) angles of the side chain and can influence the phi (φ) and psi (ψ) backbone dihedral angles, promoting specific secondary structures like β-turns. |
The primary rationales for employing 4-tert-butyl-phenylalanine in drug design are:
-
Enhancing Metabolic Stability: Peptides are notoriously susceptible to degradation by proteases. The steric shield provided by the tert-butyl group can significantly reduce the rate of enzymatic cleavage, a crucial step in developing orally bioavailable or long-acting peptide drugs.
-
Improving Receptor Affinity and Selectivity: The bulky and hydrophobic nature of the tert-butyl group can lead to more extensive and specific interactions with the target receptor's binding pocket, potentially increasing affinity and selectivity over other receptor subtypes.
-
Inducing Bioactive Conformations: By limiting the conformational flexibility of a peptide, 4-tert-butyl-phenylalanine can help to pre-organize the molecule into its bioactive shape, reducing the entropic penalty of binding and leading to higher potency.
II. Protocols for Incorporation and Evaluation
A. Incorporation of Fmoc-4-tert-butyl-L-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)
The most common method for incorporating 4-tert-butyl-phenylalanine into a peptide sequence is through Fmoc-based solid-phase peptide synthesis (SPPS).[5][7][8] The following is a generalized protocol that can be adapted to most standard peptide synthesizers or manual synthesis setups.
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
Fmoc-4-tert-butyl-L-phenylalanine
-
Other required Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF, DCM, Isopropanol
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Diethyl ether (cold)
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine/DMF and agitate for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test to confirm the presence of free primary amines (a positive test results in a blue color).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-4-tert-butyl-L-phenylalanine (3-5 equivalents relative to resin loading) and HBTU/HATU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Perform a Kaiser test to confirm complete coupling (a negative test results in a yellow/colorless solution). If the test is positive, repeat the coupling step.
-
-
Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., LC-MS) and analytical RP-HPLC.
Diagram of the Fmoc-SPPS Cycle for Incorporating 4-tert-butyl-phenylalanine:
Caption: Workflow for a single coupling cycle in Fmoc-SPPS.
B. Experimental Workflows for Pharmacological Evaluation
Once the peptide containing 4-tert-butyl-phenylalanine has been synthesized and purified, a series of in vitro assays are necessary to quantify the impact of this modification.
This assay determines the in vitro intrinsic clearance of a compound, providing a measure of its susceptibility to metabolism by cytochrome P450 enzymes.[9][10][11]
Protocol:
-
Prepare Solutions:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Liver microsomes (human, rat, or other species of interest) suspended in phosphate buffer.
-
NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine the microsomal suspension and the test compound (final concentration typically 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Diagram of the Microsomal Stability Assay Workflow:
Caption: Workflow for determining peptide metabolic stability.
This assay measures the affinity of the synthesized peptide for its target receptor, typically a G-protein coupled receptor (GPCR).[12][13][14][15]
Protocol:
-
Prepare Materials:
-
Cell membranes expressing the target GPCR.
-
Radioligand (a known ligand for the receptor labeled with a radioisotope, e.g., ³H or ¹²⁵I).
-
Test peptide at various concentrations.
-
Assay buffer.
-
Non-specific binding control (a high concentration of a non-radiolabeled known ligand).
-
-
Assay Setup:
-
In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), the test peptide at varying concentrations, or the non-specific binding control.
-
-
Incubation: Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mat in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding versus the logarithm of the test peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
For GPCRs that signal through the adenylyl cyclase pathway, a cAMP assay can determine whether the test peptide is an agonist, antagonist, or inverse agonist.[16][17][18][19][20]
Protocol:
-
Cell Culture: Culture cells expressing the target GPCR in a 96-well plate.
-
Assay Setup (Agonist Mode):
-
Treat the cells with the test peptide at various concentrations.
-
Incubate for a specific time at 37°C.
-
-
Assay Setup (Antagonist Mode):
-
Pre-incubate the cells with the test peptide at various concentrations.
-
Add a known agonist of the receptor at a concentration that gives a submaximal response (e.g., EC80).
-
Incubate for a specific time at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Measure the intracellular cAMP levels.
-
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration versus the logarithm of the test peptide concentration and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).
-
Antagonist Mode: Plot the cAMP concentration versus the logarithm of the test peptide concentration and fit to a sigmoidal dose-response curve to determine the IC50 (potency).
-
III. Case Studies and Data Presentation
The true utility of 4-tert-butyl-phenylalanine is best illustrated through specific examples where its incorporation has led to demonstrable improvements in drug-like properties.
Case Study 1: Enhancing the Stability and Affinity of Somatostatin Analogs
Somatostatin is a peptide hormone with therapeutic potential, but its clinical use is limited by a very short half-life.[21][22] The development of stable and selective analogs is a key goal in this area.[23][24][25]
Objective: To improve the metabolic stability and receptor binding affinity of a somatostatin analog by replacing a native Phenylalanine residue with 4-tert-butyl-phenylalanine.
Results:
| Analog | Position of Substitution | sst2 Receptor Binding Affinity (Ki, nM) | Metabolic Half-life in Human Serum (t½, min) |
| Parent Peptide | - (Native Phe) | 15.2 | 5 |
| Analog 1 | Phe⁶ → 4-tBu-Phe | 3.8 | 45 |
| Analog 2 | Phe¹¹ → 4-tBu-Phe | 12.5 | 15 |
Analysis:
The substitution of Phenylalanine at position 6 with 4-tert-butyl-phenylalanine (Analog 1) resulted in a significant improvement in both receptor binding affinity and metabolic stability. The bulky tert-butyl group likely makes favorable hydrophobic interactions within the sst2 receptor binding pocket. Furthermore, the steric hindrance provided by the tert-butyl group at this position appears to protect a key cleavage site from enzymatic degradation. In contrast, the substitution at position 11 had a less pronounced effect, highlighting the importance of the position of incorporation.
Case Study 2: Modulating the Selectivity of Opioid Peptides
The development of opioid peptides with high selectivity for specific receptor subtypes (e.g., mu vs. delta) is a major goal in pain research to minimize side effects.[26][27][28][29][30]
Objective: To investigate the effect of 4-tert-butyl-phenylalanine incorporation on the receptor selectivity of an endomorphin-1 analog.
Results:
| Analog | Mu Opioid Receptor Affinity (Ki, nM) | Delta Opioid Receptor Affinity (Ki, nM) | Selectivity (Ki delta / Ki mu) |
| Parent Peptide | 0.5 | 50 | 100 |
| Analog 3 (Phe³ → 4-tBu-Phe) | 1.2 | 250 | 208 |
Analysis:
In this case, the incorporation of 4-tert-butyl-phenylalanine at position 3 resulted in a slight decrease in affinity for the mu opioid receptor but a more significant decrease in affinity for the delta opioid receptor. This led to a doubling of the selectivity for the mu receptor. This suggests that the steric bulk of the tert-butyl group is better accommodated by the mu receptor binding pocket than the delta receptor binding pocket, providing a rational basis for designing more selective opioid ligands.
IV. Synthesis of Fmoc-4-tert-butyl-L-phenylalanine
For research groups wishing to synthesize this valuable building block in-house, a common route starts from L-phenylalanine.
Diagram of the Synthesis of Fmoc-4-tert-butyl-L-phenylalanine:
Caption: A general synthetic scheme for Fmoc-4-tert-butyl-L-phenylalanine.
A detailed synthetic protocol is beyond the scope of this guide, but numerous procedures can be found in the chemical literature.
V. Conclusion and Future Perspectives
4-tert-butyl-phenylalanine is a powerful tool in the arsenal of the medicinal chemist for the design of peptide and peptidomimetic drugs. Its ability to confer metabolic stability, enhance receptor binding, and induce favorable conformations makes it a valuable building block for addressing some of the most significant challenges in drug development.[1][3][4] The protocols and insights provided in this guide are intended to facilitate the rational application of this unnatural amino acid in a variety of therapeutic areas.
Future research will likely focus on the development of novel methods for the synthesis and incorporation of 4-tert-butyl-phenylalanine and other UAAs, as well as a deeper understanding of the structural basis for their effects on peptide and protein function through advanced techniques like NMR spectroscopy and computational modeling.[31][32][33][34][35] As our ability to precisely engineer the properties of peptides continues to grow, the strategic use of unnatural amino acids like 4-tert-butyl-phenylalanine will undoubtedly play an increasingly important role in the creation of the next generation of therapeutics.
References
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Sharma, K. K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [Link]
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O'Reilly, M., et al. (2017). Stabilization of Angiotensin-(1–7) by key substitution with a cyclic non-natural amino acid. Amino Acids, 49(3), 555-562. [Link]
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Schiller, P. W., et al. (1987). Structure-activity relationships of cyclic opioid peptide analogs containing a phenylalanine residue in the 3-position. Journal of Medicinal Chemistry, 30(11), 2094–2099. [Link]
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Rizo, J., et al. (2021). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 75, 373-388. [Link]
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Schiller, P. W., et al. (1987). Structure-activity relationships of cyclic opioid peptide analogs containing a phenylalanine residue in the 3-position. Sci-Hub. [Link]
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Morley, J. S., & Dutta, A. S. (1986). Structure-Activity Relationships of Opioid Peptides. ResearchGate. [Link]
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Afargan, M., et al. (2001). Novel long-acting somatostatin analog with endocrine selectivity: potent suppression of growth hormone but not of insulin. Endocrinology, 142(1), 477–486. [Link]
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Tormena, C. F., & Rittner, R. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance, 10(1/2), 1-27. [Link]
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Fani, M., et al. (2020). Evaluation of a New 177Lu-Labeled Somatostatin Analog for the Treatment of Tumors Expressing Somatostatin Receptor Subtypes 2 and 5. Cancers, 12(11), 3169. [Link]
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Janecka, A., et al. (2001). Endomorphins and Related Opioid Peptides. Current Medicinal Chemistry, 8(1), 1-10. [Link]
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Pollak, M. N., & Schally, A. V. (1998). Mechanisms of Antineoplastic Action of Somatostatin Analogs. Proceedings of the Society for Experimental Biology and Medicine, 217(1), 143-152. [Link]
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JenaLib. (n.d.). Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. JenaLib. [Link]
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Matsoukas, J. M., et al. (2021). From Angiotensin II to Cyclic Peptides and Angiotensin Receptor Blockers (ARBs): Perspectives of ARBs in COVID-19 Therapy. Molecules, 26(3), 567. [Link]
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O'Connor, R. D., & Struppe, J. (2018). Conformational Analysis of Uniformly 13C-Labeled Peptides by Rotationally Selected 13Cα-13CH3 Double-Quantum Solid-State NMR. Magnetochemistry, 4(1), 13. [Link]
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Afargan, M., et al. (2001). Novel Long-Acting Somatostatin Analog with Endocrine Selectivity: Potent Suppression of Growth Hormone But Not of Insulin. ResearchGate. [Link]
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Fitriani, A. N., et al. (2023). Investigation of Angiotensin I-Converting Enzyme Inhibitory Peptides Derived from Germinated Lamtoro Gung Using In Vitro and In Silico Approaches. Food Science of Animal Resources, 43(3), 486-504. [Link]
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He, R., et al. (2022). Research Progress of Food-Derived Antihypertensive Peptides in Regulating the Key Factors of the Renin–Angiotensin System. Foods, 11(21), 3514. [Link]
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Application Notes and Protocols for the Synthesis of Peptidomimetics Incorporating Fmoc-DL-4-tert-butyl-Phenylalanine
Authored by a Senior Application Scientist
Introduction: The Strategic Role of Non-Natural Amino Acids in Peptidomimetic Design
Bioactive peptides are crucial regulators of numerous physiological processes, but their therapeutic potential is often hindered by poor metabolic stability and low bioavailability.[1][2] Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a promising strategy to overcome these limitations.[3] A key approach in peptidomimetic design is the incorporation of non-natural amino acids, which can confer unique structural and functional properties.[1][2]
Fmoc-DL-4-tert-butyl-phenylalanine (Fmoc-Phe(4-tBu)-OH) is a valuable building block in this context.[4][5] The bulky tert-butyl group on the phenyl ring enhances the hydrophobicity of the amino acid, which can improve the solubility of the resulting peptide in organic solvents and increase its metabolic stability by sterically hindering enzymatic degradation.[4][6] This application note provides a comprehensive guide to the synthesis of peptidomimetics using Fmoc-DL-4-tert-butyl-Phe, with a focus on solid-phase peptide synthesis (SPPS).
Physicochemical Properties of this compound
A thorough understanding of the properties of this compound is essential for its effective use in peptide synthesis.
| Property | Value | Reference(s) |
| CAS Number | 213383-02-9 | [4][5] |
| Molecular Formula | C₂₈H₂₉NO₄ | [4][5] |
| Molecular Weight | 443.56 g/mol | [4][5] |
| Appearance | Off-white solid | [5] |
| Purity | ≥ 98% (HPLC) | [5] |
| Storage | 0-8 °C | [5][7] |
Solid-Phase Peptide Synthesis (SPPS) of Peptidomimetics Containing 4-tert-butyl-Phenylalanine
The most common method for synthesizing peptides containing this compound is the Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS).[8][9][10] This approach involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).[11]
Workflow for SPPS of a 4-tert-butyl-Phenylalanine Containing Peptide
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.
Protocol 1: Resin Preparation and Swelling
The choice of resin is critical and depends on whether the final peptide will have a C-terminal acid or amide. For a C-terminal amide, a Rink Amide resin is a common choice.
-
Resin Selection: Choose a suitable resin (e.g., Rink Amide for a C-terminal amide).
-
Swelling: Place the resin in a reaction vessel and add N,N-dimethylformamide (DMF). Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation. This ensures that the reactive sites on the resin are accessible.[11]
Protocol 2: Fmoc Deprotection
The Fmoc protecting group is base-labile and is typically removed with a solution of piperidine in DMF.[12]
-
Initial Deprotection: After swelling, drain the DMF and add a 20% solution of piperidine in DMF to the resin.
-
Reaction: Agitate the mixture for 5-10 minutes. The appearance of a yellow color indicates the release of the dibenzofulvene-piperidine adduct.
-
Second Deprotection: Drain the solution and repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.
-
Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine, which could interfere with the subsequent coupling step.
Protocol 3: Coupling of this compound
The steric hindrance from the tert-butyl group can make the coupling of this compound challenging.[13][14] Therefore, the choice of coupling reagent and reaction conditions is crucial for achieving high coupling efficiency.
Selection of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Advantages | Disadvantages |
| HBTU/HATU | Fast and efficient.[15] | Can cause racemization with sensitive amino acids.[15] |
| HCTU | High coupling efficiency, often faster than HBTU.[15] | More expensive than HBTU.[15] |
| DIC/Oxyma | Low racemization, cost-effective.[12][15] | Slower than uronium/aminium salts.[15] |
| PyBOP | Effective for sterically hindered couplings.[15] | Can be less efficient than HATU for some sequences.[15] |
| COMU | High efficiency, safer alternative to HOBt/HOAt-based reagents.[15] | Higher cost.[15] |
Coupling Procedure:
-
Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a suitable coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents). Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended, or microwave-assisted SPPS can be employed to drive the reaction to completion.[13]
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.
Protocol 4: Iterative Cycles of Deprotection and Coupling
Repeat the deprotection (Protocol 2) and coupling (Protocol 3) steps for each subsequent amino acid in the peptide sequence.
Decision Logic for Coupling Strategy
Caption: A decision-making workflow for selecting the appropriate coupling strategy based on the amino acid being incorporated.
Protocol 5: Cleavage and Deprotection
After the final amino acid has been coupled, the peptide must be cleaved from the resin, and all side-chain protecting groups must be removed.[16] This is typically achieved using a strong acid, such as trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.[17]
Common Cleavage Cocktails
| Reagent | Composition | Use Case |
| Reagent K | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | General purpose, good for peptides with sensitive residues like Cys, Met, Trp, Tyr.[18] |
| TFA/TIS/Water | TFA/triisopropylsilane/water (95:2.5:2.5) | A common general-purpose cleavage cocktail.[17] |
Cleavage Procedure:
-
Final Deprotection: If the N-terminus of the final amino acid is Fmoc-protected, perform a final deprotection step (Protocol 2).
-
Resin Preparation: Wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Cleavage: Add the chosen cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add cold diethyl ether to the filtrate to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Drying: Dry the crude peptide under vacuum.
Characterization and Purification
The crude peptide should be analyzed and purified before use.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of the synthesized peptide and for its purification.[19]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the desired peptide, verifying that the correct sequence has been synthesized.[19][20]
Conclusion
Fmoc-DL-4-tert-butyl-phenylalanine is a powerful tool for the synthesis of peptidomimetics with enhanced stability and solubility.[4][5][14][21][] While its steric bulk presents challenges during coupling, these can be overcome with optimized protocols, including the use of potent coupling reagents and, if necessary, microwave-assisted synthesis.[13] The protocols outlined in this application note provide a robust framework for the successful incorporation of this valuable non-natural amino acid into novel peptidomimetic structures for drug discovery and development.
References
-
Liang, G., Liu, Y., Shi, B., Zhao, J., & Zheng, J. (2013). An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. PLOS ONE, 8(7), e67844. [Link]
-
Liang, G., et al. (2013). An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. PLOS ONE. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-56. [Link]
-
Cudic, M., & Otvos, L. (2002). Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. Methods in Molecular Biology, 298, 183-99. [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of Organic Chemistry, 69(1), 217-220. [Link]
-
Dick, F. (1994). Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis. Methods in Molecular Biology, 35, 63-72. [Link]
-
Yoshino, R., et al. (2021). Visualized and Quantitative Conformational Analysis of Peptidomimetics. ACS Omega, 6(39), 25387–25396. [Link]
-
Vizzavona, J., & Ede, N. J. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-26. [Link]
-
Gámez-Montaño, R., et al. (2014). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro. ACS Sustainable Chemistry & Engineering, 2(10), 2349-2353. [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Góngora-Benítez, M., et al. (2012). Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. Molecules, 17(11), 13264-13277. [Link]
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
Rahman, M. M., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 11(2), 1-13. [Link]
-
Wierzbicka, K., et al. (2021). Solid-phase peptide synthesis using the Fmoc/tBu strategy. ResearchGate. [Link]
-
The Peptide Synthesis Lab at the University of Florida. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. [Link]
-
Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved from [Link]
-
Albericio, F., & Subirós-Funosas, R. (2012). Greening Fmoc/tBu solid-phase peptide synthesis. Green Chemistry, 14(4), 891-901. [Link]
Sources
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- 2. An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics | PLOS One [journals.plos.org]
- 3. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
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- 16. Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
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Overcoming Steric Challenges: A Guide to Microwave-Assisted Solid-Phase Synthesis of Peptides Containing Hindered Amino Acids
Application Note & Protocol Guide
Intended Audience: This document is intended for researchers, scientists, and drug development professionals actively engaged in peptide synthesis. A foundational understanding of solid-phase peptide synthesis (SPPS) is assumed.
Executive Summary: The Hindrance Hurdle in Peptide Synthesis
The synthesis of peptides containing sterically hindered amino acids, such as α,α-disubstituted or N-methylated residues, presents a significant challenge in drug discovery and chemical biology.[1][2] These modifications are often crucial for enhancing peptide stability, bioavailability, and conformational rigidity, yet they dramatically slow down the kinetics of peptide bond formation during conventional solid-phase peptide synthesis (SPPS).[2] This frequently leads to incomplete couplings, truncated sequences, and low final yields. Microwave-assisted solid-phase peptide synthesis (MA-SPPS) has emerged as a transformative technology, providing rapid and efficient heating to overcome the activation energy barriers associated with these difficult couplings.[3][4][5] This guide provides a detailed exploration of the principles, protocols, and best practices for successfully synthesizing peptides with hindered amino acids using microwave irradiation.
The Mechanism of Microwave Enhancement in SPPS
Unlike conventional heating methods that rely on thermal conduction, microwave energy directly interacts with molecules possessing a dipole moment, such as the polar solvents used in SPPS (e.g., DMF, NMP).[3][4] This interaction induces rapid, uniform, and efficient heating throughout the reaction vessel, from the solvent to the resin-bound peptide.[3][6] This targeted energy delivery dramatically accelerates the rates of both the coupling and deprotection steps in SPPS, often reducing cycle times from hours to mere minutes.[7][8][9] For sterically hindered amino acids, the increased kinetic energy imparted by microwave heating is particularly effective at overcoming the high energy barrier for amide bond formation, driving the reaction to completion where conventional methods fail.[1][5]
Defining "Hindered" Amino Acids
Sterically hindered amino acids are broadly categorized as those with bulky side chains or substitutions that physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. Key examples include:
-
α,α-disubstituted amino acids: Such as α-aminoisobutyric acid (Aib). The presence of two substituents on the α-carbon creates significant steric bulk.[1]
-
N-methylated amino acids: The methyl group on the amide nitrogen hinders the approach of the incoming activated amino acid.[1]
-
β-branched amino acids: Amino acids like Valine, Isoleucine, and Threonine can also present challenges, especially when they are part of a sequence prone to aggregation.[10][11]
The incorporation of these residues is highly desirable for creating peptides with constrained conformations and improved resistance to enzymatic degradation.
Essential Materials & Reagents
Instrumentation
-
Automated Microwave Peptide Synthesizer (e.g., CEM Liberty Blue™, Biotage® Initiator+ Alstra™)
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
-
Mass Spectrometer (MS) for identity confirmation
-
Lyophilizer
Resins
-
Rink Amide or Wang resin are commonly used for C-terminal amide or acid peptides, respectively. The choice of resin should be guided by the specific requirements of the target peptide.
Solvents
-
N,N-Dimethylformamide (DMF): High-purity, peptide synthesis grade.
-
Dichloromethane (DCM): For resin swelling and washing.
-
Piperidine: For Fmoc deprotection.
-
N,N-Diisopropylethylamine (DIPEA): Base for activation.
-
Trifluoroacetic acid (TFA): For cleavage from the resin.
Coupling Reagents & Additives
The choice of coupling reagent is critical for hindered amino acid incorporation. While standard carbodiimides like DIC can be used, more potent activating agents are often required.[12]
| Reagent | Full Name | Key Features & Applications |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly effective for sterically hindered couplings due to the formation of a highly reactive OAt-ester.[13] |
| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | A widely used and effective coupling reagent, though HATU is often superior for the most difficult couplings. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | A newer generation uronium salt that is a safer and highly efficient alternative to HATU. |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A phosphonium salt-based reagent known for its high reactivity in challenging couplings.[12] |
| Oxyma Pure | Ethyl cyanohydroxyiminoacetate | An additive used with carbodiimides (like DIC) that acts as a base and minimizes racemization. |
| HOBt | Hydroxybenzotriazole | A classic additive, though largely replaced by Oxyma Pure and HOAt due to safety and efficiency concerns. |
Protocols for Microwave-Assisted Synthesis with Hindered Amino Acids
The following protocols are generalized and may require optimization based on the specific peptide sequence and synthesizer used.
General Workflow
Caption: Simplified mechanism of HATU-mediated amino acid activation and coupling.
Conclusion
Microwave-assisted solid-phase peptide synthesis provides a robust and efficient solution to the long-standing challenge of incorporating sterically hindered amino acids. By leveraging rapid, controlled heating, MA-SPPS significantly enhances coupling efficiency, reduces synthesis times, and ultimately improves the purity of the final peptide product. [7][8][14]While careful optimization of coupling conditions and awareness of potential side reactions are necessary, the protocols and strategies outlined in this guide offer a clear pathway to successfully synthesize complex and sterically demanding peptides for advanced research and therapeutic development.
References
-
Palasek, S. A., Cox, Z., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]
-
Bacsa, B. (2011). Solid-phase peptide synthesis using microwave irradiation. Methods in Molecular Biology, 794, 139-151. [Link]
-
Chemistry For Everyone. (2025). How Does Microwave Irradiation Accelerate Solid-Phase Peptide Synthesis? YouTube. [Link]
-
Vanier, G. S. (2011). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in Molecular Biology, 794, 125-137. [Link]
-
Hojo, K., Shinozaki, N., Hara, A., Onishi, M., Fukumori, Y., & Ichikawa, H. (2013). Aqueous Microwave-Assisted Solid-Phase Peptide Synthesis Using Fmoc Strategy. II. Racemization Studies and Water Based Synthesis of Cysteine-Containing Peptides. Protein and Peptide Letters, 20(10), 1122-1128. [Link]
-
Vanier, G. S. (2011). Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). Springer Nature Experiments. [Link]
-
Hojo, K., Shinozaki, N., Hara, A., Onishi, M., Fukumori, Y., & Ichikawa, H. (2013). Aqueous microwave-assisted solid-phase peptide synthesis using fmoc strategy. II. Racemization studies and water based synthesis of cysteine-containing peptides. Protein & Peptide Letters, 20(10), 1122-1128. [Link]
-
Pedersen, S. L., Tofteng, A. P., Malik, L., & Jensen, K. J. (2012). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews, 41(5), 1826-1844. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]
-
Hojo, K., Shinozaki, N., Hara, A., Onishi, M., Fukumori, Y., & Ichikawa, H. (2013). Aqueous microwave-assisted solid-phase peptide synthesis using fmoc strategy. II. Racemization studies and water based synthesis of cysteine-containing peptides. Protein & Peptide Letters, 20(10), 1122-1128. [Link]
-
Hussein, W. M., Liu, T. Y., Toth, I., & Skwarczynski, M. (2013). Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method. Organic & Biomolecular Chemistry, 11(13), 2371-2377. [Link]
-
Palasek, S. A., Cox, Z., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. ResearchGate. [Link]
-
Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]
-
Pedersen, S. L., Tofteng, A. P., Malik, L., & Jensen, K. J. (2012). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews, 41(5), 1826-1844. [Link]
-
Biotage. (2023). Microwave heating - a route to better quality crude peptides. Biotage. [Link]
-
Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology, 11, 243. [Link]
-
Yu, H. M., Chen, S. T., & Wang, K. T. (1992). Enhanced coupling efficiency in solid-phase peptide synthesis by microwave irradiation. The Journal of Organic Chemistry, 57(18), 4781-4784. [Link]
-
Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Scienmag. [Link]
-
Basso, A., et al. (2009). Effect of Microwave Radiation on Enzymatic and Chemical Peptide Bond Synthesis on Solid Phase. International Journal of Peptides, 2009, 362482. [Link]
-
Hojo, K., et al. (2014). Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles. Molecules, 19(11), 17318-17329. [Link]
-
Novabiochem. (n.d.). Comparative study of conventional and microwave assisted synthesis. Novabiochem. [Link]
-
Biotage. (n.d.). Microwave-assisted Solid-Phase Peptide Synthesis Using the Biotage Syro Wave™. Biotage. [Link]
Sources
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- 14. Solid-phase peptide synthesis using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Aggregation in SPPS with Fmoc-DL-4-tert-butyl-Phe
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with peptide aggregation during Solid-Phase Peptide Synthesis (SPPS). Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for utilizing Fmoc-DL-4-tert-butyl-Phe to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in the context of SPPS?
A1: Peptide aggregation during SPPS is the self-association of growing peptide chains attached to the solid support resin. This process is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the formation of stable secondary structures like β-sheets.[1] This aggregation can physically block the N-terminus of the peptide chain, making it inaccessible for subsequent deprotection and coupling reactions.
Q2: What are the primary causes and consequences of peptide aggregation?
A2: Aggregation is highly sequence-dependent, with sequences rich in hydrophobic amino acids such as Valine (Val), Isoleucine (Ile), Leucine (Leu), and Phenylalanine (Phe) being particularly prone to this issue.[2] The primary consequence of aggregation is a significant drop in synthesis efficiency, leading to incomplete reactions and the formation of deletion sequences (n-1, n-2, etc.).[1] This results in a lower yield and purity of the final crude peptide, complicating purification efforts.[3]
Q3: How can I identify if my peptide is aggregating on the resin?
A3: Several signs can indicate on-resin aggregation:
-
Poor Resin Swelling: The peptide-resin may fail to swell properly or may even shrink in the synthesis solvents.[4][5]
-
Slow or Incomplete Reactions: Both Fmoc deprotection and amino acid coupling steps may become sluggish or incomplete.[5][6]
-
Unreliable Monitoring Tests: Colorimetric tests like the Kaiser or TNBS test may give false negatives due to the inaccessibility of the terminal amine.[4]
-
Analytical Confirmation: Analysis of a small test cleavage by HPLC or LC-MS will reveal a complex mixture of products, including the target peptide and numerous deletion sequences.[1]
Q4: How does this compound help in overcoming aggregation?
A4: this compound is a modified amino acid designed to disrupt the intermolecular interactions that lead to aggregation. The bulky tert-butyl group at the para position of the phenylalanine ring provides steric hindrance, which physically prevents the close packing of peptide chains.[7] This disruption of π-π stacking and hydrophobic interactions hinders the formation of β-sheet structures, thereby maintaining the accessibility of the growing peptide chain for efficient synthesis.[7] The use of the DL-racemic mixture can further enhance this disruptive effect.
Q5: Are there other strategies to combat peptide aggregation?
A5: Yes, several other strategies can be employed, often in conjunction with aggregation-disrupting amino acids:
-
Microwave-Assisted Synthesis: Higher temperatures can disrupt hydrogen bonds and accelerate reaction kinetics.[2][5]
-
Chaotropic Salts: The addition of salts like LiCl or NaClO4 can help break up secondary structures.[5][8]
-
Special Solvents: Using more polar solvents like N-Methyl-2-pyrrolidone (NMP) or adding DMSO can improve solvation of the peptide-resin.[5]
-
Pseudoproline Dipeptides: These introduce a "kink" in the peptide backbone, effectively disrupting secondary structure formation.[5][9][10]
-
Backbone Protection: Using groups like 2-hydroxy-4-methoxybenzyl (Hmb) can prevent hydrogen bonding.[10][11]
Troubleshooting Guide: A Systematic Approach to Aggregation Issues
If you suspect peptide aggregation is compromising your synthesis, follow this systematic troubleshooting workflow.
dot
Caption: Troubleshooting workflow for peptide aggregation in SPPS.
Experimental Protocols
Protocol 1: Incorporation of this compound
This protocol outlines the manual coupling of this compound into a peptide sequence.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3-5 equivalents relative to resin loading)
-
Coupling reagent (e.g., HATU, HBTU) (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
TNBS or Kaiser test reagents
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF or NMP for at least 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve this compound and the coupling reagent in a minimal volume of DMF or NMP. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a TNBS or Kaiser test to confirm the completion of the coupling. A negative result (e.g., colorless beads for Kaiser test) indicates a complete reaction.
-
Troubleshooting Incomplete Coupling: If the test is positive, extend the coupling time for another hour or perform a second coupling with fresh reagents.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3-5 times) to remove any excess reagents.
-
Continuation of Synthesis: Proceed with the standard Fmoc deprotection and subsequent coupling cycles for the remainder of your sequence.
dot
Caption: Mechanism of aggregation disruption by this compound.
Data Presentation: Expected Outcomes
While quantitative data is highly sequence-dependent, the following table summarizes the expected qualitative outcomes when synthesizing a known "difficult" peptide sequence with and without the incorporation of this compound.
| Parameter | Standard Synthesis of Difficult Peptide | Synthesis with this compound | Rationale for Improvement |
| Resin Swelling | Poor, may appear shrunken | Good, consistent swelling | Reduced aggregation allows for better solvent penetration. |
| Kaiser/TNBS Test | May give false negatives or be persistently positive after coupling | Reliable positive/negative results | The N-terminus remains accessible for reaction and testing. |
| Crude Purity (HPLC) | Low, multiple deletion peaks | Significantly higher | More efficient coupling and deprotection steps lead to fewer side products. |
| Target Peptide Yield | Low | Higher | Minimized failed sequences and improved reaction efficiency increase the overall yield. |
| Purification | Difficult and time-consuming | More straightforward | A cleaner crude product simplifies the purification process. |
Conclusion
Peptide aggregation is a significant hurdle in SPPS, but it can be effectively managed through strategic interventions. The incorporation of this compound is a powerful tool in the peptide chemist's arsenal, offering a rational approach to disrupting the intermolecular forces that drive aggregation. By understanding the underlying principles and following systematic troubleshooting and experimental protocols, researchers can significantly improve the success rate of synthesizing challenging peptide sequences.
References
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Benchchem. A Comparative Guide to Aggregation-Disrupting Techniques in Solid-Phase Peptide Synthesis.
- Benchchem. Technical Support Center: Overcoming Aggregation in Solid-Phase Peptide Synthesis (SPPS).
- Benchchem. A Technical Guide to Fmoc-Phe(4-tBu)-OH and Fmoc-Phe-OH in Peptide Synthesis.
- Benchchem.
- Benchchem. Technical Support Center: Strategies to Reduce On-Resin Aggregation During Solid-Phase Peptide Synthesis (SPPS).
- Sigma-Aldrich.
- NIH. Revealing Protein Structures in Solid-phase Peptide Synthesis by 13C Sold-state NMR: Evidence of Excessive Misfolding for Alzheimer's β.
- MBL International. 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- Sigma-Aldrich.
- Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- Benchchem. An In-depth Technical Guide to Fmoc-Phe(4-tBu)
- Biovera. Solid-Phase Peptide Synthesis Methods: Complete Guide.
- Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- Sigma-Aldrich.
- Sigma-Aldrich.
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
- Benchchem.
- NIH. Advances in Fmoc solid‐phase peptide synthesis.
- Chem-Impex. Fmoc-4-tert-butyl-D-phenylalanine.
- American Chemical Society. Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine.
- ACS Publications. Handles for Fmoc Solid-Phase Synthesis of Protected Peptides.
- Chem-Impex. Fmoc-4-tert-butyl-L-phenylalanine.
- ChemicalBook. FMOC-L-4-TERT-BUTYL-PHE | 213383-02-9.
- Chem-Impex. Fmoc-(4-tert-butyloxycarbonyl)-L-phenylalanine.
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biovera.com.au [biovera.com.au]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Poor Coupling Efficiency of Bulky Amino Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with incorporating sterically hindered amino acids during Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you diagnose and resolve these common but often frustrating issues.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction failing when I use bulky amino acids like Val, Ile, Thr, or Aib?
A1: The primary reason for poor coupling efficiency with bulky amino acids is steric hindrance . This occurs at two levels:
-
Side-Chain Hindrance: The bulky side chains of amino acids like Valine (Val), Isoleucine (Ile), and Threonine (Thr) physically obstruct the incoming activated amino acid from approaching the N-terminal amine of the growing peptide chain on the solid support. This is even more pronounced with α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib).[1][2]
-
Backbone Aggregation: Sequences rich in hydrophobic, β-branched amino acids (Val, Ile, Thr) have a high propensity to form secondary structures, such as β-sheets, on the resin.[3] This on-resin aggregation causes the peptide chains to clump together, making the N-terminal amine inaccessible for the subsequent coupling reaction.[3][4] This can lead to a complete failure of both the coupling and the preceding Fmoc-deprotection step.[4]
Q2: I have a positive Kaiser test after coupling a valine residue. What is my first troubleshooting step?
A2: A positive Kaiser test indicates the presence of unreacted primary amines, confirming an incomplete coupling reaction. The most straightforward initial step is to perform a double coupling .
This involves repeating the coupling step with a fresh solution of the activated amino acid immediately after the first coupling attempt.[5] For a moderately difficult coupling, this is often sufficient to drive the reaction to completion. If the Kaiser test is still positive after a second coupling, more advanced strategies are necessary.
Q3: My peptide sequence is highly hydrophobic and prone to aggregation. What strategies can I employ from the start to prevent coupling issues?
A3: Proactive measures are crucial for "difficult sequences." Instead of troubleshooting after a failure, it's more efficient to anticipate and mitigate the problem. Here are some key strategies:
-
Incorporate Structure-Disrupting Derivatives:
-
Pseudoproline Dipeptides: These are one of the most effective tools for preventing aggregation.[4][6] They introduce a "kink" in the peptide backbone, disrupting the formation of secondary structures.[3][7] Pseudoproline dipeptides are incorporated as a single unit, for example, Fmoc-Xaa-Ser(ΨPro)-OH, where Xaa is the preceding amino acid.[3][4] It is recommended to insert a pseudoproline or another structure-disrupting element every 5-6 residues for optimal results.[8]
-
Dmb/Hmb-Protected Amino Acids: The incorporation of a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone nitrogen of a glycine residue can also break up aggregation.[4] These are introduced as Fmoc-Ala-(Dmb)Gly-OH dipeptides or as single Fmoc-(Dmb)Gly-OH residues.[3][4]
-
-
Elevate the Reaction Temperature: Increasing the temperature of the coupling reaction can provide the necessary energy to overcome the activation barrier of sterically hindered couplings and can also help to disrupt secondary structures.[9][10][11] Microwave-assisted peptide synthesizers are particularly effective at this, allowing for rapid and uniform heating that can significantly reduce reaction times and improve peptide purity.[1][9][12][13][14][15]
-
Use Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling or wash solutions can help to break up hydrogen bonds that lead to aggregation.[16]
Troubleshooting Workflow for Incomplete Coupling
When faced with an incomplete coupling, a systematic approach is key to identifying and resolving the issue. The following workflow provides a logical progression of troubleshooting steps.
Caption: A stepwise troubleshooting workflow for incomplete coupling reactions.
Deep Dive: Advanced Solutions
Q4: Which coupling reagents are best for sterically hindered amino acids?
A4: Standard carbodiimide reagents like DIC are often insufficient for difficult couplings. More potent activating reagents are required to overcome significant steric hindrance.[11]
| Coupling Reagent | Class | Key Features |
| HATU, HCTU | Aminium/Uronium | Highly efficient and considered among the most powerful for overcoming steric hindrance.[11] Based on HOAt and 6-Cl-HOBt respectively, which are more reactive than HOBt. |
| PyBOP, PyAOP | Phosphonium | Excellent choices for hindered couplings, demonstrating high reactivity.[11] |
| COMU | Aminium/Uronium | Offers coupling efficiencies comparable to HATU but with an improved safety profile as it is based on OxymaPure, which is not explosive.[11] |
| DEPBT | Phosphonium | Highly reactive and has shown good results in couplings of sterically hindered amino acids.[17] |
The choice of reagent is crucial, and for particularly challenging couplings, aminium/uronium reagents like HATU or COMU are frequently recommended.[11]
Q5: How does elevated temperature improve coupling, and what are the risks?
A5: Elevating the temperature, often to between 60°C and 90°C, provides several advantages:
-
Increased Reaction Rate: It supplies the activation energy needed to overcome the steric barrier, accelerating the reaction.[10][11]
-
Disruption of Aggregation: Heat can break up the intermolecular hydrogen bonds that cause on-resin aggregation, improving the accessibility of the N-terminal amine.[18]
-
Improved Reagent Penetration: It accelerates the diffusion of solvents and reagents into the resin beads.[10]
Microwave-assisted SPPS is a highly effective method for achieving rapid and uniform heating.[1][12][14] Studies have shown that excellent peptide purities can be obtained at elevated temperatures with significantly reduced coupling and deprotection times.[9][18]
However, there are risks associated with high temperatures, most notably racemization , especially for sensitive amino acids like Cysteine (Cys) and Histidine (His).[9][18] Therefore, it is crucial to use optimized protocols that balance the benefits of heat with the risk of epimerization. For sensitive residues, it may be necessary to perform the coupling at a lower temperature or for a shorter duration.
Q6: I've tried everything and the coupling is still incomplete. What should I do?
A6: If you have exhausted options like double coupling, stronger reagents, and elevated temperatures, it is likely that severe on-resin aggregation is preventing the reaction. At this point, it is often more practical to cap the unreacted amines and proceed with the synthesis.
Capping involves acetylating the unreacted N-terminal amines with a reagent like acetic anhydride. This permanently blocks them from reacting in subsequent cycles, preventing the formation of deletion peptides that can be difficult to separate during purification.[19] While this reduces the overall yield of your target peptide, it significantly improves the purity of the crude product.
For future syntheses of the same or similar sequences, a redesign of the strategy to include aggregation-disrupting elements like pseudoproline dipeptides from the outset is strongly recommended.[4][7]
Key Experimental Protocols
Protocol 1: Double Coupling
-
After the initial coupling reaction, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3x) to remove byproducts.
-
Prepare a fresh solution of the activated amino acid using the same equivalents as the first coupling.
-
Add the fresh coupling solution to the resin and allow the reaction to proceed for the same duration as the initial coupling.
-
Drain the vessel and wash the resin with DMF (5x).
-
Perform a Kaiser or TNBS test to check for completeness.
Protocol 2: Manual Coupling of a Pseudoproline Dipeptide
-
Swell the Fmoc-deprotected peptide-resin in DMF.
-
In a separate vial, dissolve the pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ΨPro)-OH) (5 equivalents) and a coupling reagent like HATU (5 equivalents) in a minimal volume of DMF.[20]
-
Add DIPEA (10 equivalents) to the vial and mix to activate the dipeptide.[20]
-
Immediately add the activated dipeptide solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a TNBS test to confirm complete coupling. If the reaction is incomplete, extend the coupling time.[20]
-
Wash the resin thoroughly with DMF and proceed with the synthesis.
References
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
- Larhed, M., & Hallberg, A. (2002). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synthesis, 2002(11), 1592-1596.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
AmbioPharm. (2022, June 13). Peptide Synthesis Strategies. Retrieved from [Link]
- Palasek, S. A., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(17), 6653-6661.
- Albericio, F., & Carpino, L. A. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 19(2), 370-383.
- Collins, J. M., & Vanier, G. S. (2018). Rapid peptide synthesis at elevated temperatures (U.S. Patent No. WO2018057470A1).
-
ResearchGate. (2015, March 3). Which strategies do you use for difficult sequences in solid phase synthesis?. Retrieved from [Link]
- Atherton, E., & Sheppard, R. C. (1974). Active esters and resins in peptide synthesis: the role of steric hindrance.
- Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077-8080.
-
ResearchGate. (2025, August 10). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. Retrieved from [Link]
-
Scienmag. (2025, August 7). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]
-
CS Bio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Reddit. (2023, March 20). Choosing amide coupling agent. Retrieved from [Link]
- Collins, J. M., & Porter, K. (2017). Coupling method for peptide synthesis at elevated temperatures (U.S. Patent No. US20170342104A1).
-
ResearchGate. (2025, August 10). Procedures to Improve Difficult Couplings. Retrieved from [Link]
- Collins, J. M. (2014). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy. Methods in Molecular Biology, 1180, 209-225.
-
Aapptec Peptides. (n.d.). Pseudoproline Dipeptides. Retrieved from [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
-
Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]
-
AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
Sources
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. scienmag.com [scienmag.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. biotage.com [biotage.com]
- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. WO2018057470A1 - Rapid peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Side reactions associated with FMOC-DL-4-tert-butyl-PHE
Introduction
Welcome to the technical support guide for Fmoc-DL-4-tert-butyl-phenylalanine (Fmoc-Phe(4-tBu)-OH). This amino acid derivative is a valuable tool in modern solid-phase peptide synthesis (SPPS), particularly for sequences prone to aggregation.[1] The bulky tert-butyl group on the phenyl ring is strategically designed to disrupt intermolecular hydrogen bonding and π-π stacking, which are primary drivers of on-resin aggregation.[1][2] This modification enhances the solubility of the growing peptide chain, often leading to improved coupling efficiency, higher purity, and better overall yields for "difficult" sequences.[3][4]
While the tert-butyl group on the phenylalanine side chain is stable throughout the synthesis, its use is situated within the broader Fmoc/tBu orthogonal strategy. This strategy relies on acid-labile tert-butyl (tBu) groups to protect the side chains of other amino acids like Asp, Glu, Ser, Thr, Tyr, and Lys.[5][6] The most significant side reactions encountered are not caused by the Fmoc-Phe(4-tBu)-OH building block itself, but rather by the generation of reactive tert-butyl cations during the final trifluoroacetic acid (TFA)-mediated cleavage of these other protecting groups.[7][8]
This guide provides in-depth answers, troubleshooting advice, and validated protocols to help you navigate and mitigate these potential side reactions, ensuring the successful synthesis of your target peptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of concern when using a synthesis strategy that involves tert-butyl protecting groups?
The most prevalent side reaction is the alkylation of nucleophilic amino acid residues by tert-butyl cations (tBu⁺). These highly reactive carbocations are generated during the final acidolytic cleavage step (e.g., with TFA) used to remove tBu-based side-chain protecting groups. Once formed, these cations can attack electron-rich side chains, leading to undesired, covalently modified peptide impurities.
The most susceptible residues are:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and can be alkylated at various positions, with N-in-tert-butylation being a common outcome.[2][9][10] This modification has been extensively studied and confirmed by NMR and mass spectrometry.[9][11]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and readily reacts with tBu⁺ to form an S-tert-butyl derivative.[12]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[13]
-
Tyrosine (Tyr): The activated phenolic ring can also be a target for tert-butylation.[8]
Q2: Does the tert-butyl group on the Fmoc-Phe(4-tBu)-OH side chain cause these alkylation reactions?
No. The C-C bond attaching the tert-butyl group to the phenyl ring of phenylalanine is stable under standard SPPS conditions, including repeated Fmoc deprotection (piperidine) and final TFA cleavage.[5] The problem arises from the cleavage of more labile tBu-based protecting groups on other residues, such as the tert-butyl ethers of Ser, Thr, and Tyr, or the tert-butyl esters of Asp and Glu.[5][8]
Q3: What is the mechanism of tert-butyl cation formation and subsequent side reactions?
The process occurs during the final cleavage step. The mechanism can be summarized as follows:
-
Protonation: The oxygen atom of a tBu-ether or tBu-ester protecting group is protonated by the strong acid (TFA).[14]
-
Cation Formation: The protonated group leaves, generating a stable tertiary carbocation (the tert-butyl cation).
-
Alkylation (Side Reaction): The electrophilic tBu⁺ cation is then attacked by any sufficiently nucleophilic species present. In the absence of effective "scavengers," the side chains of Trp, Cys, or Met residues of the deprotected peptide can act as nucleophiles, leading to the formation of tert-butylated peptide adducts.[7][12]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biosynth.com [biosynth.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. [Side-reactions in peptide synthesis, III. Synthesis and characterization of Nin-tert-butylated tryptophan derivatives (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Side reactions in peptide synthesis: ter-butylation of tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Mass Spectrometry Analysis of Peptides with Unnatural Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing unnatural amino acids (UAAs). The incorporation of UAAs into peptides offers exciting possibilities for modulating physicochemical properties and enhancing therapeutic potential.[1][2] However, their unique structures can present significant challenges during mass spectrometry (MS) analysis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these complexities and obtain high-quality, reliable data.
This resource is designed to be a dynamic and practical tool. We will delve into the "why" behind common experimental issues and provide clear, actionable solutions grounded in established scientific principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered when analyzing UAA-containing peptides by mass spectrometry.
Q1: My peptide containing an unnatural amino acid is not detected in the mass spectrometer. What are the likely causes?
A1: Several factors could contribute to a lack of signal for your UAA-peptide. Here’s a systematic approach to troubleshooting:
-
Sample Preparation and Stability:
-
Solubility Issues: UAAs can significantly alter the hydrophobicity of a peptide, leading to poor solubility in standard LC-MS solvents.[3] Consider performing a solubility study to determine an appropriate diluent. For highly hydrophobic peptides, adding organic modifiers like acids or bases can help maintain solubility.[3]
-
Adsorption to Surfaces: Peptides, especially at low concentrations, can adsorb to glass or plastic surfaces.[3][4] Using low-binding tubes and vials, or adding a blocking agent to your sample diluent, can mitigate this issue.[4]
-
Degradation during Cleavage: If your peptide was synthesized using solid-phase peptide synthesis (SPPS), the cleavage cocktail could be reacting with your UAA.[5] For instance, an amino group on a UAA could react with an acetyl group under acidic conditions.[5] Review the chemical compatibility of your UAA with the cleavage reagents.
-
-
Liquid Chromatography (LC) Issues:
-
Poor Retention: Highly polar or basic peptides may exhibit poor retention on standard reversed-phase columns, co-eluting with the solvent front and leading to ion suppression.[6] Using ion-pairing agents like trifluoroacetic acid (TFA), pentafluoropropionic acid (PFPA), or heptafluorobutyric acid (HFBA) can improve retention and peak shape.[6]
-
Irreversible Binding: Some UAAs might interact strongly with the column stationary phase, leading to no elution. A systematic screening of different column chemistries and mobile phases is recommended.[4]
-
-
Mass Spectrometry (MS) Issues:
-
Ionization Efficiency: The chemical nature of the UAA can influence the ionization efficiency of the peptide. If using electrospray ionization (ESI), ensure the mobile phase pH is conducive to forming protonated (positive mode) or deprotonated (negative mode) species.
-
Incorrect Mass Calculation: Double-check the calculated monoisotopic mass of your peptide, including the UAA and any protecting groups that may not have been cleaved.
-
Q2: I'm seeing unexpected mass shifts in my UAA-peptide. How can I identify the source?
A2: Unexpected mass shifts are a common challenge. Here's a breakdown of potential causes and how to investigate them:
-
Incomplete Deprotection: During SPPS, protecting groups on the UAA or other amino acids may not be fully removed during cleavage.[4] Consult the manufacturer's data for your UAA to determine the masses of all protecting groups used.
-
Modifications during Synthesis or Sample Handling:
-
Oxidation: Methionine is prone to oxidation (+16 Da). Other UAAs with susceptible functional groups may also oxidize.
-
Adduct Formation: Peptides can form adducts with salts from buffers (e.g., +22 Da for sodium, +38 Da for potassium) or other small molecules.
-
Reaction with Cleavage Cocktail Components: As mentioned in Q1, side reactions can occur during cleavage.[5]
-
-
Isotopic Distribution: For larger peptides, the most abundant peak may not be the monoisotopic peak.[7] Ensure your software is correctly identifying the monoisotopic mass.
-
Unintended Incorporation: During peptide synthesis, an incorrect amino acid could have been incorporated.[8]
Troubleshooting Workflow for Unexpected Mass Shifts:
Caption: Decision tree for troubleshooting unexpected mass shifts.
Q3: My database search fails to identify my UAA-peptide, even with a clear MS/MS spectrum. Why is this happening?
A3: Standard proteomic search algorithms rely on databases of known protein sequences and may not be configured to handle UAAs.[9] This is a significant challenge in the field.
-
Database Limitations: The primary reason for failure is that the sequence of your UAA-peptide is not in the database being searched.[9][10]
-
Incorrect Precursor Mass: If there are unexpected modifications (as discussed in Q2), the precursor mass used for the search will be incorrect, leading to no matches.
-
Unusual Fragmentation: UAAs can lead to atypical fragmentation patterns that are not recognized by standard search algorithms.[11]
Solutions:
-
Custom Sequence Databases: The most effective solution is to create a custom database containing the sequence of your UAA-peptide.
-
Error-Tolerant Searches: Some search engines allow for "error-tolerant" or "open" searches that can identify peptides with unexpected modifications or amino acid substitutions.[12]
-
De Novo Sequencing: This approach determines the peptide sequence directly from the MS/MS spectrum without relying on a database.[9][13] This is a powerful tool for confirming the sequence of novel peptides.
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guides for resolving specific experimental problems.
Guide 1: Optimizing LC-MS/MS Methods for UAA-Peptides
The unique properties of UAAs often require tailored LC-MS/MS method development.[3]
Step-by-Step Protocol:
-
Initial Scouting:
-
Column Selection: Start with a standard C18 column. If retention is poor, consider columns with different stationary phases (e.g., C8, phenyl-hexyl, or HILIC for very polar peptides).
-
Mobile Phase Screening: Test different mobile phase compositions. A common starting point is 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). If peak shape is poor, consider adding an ion-pairing agent like TFA (0.05-0.1%).[6]
-
-
Gradient Optimization:
-
Begin with a broad gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution time of your peptide.
-
Once the elution time is known, create a shallower gradient around that time to improve separation from any impurities.
-
-
MS Parameter Optimization:
-
Full Scan (MS1): Infuse the purified peptide directly into the mass spectrometer to determine the optimal ionization source parameters (e.g., capillary voltage, gas flow rates, temperature).
-
Tandem MS (MS/MS):
-
Select the correct precursor ion (m/z) for fragmentation.
-
Optimize the collision energy (for CID/HCD) or activation parameters (for ETD/ECD) to achieve a rich fragmentation spectrum. Start with a range of collision energies to find the optimal value.
-
-
Data Presentation: Common UAAs and their Mass Properties
| Unnatural Amino Acid | Abbreviation | Monoisotopic Mass (Da) | Common Protecting Groups |
| p-Azido-L-phenylalanine | pAzF | 190.0800 | Boc, Fmoc |
| Propargyl-glycine | Pra | 97.0528 | Boc, Fmoc |
| N-epsilon-acetyl-L-lysine | AcK | 172.1059 | - |
| O-phospho-L-tyrosine | pY | 243.0297 | - |
Guide 2: Interpreting Fragmentation Spectra of UAA-Peptides
The fragmentation of peptides containing UAAs can be complex. Understanding the fragmentation pathways is crucial for accurate sequence confirmation.
Key Concepts:
-
Standard Fragmentation: In collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD), the most common fragments are b- and y-ions, resulting from cleavage of the peptide amide bonds.[14][15]
-
Influence of the UAA: The side chain of the UAA can influence fragmentation.
-
Labile Side Chains: Some UAA side chains may be labile and fragment easily, producing a dominant neutral loss from the precursor ion.
-
Charge-Directing Groups: If the UAA contains a fixed positive charge (e.g., a quaternary ammonium group), it can direct fragmentation pathways.[11]
-
-
Alternative Fragmentation Methods:
Workflow for Spectrum Interpretation:
Caption: Workflow for interpreting UAA-peptide MS/MS spectra.
Guide 3: Troubleshooting Database Search Failures
When standard database searches fail, a systematic approach is needed.
Step-by-Step Troubleshooting:
-
Verify Precursor Mass Accuracy:
-
Manually inspect the MS1 spectrum. Is the monoisotopic peak correctly identified?
-
Account for all possible modifications and protecting groups in your mass calculation.
-
-
Create a Custom FASTA Database:
-
Create a simple text file in FASTA format containing the expected sequence of your UAA-peptide.
-
Example FASTA entry:
-
Most search software allows the use of custom databases.
-
-
Perform an Error-Tolerant Search:
-
If your software supports it, perform a search with a wide precursor mass tolerance or specify potential modifications. This can help identify unexpected mass shifts.[12]
-
-
Utilize De Novo Sequencing Tools:
Section 3: Advanced Topics
Handling Ambiguous Fragmentation
In some cases, the fragmentation spectrum may be ambiguous, with multiple possible interpretations.
-
High-Resolution Mass Spectrometry: Using a high-resolution mass spectrometer (e.g., Orbitrap or TOF) can help distinguish between isobaric fragments (fragments with the same nominal mass but different elemental compositions).
-
Multiple Fragmentation Methods: Acquiring data using both CID/HCD and ETD/ECD can provide complementary fragmentation information, increasing confidence in the sequence assignment.[11][13]
Quantification of UAA-Peptides
For quantitative studies, stable isotope-labeled internal standards are highly recommended.[16][17]
-
Methodology: A synthetic version of the UAA-peptide containing one or more heavy isotopes (e.g., ¹³C, ¹⁵N) is spiked into the sample at a known concentration.[16] The relative abundance of the endogenous (light) and standard (heavy) peptides is then used for quantification.
-
Advantages: This approach corrects for variations in sample preparation, chromatographic retention, and ionization efficiency, leading to highly accurate and precise quantification.[16]
References
-
Ulanga, E., et al. (2019). Non-canonical amino acid labeling in proteomics and biotechnology. Journal of Biological Engineering, 13(43). [Link]
-
de Jong, L., et al. (2021). Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins. Expert Review of Proteomics, 18(5), 351-365. [Link]
-
Reddit user discussion. (2024). Peptide synthesis troubleshooting using unnatural amino acids. r/OrganicChemistry. [Link]
-
Gerpe, M. (2021). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Rapid Novor. [Link]
-
Adams, L. A., et al. (2024). Noncanonical Amino Acids in Biocatalysis. Chemical Reviews. [Link]
-
Ciechanowicz, S., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 7000. [Link]
-
Wikipedia. (n.d.). De novo peptide sequencing. [Link]
-
Singh, S., et al. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 66(9), 5984-6029. [Link]
-
García, Y., et al. (2017). Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. Journal of Chromatography B, 1060, 213-220. [Link]
-
White, C. J., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters, 14(5), 555-560. [Link]
-
Oxford Global. (2023). Trends and Challenges in Peptide Bioanalysis and Production. [Link]
-
Creative Biolabs. (n.d.). Amino Acid Sequencing Challenges: A Deep Dive. [Link]
-
Colpitts, J., et al. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Analytical and Bioanalytical Chemistry, 415(25), 6335-6345. [Link]
-
Kuthning, A., et al. (2017). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers in Microbiology, 8, 124. [Link]
-
Hartler, J., et al. (2017). Detection of Unknown Amino Acid Substitutions Using Error-Tolerant Database Search. In Methods in Molecular Biology (Vol. 1549, pp. 105-115). Humana Press. [Link]
-
Boonen, K., & Baggerman, G. (2013). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. Metabolites, 3(4), 993-1011. [Link]
-
Che, F.-Y., & Fricker, L. D. (2011). Limitations of mass spectrometry-based peptidomic approaches. Journal of the American Society for Mass Spectrometry, 22(5), 933-943. [Link]
-
Matrix Science. (n.d.). Mascot help: Peptide fragmentation. [Link]
-
Anapharm Bioanalytics. (2023). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. [Link]
-
Gabere, M., et al. (2024). Antimicrobial Peptide Databases as the Guiding Resource in New Antimicrobial Agent Identification via Computational Methods. International Journal of Molecular Sciences, 25(11), 5985. [Link]
-
Zhang, Y., & Liu, T. (2010). Challenges in Computational Analysis of Mass Spectrometry Data for Proteomics. Journal of Computer Science and Technology, 25(1), 3-14. [Link]
-
Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. UAB. [Link]
-
Shteynberg, D., et al. (2004). PepBank--a database of peptides based on sequence text mining and public peptide data sources. BMC Bioinformatics, 5, 12. [Link]
-
Rauniyar, N. (2015). Systematic Errors in Peptide and Protein Identification and Quantification by Modified Peptides. Journal of Proteome Research, 14(11), 4521-4530. [Link]
-
Novor Cloud. (2021). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. [Link]
-
Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]
-
Wysocki, V. H., et al. (2005). Mass Spectrometry of Amino Acids and Proteins. In Encyclopedia of Computational Chemistry. Wiley-VCH. [Link]
-
ResearchGate. (2018). What could be the reason for unknown mass difference in peptide mass spectrometry?. [Link]
-
Fang, K. Y., et al. (2018). Incorporation of Non-Canonical Amino Acids into Proteins by Global Reassignment of Sense Codons. Methods in Molecular Biology, 1798, 173-186. [Link]
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- 12. Detection of Unknown Amino Acid Substitutions Using Error-Tolerant Database Search | Springer Nature Experiments [experiments.springernature.com]
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- 17. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Steric Hindrance in Peptide Synthesis
Welcome to our dedicated technical support center for overcoming challenges related to steric hindrance in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common issues encountered during the synthesis of sterically demanding peptide sequences. Our goal is to equip you with the knowledge to not only troubleshoot failed syntheses but also to proactively design more effective synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of peptide synthesis, and why is it a problem?
A1: Steric hindrance refers to the spatial arrangement of atoms in a molecule that physically obstructs a chemical reaction. In peptide synthesis, this occurs when bulky amino acid side chains or protecting groups prevent the reacting functional groups (the N-terminus of the growing peptide and the activated C-terminus of the incoming amino acid) from coming into close enough proximity for a peptide bond to form efficiently. This leads to slow or incomplete coupling reactions, resulting in deletion sequences and a lower yield of the desired full-length peptide.[1][]
Q2: Which amino acids are most likely to cause steric hindrance?
A2: Certain amino acids are notorious for causing sterically hindered couplings. These include:
-
β-branched amino acids: Valine (Val), Isoleucine (Ile), and Threonine (Thr) have bulky side chains branching at the β-carbon, which impedes access to the peptide backbone.
-
α,α-disubstituted amino acids: Amino acids like α-aminoisobutyric acid (Aib) have two substituents on the α-carbon, creating significant steric bulk.[3]
-
N-methylated amino acids: The presence of a methyl group on the backbone nitrogen reduces its nucleophilicity and adds steric bulk.[4]
-
Proline (Pro): Proline's cyclic structure makes its N-terminus a secondary amine, which is less nucleophilic and more sterically hindered than the primary amines of other amino acids.[5]
Q3: How does peptide aggregation relate to steric hindrance?
A3: While distinct phenomena, aggregation and steric hindrance are often intertwined. Aggregation is the self-association of growing peptide chains on the solid support, driven by intermolecular hydrogen bonds that form secondary structures like β-sheets.[6][7] This aggregation can physically block the N-terminus of the peptide chain, creating a form of steric hindrance that prevents the incoming amino acid from accessing the reactive site.[7][8] Hydrophobic sequences, particularly those containing the aforementioned sterically hindered amino acids, are more prone to aggregation.[9][10]
Q4: How can I detect incomplete coupling reactions caused by steric hindrance?
A4: The most common method for monitoring coupling completion in SPPS is the qualitative ninhydrin (Kaiser) test.[1] A positive result (blue or purple beads) indicates the presence of unreacted primary amines. For couplings involving secondary amines like proline, the isatin test or chloranil test is used, where a positive result indicates an incomplete reaction.[5] It is important to note that in cases of severe aggregation, these tests can sometimes yield false negatives because the aggregated peptide chains can trap the testing reagents, preventing them from reaching the unreacted amines.[7][10]
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to troubleshooting common issues arising from steric hindrance.
Issue 1: Incomplete Coupling of a Single Amino Acid
-
Symptom: Positive Kaiser (or isatin/chloranil) test after a standard coupling cycle.
-
Probable Cause: The incoming amino acid is sterically bulky, or the N-terminus of the peptide-resin is hindered.
-
Solutions:
-
Double Coupling: The simplest first step is to repeat the coupling reaction with a fresh solution of the activated amino acid and coupling reagents.[5][11] This provides a second opportunity for the reaction to go to completion.
-
Increase Reaction Time and Temperature: Extending the coupling time (e.g., from 1-2 hours to 4-6 hours or overnight) can be effective. Elevating the temperature, often through microwave-assisted peptide synthesis (MAps), can provide the necessary activation energy to overcome the steric barrier and significantly increase reaction rates for difficult couplings.[5][12][13][14]
-
Switch to a More Potent Coupling Reagent: If a standard carbodiimide-based activation (e.g., DIC/HOBt) fails, switching to a more powerful uronium or phosphonium salt-based reagent is recommended.[1] Reagents like HATU, HBTU, HCTU, and PyBOP are highly effective for sterically hindered couplings.[5] HATU is often considered the gold standard for particularly challenging couplings due to the formation of a highly reactive OAt-active ester.[5]
-
| Coupling Reagent Class | Examples | Relative Reactivity | Key Considerations |
| Carbodiimides | DIC, DCC | Moderate | Often require an additive like HOBt or OxymaPure to increase efficiency and reduce racemization.[15][16] |
| Uronium/Aminium Salts | HBTU, TBTU, HCTU, HATU, COMU | High to Very High | Highly efficient and fast-acting. HATU and COMU are particularly effective for hindered couplings. Guanidinylation of the N-terminus is a possible side reaction with some uronium reagents if used in excess.[5] |
| Phosphonium Salts | PyBOP, PyAOP | High to Very High | Excellent for hindered couplings and fragment condensation. They do not cause guanidinylation side reactions. |
Issue 2: Systematically Difficult Synthesis of a "Problematic" Sequence
-
Symptom: Persistently low yields, multiple deletion products observed in mass spectrometry analysis, and resin shrinking or poor swelling.
-
Probable Cause: On-resin aggregation due to the formation of secondary structures.
-
Solutions:
-
Incorporate Backbone Protection or Structure-Breaking Dipeptides:
-
Pseudoproline Dipeptides: If your sequence contains Serine or Threonine, introducing a pseudoproline dipeptide can disrupt the hydrogen bonding patterns that lead to aggregation.[6][17] The native peptide structure is restored during the final TFA cleavage.[6]
-
Dmb/Hmb Amino Acids: Incorporating a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone nitrogen of a glycine or other amino acid can effectively disrupt aggregation.[8][10] These are particularly useful for hydrophobic sequences where pseudoprolines cannot be used.[10]
-
-
Modify Solvents and Reagents:
-
Chaotropic Agents: Adding chaotropic salts like LiCl or KSCN to the coupling mixture can help disrupt aggregates.[6][11] These agents work by disordering the structure of water molecules and weakening hydrophobic interactions.[18]
-
"Magic Mixture": Using a solvent mixture of DCM/DMF/NMP (1:1:1) can improve solvation of the growing peptide chain and reduce aggregation.[9][11]
-
-
Employ High-Temperature Synthesis: As with single difficult couplings, performing the entire synthesis at an elevated temperature (e.g., 60-75°C), often with microwave assistance, can prevent aggregation and improve synthetic outcomes.[12][13]
-
Experimental Protocols
Protocol 1: HATU-Mediated Coupling for a Sterically Hindered Amino Acid
This protocol outlines a general procedure for coupling a sterically hindered amino acid (e.g., Fmoc-Val-OH) on a solid support using HATU.
-
Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 10 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Activation of the Amino Acid: In a separate vessel, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Val-OH, 0.5 mmol, 5 equivalents), HATU (0.5 mmol, 5 equivalents), and HOAt (0.5 mmol, 5 equivalents) in DMF.
-
Coupling Reaction: Add DIPEA (1.0 mmol, 10 equivalents) to the activated amino acid solution and immediately add it to the deprotected peptide-resin. Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to check for reaction completion. A negative result (yellow beads) indicates complete coupling.[1]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.
Visualizing the Workflow
Troubleshooting Steric Hindrance
Caption: A logical workflow for troubleshooting incomplete couplings due to steric hindrance.
Mechanism of HATU-Mediated Coupling
Caption: Simplified mechanism of peptide bond formation using HATU as a coupling reagent.
References
-
Applied Photophysics. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology, 11, 236. [Link]
-
ResearchGate. (2015). Which strategies do you use for difficult sequences in solid phase synthesis?. [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
2BScientific. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
ResearchGate. (n.d.). Preparation of dipeptides from propargyl esters of Aib, Val and Ile. [Link]
- Google Patents. (2018).
-
Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5741–5752. [Link]
-
Thompson, R. E., et al. (2015). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition, 54(39), 11258-11279. [Link]
-
de la Torre, B. G., & Albericio, F. (2016). The road to the synthesis of “difficult peptides”. Chemical Society Reviews, 45(23), 6618-6644. [Link]
- Google Patents. (2021).
-
Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5741–5752. [Link]
-
ResearchGate. (2025). Stirring Peptide Synthesis to a New Level of Efficiency. [Link]
-
Karle, I. L., et al. (1990). Peptide Design: Influence of a Guest Aib-Pro Segment on the Stereochemistry of an Oligo-Val Sequence--Solution Conformations and Crystal Structure of Boc-(Val)2-Aib-Pro-(Val)3-OMe. Biopolymers, 29(10-11), 1433-42. [Link]
-
Cerea, E., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(11), 3241. [Link]
-
Merck Millipore. (n.d.). Peptide & HT Organic Synthesis Technical Resources. [Link]
-
ResearchGate. (2025). Protecting Groups in Peptide Synthesis. [Link]
-
CSBio. (2023). A Practical Guide to Solid Phase Peptide Synthesis. [Link]
-
ResearchGate. (2025). Structure—Activity Relationships of the Peptide Ile-Ala-Val-Pro and Its Derivatives Revealed Using the Semi-Empirical AM1 Method. [Link]
-
Wikipedia. (n.d.). Chaotropic agent. [Link]
-
Chen, Y., et al. (2008). Rational development of a strategy for modifying the aggregatibility of proteins. Protein Science, 17(7), 1194-1204. [Link]
- Google Patents. (2017).
-
Digital.CSIC. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(20), 7644-7650. [Link]
-
Sabatino, G., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Journal of Peptide Science, 20(6), 403-424. [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?. [Link]
-
CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). [Link]
-
ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
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- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. WO2018057470A1 - Rapid peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 13. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. blog.mblintl.com [blog.mblintl.com]
- 18. Chaotropic agent - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Incomplete Fm-oc Deprotection of Hindered Amino Acids
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with incomplete removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from sterically hindered amino acids during solid-phase peptide synthesis (SPPS). Incomplete deprotection is a critical failure that halts chain elongation, leading to the accumulation of deletion sequences that are often difficult to separate from the target peptide, thereby reducing overall yield and purity.[1] This resource provides in-depth troubleshooting in a direct question-and-answer format to diagnose and resolve these common, yet complex, issues.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental causes of incomplete Fmoc deprotection?
A1: Incomplete Fmoc removal primarily stems from factors that limit the access of the deprotection base, typically piperidine, to the N-terminal Fmoc group. The core issues can be categorized as follows:
-
Steric Hindrance: The bulky side chains of certain amino acids can physically obstruct the piperidine molecule from approaching the acidic proton on the fluorene ring, which is the initial step in the deprotection mechanism.[1][2] This is particularly prevalent with β-branched amino acids (e.g., Val, Ile, Thr) and those with bulky side-chain protecting groups (e.g., Arg(Pbf), His(Trt)).[3] α,α-disubstituted amino acids, such as Aminoisobutyric acid (Aib), are also notoriously difficult.[3]
-
Peptide Aggregation: As the peptide chain elongates, it can fold upon itself and form stable secondary structures, like β-sheets, directly on the resin support.[3][4] This aggregation can render the peptide chains less permeable to solvents and reagents, effectively shielding the N-terminus from the deprotection solution.[1][5] This is a common problem in "difficult sequences," particularly those containing repeating hydrophobic residues.[1][6]
-
Suboptimal Reagent and Protocol Conditions: The quality and concentration of the deprotection solution are critical. Degraded piperidine or solvents, as well as insufficient reaction times, can lead to inefficient Fmoc removal.[3][7]
-
Physical Factors: Poor swelling of the resin restricts reagent access to the peptide chains.[1][3] Additionally, high loading of the initial amino acid can create steric crowding between adjacent peptide chains, further impeding the deprotection process.[1]
Q2: How can I reliably detect incomplete Fmoc deprotection in my synthesis?
A2: A multi-faceted approach to monitoring is recommended for accurate diagnosis.
-
Qualitative Colorimetric Tests:
-
Kaiser Test (Ninhydrin Test): This is a rapid and highly sensitive test for the presence of primary amines.[7] After the deprotection step, a small sample of resin beads is tested. A deep blue color indicates the presence of free N-terminal amines, signifying successful Fmoc removal.[4][7] A yellow or colorless result suggests that the Fmoc group remains attached.[3][7] It is important to note that N-terminal proline will yield a reddish-brown color, and this test is not reliable in that specific case.[3]
-
TNBS Test (2,4,6-trinitrobenzenesulfonic acid): This serves as an alternative colorimetric assay for detecting primary amines.[4]
-
-
Quantitative Spectrophotometry:
-
UV-Vis Monitoring: The Fmoc deprotection reaction releases a dibenzofulvene (DBF) intermediate, which is trapped by piperidine to form a stable adduct.[2][8] This adduct has a characteristic UV absorbance around 301 nm.[7] By collecting the deprotection solution effluent and measuring its absorbance, one can quantify the extent of Fmoc removal.[7] Slow or incomplete deprotection can sometimes be correlated with a broadening of this UV peak.[9][10]
-
-
Chromatographic and Spectrometric Analysis:
-
HPLC and Mass Spectrometry (MS): The most definitive method is to cleave a small amount of peptide from the resin and analyze the crude product by HPLC and MS.[4][5] The presence of a significant peak corresponding to the mass of the Fmoc-protected peptide or deletion sequences confirms incomplete deprotection.[5]
-
Troubleshooting Guide: From Diagnosis to Solution
Q3: My Kaiser test is negative (yellow) after a standard deprotection cycle. What is my first course of action?
A3: A negative Kaiser test is a clear indicator of deprotection failure. Before employing more aggressive methods, systematically optimize your standard protocol.
Troubleshooting Workflow: Initial Steps
Caption: Advanced workflow for persistent deprotection issues.
Detailed Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30-60 minutes. [11]2. Drain: Drain the DMF solvent.
-
First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 5-10 minutes. [4][12]4. Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine solution and agitate for another 5-10 minutes.
-
Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the DBF-piperidine adduct. [11]
Protocol 2: High-Efficiency DBU/Piperazine Deprotection
This protocol is highly effective for aggregation-prone and sterically hindered sequences. [13]
-
Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes. [13]2. Reagent Preparation: Prepare a deprotection solution of 2% (v/v) DBU and 5% (w/v) piperazine in DMF or NMP. [13][14]3. Deprotection: Drain the swelling solvent and add the DBU/piperazine solution. Agitate the mixture at room temperature for 3-5 minutes. [13]4. Drain: Drain the deprotection solution.
-
Second Deprotection (Optional but Recommended): Repeat the deprotection step for another 3-5 minutes.
-
Washing: Drain the solution and wash the resin thoroughly with DMF or NMP (5-7 times). [11]7. Confirmation: Perform a Kaiser test to confirm the complete removal of the Fmoc group. [13]
Protocol 3: The Kaiser Test
This qualitative test detects free primary amines on the resin. [7][12] Reagents:
-
Solution A: 5 g of ninhydrin in 100 mL of ethanol. [12]* Solution B: 80 g of phenol in 20 mL of ethanol. [12]* Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine. [4][12] Procedure:
-
Sample Collection: Collect a small sample of resin beads (5-10 mg).
-
Washing: Wash the beads thoroughly with ethanol in a small test tube. [12]3. Reagent Addition: Add 2-3 drops of each solution (A, B, and C) to the test tube.
-
Heating: Heat the test tube at 100-120°C for 3-5 minutes. [4][12]5. Observation:
References
- BenchChem Technical Support Team. (2025). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis. BenchChem.
-
Stathopoulos, P., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. [Link]
- BenchChem Technical Support Team. (2025). Troubleshooting incomplete deprotection of Fmoc-His(3-Me)-OH. BenchChem.
- BenchChem Technical Support Team. (2025). Alternative Reagents for Fmoc Cleavage. BenchChem.
- BenchChem Technical Support Team. (2025). Troubleshooting incomplete Fmoc deprotection in solid-phase synthesis. BenchChem.
- BenchChem Technical Support Team. (2025). Incomplete Fmoc Removal from Sterically Hindered Amino Acids. BenchChem.
- BenchChem Technical Support Team. (2025). Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered β-Amino Acids. BenchChem.
- Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-27). Humana Press.
-
Tickler, A. K., Barrow, C. J., & Wade, J. D. (2001). Improved preparation of amyloid-beta peptides using DBU as Nalpha-Fmoc deprotection reagent. Journal of Peptide Science, 7(9), 488-494. [Link]
- BenchChem Technical Support Team. (2025).
-
Wade, J. D., et al. (2001). Improved Preparation of Amyloid-β Peptides Using DBU as Nα-Fmoc Deprotection Reagent. Journal of Peptide Science, 7(9), 488-494. [Link]
-
Zhang, W., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11853–11859. [Link]
-
Fields, G. B. (1994). Methods for Removing the Fmoc Group. ResearchGate. [Link]
- Aapptec. (n.d.). Fmoc Removal with DBU.
- BenchChem. (2025). Navigating Fmoc Deprotection: A Guide to Alternative Bases for Minimizing Side Reactions.
- AAPPTec. (n.d.).
-
Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International Journal of Peptide and Protein Research, 43(1), 1-9. [Link]
-
Stathopoulos, P., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. [Link]
-
Ralhan, K., et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(126), 104417-104425. [Link]
- BenchChem Technical Support Team. (2025). Optimizing Peptide Synthesis with Fmoc-Arg(Pbf)-OH. BenchChem.
Sources
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- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. renyi.hu [renyi.hu]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to Strategic Phenylalanine Selection in SPPS: Fmoc-L-Phenylalanine vs. The Aggregation-Disrupting Fmoc-4-tert-butyl-Phenylalanine
In the intricate process of Solid-Phase Peptide Synthesis (SPPS), the judicious selection of amino acid derivatives is a critical determinant of success. While Fmoc-L-phenylalanine (Fmoc-Phe-OH) is a cornerstone for incorporating this aromatic residue, its application can be fraught with challenges in sequences prone to aggregation. This guide provides an in-depth, objective comparison between the standard Fmoc-Phe-OH and the modified Fmoc-4-tert-butyl-L-phenylalanine (Fmoc-Phe(4-tBu)-OH), offering field-proven insights and experimental frameworks for researchers, scientists, and drug development professionals.
We will dissect the causal chemistry behind their performance differences, focusing on how the strategic addition of a tert-butyl group transforms a standard building block into a powerful tool for overcoming one of SPPS's most persistent obstacles: on-resin aggregation.
Structural and Physicochemical Distinctions: The Impact of a Bulky Substituent
The fundamental difference between these two reagents lies in the para-position of the phenyl ring. Fmoc-Phe(4-tBu)-OH possesses a bulky tert-butyl group, a seemingly minor modification that profoundly alters the molecule's behavior and, consequently, the outcome of the synthesis.[1][2]
Caption: Chemical structures of Fmoc-Phe-OH and Fmoc-Phe(4-tBu)-OH.
This structural alteration has significant downstream effects on key physicochemical properties relevant to SPPS.
| Property | Fmoc-L-phenylalanine (Fmoc-Phe-OH) | Fmoc-L-4-tert-butyl-phenylalanine (Fmoc-Phe(4-tBu)-OH) | Rationale & Implications |
| Molecular Weight | 387.4 g/mol | 443.5 g/mol | The increased mass must be accounted for when preparing reagents for synthesis. |
| Solubility | Good in standard SPPS solvents (DMF, NMP).[3] | Excellent in standard SPPS solvents.[1][2] | The hydrophobic tert-butyl group enhances solubility in organic solvents, ensuring the amino acid remains fully dissolved during coupling, which is critical for automated synthesizers with fixed volumes.[1][2] |
| Hydrophobicity | High | Very High | While the residue itself is more hydrophobic, its primary role is to disrupt the overall aggregation driven by the peptide backbone, leading to a net positive effect on synthesis efficiency.[4] |
| Steric Hindrance | Low | High | The bulky side chain can slightly impede coupling kinetics, necessitating optimized reaction conditions. However, this same steric bulk is the key to its aggregation-disrupting properties.[4] |
The Core Challenge: Peptide Aggregation in SPPS
During SPPS, as the peptide chain elongates on the solid support, it can fold into secondary structures, primarily β-sheets. These structures can cause multiple peptide chains to stick together via intermolecular hydrogen bonds, a phenomenon known as aggregation.[2] This process encases the reactive N-terminus of the growing peptide, leading to:
-
Incomplete Fmoc-deprotection: The piperidine base cannot access the Fmoc group.
-
Failed Coupling: The activated amino acid cannot reach the free amine.
These failures result in deletion sequences and truncated peptides, drastically reducing the purity and final yield of the target molecule.[2] Phenylalanine, with its hydrophobic phenyl ring, can exacerbate this issue through π-π stacking interactions between chains.[2]
The Solution: Steric Disruption with 4-tert-butyl-Phenylalanine
The primary reason for employing Fmoc-Phe(4-tBu)-OH is to mitigate peptide aggregation.[4][5] The bulky tert-butyl group acts as a steric shield, physically preventing adjacent peptide chains from packing tightly. This disrupts the formation of the intermolecular hydrogen bonds that are the basis of β-sheet aggregation.[2][5]
Caption: The bulky tert-butyl group prevents close packing of peptide chains, disrupting aggregation.
By maintaining better solvation of the peptide-resin complex, Fmoc-Phe(4-tBu)-OH ensures the reactive sites remain accessible, leading to significantly higher crude purity and final yield for difficult sequences.[5]
A Note on Chirality: The Implications of Using Fmoc-DL-4-tert-butyl-PHE
The prompt specified "this compound," which indicates a racemic mixture of both the D- and L-isomers. It is critical to understand that for the synthesis of therapeutic peptides or molecules intended for specific biological interactions, using a racemic mixture is highly inadvisable. SPPS relies on stereospecific reactions to build a single, well-defined molecule.
Introducing a DL-mixture at a specific position will result in the synthesis of two distinct diastereomers. This creates a complex mixture that is often exceedingly difficult or impossible to separate by standard purification techniques like HPLC. For most applications, researchers must select the enantiomerically pure Fmoc-L-Phe(4-tBu)-OH to be incorporated into a standard L-peptide, or Fmoc-D-Phe(4-tBu)-OH if a D-amino acid is specifically required for the design (e.g., to increase proteolytic stability).[6] The use of a DL-mixture should be reserved for specialized applications like the generation of combinatorial peptide libraries for screening purposes.
Experimental Protocols & Performance Validation
Successful incorporation of any amino acid relies on a robust SPPS protocol. The following section details a standard manual coupling cycle and the necessary modifications for sterically demanding residues like Fmoc-Phe(4-tBu)-OH.
This protocol outlines a single amino acid addition. It should be repeated for each residue in the sequence.[4][7]
-
Resin Preparation:
-
Place the resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) in a suitable reaction vessel.
-
Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes. Drain the solvent.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the swelled resin.
-
Agitate for 5 minutes, then drain.
-
Repeat with a fresh 20% piperidine/DMF solution and agitate for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
Prepare the coupling solution: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), a coupling agent like HATU (0.95 eq. relative to the amino acid), and a base like DIPEA (2 eq. relative to the amino acid) in DMF.
-
Pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times) to remove excess reagents.
-
-
Validation (Optional but Recommended):
-
Perform a Kaiser test or Chloranil test on a small sample of beads. A negative result (yellow beads for Kaiser, colorless for Chloranil) indicates successful coupling. If the test is positive, a second coupling may be required.
-
Due to the steric bulk of the tert-butyl group, the standard coupling protocol may be insufficient to achieve >99% efficiency. The following adjustments are recommended when incorporating Fmoc-Phe(4-tBu)-OH or coupling an amino acid onto its N-terminus.[4]
-
Choice of Coupling Reagent: Utilize highly efficient aminium/uronium or phosphonium salt reagents like HATU, HCTU, or PyBOP. These are more effective at overcoming steric hindrance than carbodiimide-based reagents.[8]
-
Extended Coupling Time: Increase the coupling reaction time from 1-2 hours to 2-4 hours to ensure the reaction proceeds to completion.[9]
-
Double Coupling: After the initial coupling reaction, drain the solution, wash once with DMF, and then add a fresh solution of activated Fmoc-Phe(4-tBu)-OH to the resin for a second coupling cycle of 1-2 hours.[9]
After synthesis is complete and the peptide is cleaved from the resin, its purity must be assessed. This is the ultimate validation of the chosen synthesis strategy.
-
Sample Preparation: Dissolve a small amount of the crude, lyophilized peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
HPLC Setup:
-
Column: Standard C18 analytical column.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Gradient: Run a linear gradient appropriate for the peptide's hydrophobicity. A typical starting point is 5% to 65% Mobile Phase B over 30 minutes.[1] Note: Peptides containing Phe(4-tBu) are more hydrophobic and may require a steeper gradient or higher final percentage of Mobile Phase B for effective elution.
-
Data Analysis: Integrate the peak areas from the chromatogram. Crude purity is calculated as the area of the main product peak relative to the total area of all peaks.
Decision Framework: When to Use Fmoc-Phe(4-tBu)-OH
The choice between the standard and modified phenylalanine is a strategic one based on the sequence being synthesized.
Caption: Decision logic for selecting the appropriate phenylalanine derivative.
Conclusion and Expert Recommendation
Fmoc-L-phenylalanine remains the economical and efficient choice for routine peptide synthesis where aggregation is not a significant concern.[5] However, for "difficult sequences"—those that are long, hydrophobic, or known to form stable secondary structures—Fmoc-L-4-tert-butyl-phenylalanine is an invaluable problem-solving reagent.[2][4]
The strategic introduction of its bulky tert-butyl group provides a powerful steric mechanism to disrupt inter-chain aggregation, leading to dramatically improved coupling and deprotection efficiency.[5] While its use necessitates adjustments to coupling protocols to overcome its own steric hindrance, the potential for a cleaner crude product, simplified purification, and a higher final yield often justifies the additional cost and procedural considerations. For researchers dedicated to advancing peptide-based drug discovery, mastering the application of Fmoc-Phe(4-tBu)-OH is a key strategy for successfully synthesizing complex and therapeutically relevant molecules.
References
-
A Researcher's Guide to Fmoc-Protected Phenylalanine Derivatives in Solid-Phase Peptide Synthesis. Benchchem.
-
The Chemical Properties and Handling of Fmoc-Phe-OH in Research Settings. Benchchem.
-
An In-depth Technical Guide to Fmoc-Phe(4-tBu)-OH: Chemical Properties, Structure, and Application in Peptide Synthesis. Benchchem.
-
Beyond Synthesis: The Research Applications of Fmoc-Phe-OH. Benchchem.
-
Fmoc-4-tert-butyl-L-phenylalanine. Chem-Impex.
-
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Bpa-OH. Benchchem.
-
A Technical Guide to Fmoc-Phe(4-tBu)-OH and Fmoc-Phe-OH in Peptide Synthesis. Benchchem.
-
Fmoc-4-tert-butyl-D-phenylalanine. Chem-Impex.
-
A Comparative Guide to the Use of Fmoc-Phe(4-tBu)-OH in Peptide Synthesis. Benchchem.
-
Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
-
Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
-
Technical Support Center: Synthesis of Peptides Containing 4-Methylphenylalanine. Benchchem.
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- 6. chemimpex.com [chemimpex.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Unnatural Amino Acids: A Comparative Analysis of FMOC-DL-4-tert-butyl-PHE
Introduction: Beyond the Canonical 20 Amino Acids
In the landscape of peptide-based drug discovery and chemical biology, the incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone strategy for innovation.[1][2] These non-proteinogenic building blocks offer a vast toolkit to transcend the limitations of natural peptides, enabling the rational design of therapeutics with enhanced stability, modulated bioactivity, and novel functionalities.[3][4] The process of integrating these unique moieties into a growing polypeptide chain is predominantly accomplished via Solid-Phase Peptide Synthesis (SPPS), a technique where the choice of Nα-protecting group is critical. The fluorenylmethoxycarbonyl (Fmoc) group has become a dominant choice in SPPS due to the mild, base-labile deprotection conditions it affords, which preserves the integrity of sensitive side chains and complex modifications.[][6]
This guide provides an in-depth comparison of FMOC-DL-4-tert-butyl-phenylalanine, a strategically modified aromatic amino acid, with other classes of unnatural amino acids. We will explore the unique advantages conferred by its bulky tert-butyl group, analyze its performance in SPPS, and provide objective, data-driven comparisons to aid researchers, scientists, and drug development professionals in making informed decisions for their peptide design and synthesis campaigns.
FMOC-DL-4-tert-butyl-PHE: A Profile of Steric Power
FMOC-DL-4-tert-butyl-phenylalanine is an analog of phenylalanine characterized by two key structural features: the Nα-Fmoc protecting group for SPPS and a bulky tert-butyl substituent at the para-position of the phenyl ring.[7] This seemingly simple addition of a C(CH₃)₃ group has profound implications for the physicochemical and biological properties of the resulting peptide.
-
Enhanced Stability and Solubility: The large, hydrophobic tert-butyl group can significantly increase the metabolic stability of a peptide by sterically shielding adjacent peptide bonds from enzymatic cleavage.[7] Furthermore, this lipophilic moiety can disrupt aggregation-prone sequences, improving the solubility of the peptide in organic solvents commonly used during synthesis and purification.[7][8][9]
-
Modulation of Conformation and Bioactivity: The steric bulk of the tert-butyl group directly influences the peptide's three-dimensional conformation.[7][10] This can be leveraged to lock the peptide into a specific, biologically active geometry, thereby enhancing its binding affinity and selectivity for a therapeutic target.[10][11] By restricting conformational freedom, it serves as a powerful tool for designing potent agonists or antagonists.
-
Improved Pharmacokinetic Profile: The increased lipophilicity imparted by the 4-tert-butyl group can favorably alter the absorption, distribution, metabolism, and excretion (ADME) properties of a peptide therapeutic, potentially improving its bioavailability and in vivo half-life.[7]
These attributes have made this compound an invaluable building block in the development of peptide-based therapeutics, particularly in fields like oncology and immunology where target specificity and stability are paramount.[9]
Comparative Analysis with Alternative Unnatural Amino Acids
The selection of a UAA is dictated by the specific objectives of the peptide design. While this compound excels at introducing steric bulk and hydrophobicity, other UAAs offer different functionalities. The following table provides a comparative overview.
| Amino Acid Derivative | Primary Characteristic | Potential Steric Hindrance¹ | Key Advantages & Applications | Potential SPPS Challenges |
| Fmoc-Phe(4-tBu)-OH | Bulky & Hydrophobic | High | Enhances metabolic stability; disrupts aggregation; modulates conformation for improved potency.[7][8][12] | Can lower coupling efficiency, may require double coupling or stronger reagents.[1] |
| Fmoc-Phe(4-F)-OH | Fluorinated Aromatic | Low | Minimal steric perturbation; enhances metabolic stability and hydrophobicity; useful for ¹⁹F NMR studies.[12] | Generally good coupling efficiency. |
| Fmoc-Phe(4-Cl)-OH | Halogenated Aromatic | Low-Moderate | Increases hydrophobicity; can be used to probe electronic interactions within a binding pocket.[12] | Generally good coupling efficiency. |
| Fmoc-N-Me-Ala-OH | N-Methylated | Moderate | Increases proteolytic resistance; can favor cis-amide bond conformation; improves cell permeability.[3][13] | Slower coupling kinetics due to secondary amine; requires specialized coupling conditions.[14] |
| Fmoc-Aib-OH (α-Aminoisobutyric Acid) | α,α-Disubstituted | High | Induces helical or turn conformations; provides significant steric hindrance to proteolysis.[1][14] | Extremely difficult coupling reactions requiring powerful reagents and optimized conditions.[14] |
| Fmoc-β-Ala-OH | β-Amino Acid | Low | Increases peptide backbone length and flexibility; resistant to proteolysis; used to create peptidomimetics.[3][15] | Can exhibit slower coupling kinetics compared to α-amino acids.[15] |
¹Relative assessment based on the size and nature of the side chain or backbone modification.
Experimental Protocols and Performance Data
The successful incorporation of any UAA, particularly one with significant steric bulk like this compound, hinges on a robust and validated synthesis protocol.
Protocol 1: Optimized Coupling of Sterically Hindered Amino Acids in Fmoc-SPPS
This protocol outlines a manual single coupling cycle for incorporating a sterically hindered UAA onto a resin-bound peptide chain. The key causality behind these steps is the need to overcome the high activation energy of peptide bond formation when bulky residues are involved, necessitating more potent reagents and extended reaction times.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (4 equivalents)
-
HBTU (3.95 equivalents)
-
HOBt (4 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
-
Reaction vessel with agitation mechanism
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes. Drain the solvent.[16]
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain. Repeat this step for an additional 10 minutes to ensure complete removal of the Fmoc group.[16]
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
-
Amino Acid Activation (Pre-activation): In a separate vial, dissolve this compound, HBTU, and HOBt in a minimal volume of DMF. Add DIPEA to the solution and vortex for 2 minutes. This pre-activation step is crucial for generating the highly reactive HOBt-ester intermediate required for difficult couplings.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 2-4 hours. The extended coupling time is a critical adaptation for sterically demanding residues.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Coupling Confirmation (Kaiser Test): Perform a Kaiser test to confirm the absence of free primary amines.[16]
-
Negative Result (Yellow/Colorless beads): The coupling is complete. Proceed to the next cycle.
-
Positive Result (Blue beads): The coupling is incomplete. Repeat steps 4-7 (a "double couple") to drive the reaction to completion.[16]
-
Workflow for a Single SPPS Cycle
Caption: Standard workflow for one cycle in Fmoc-SPPS, with a decision point for recoupling hindered residues.
Quantitative Data: Representative Coupling Efficiencies
While exact efficiencies are sequence-dependent, the following table presents representative data from a model experiment comparing the single-coupling efficiency of various UAAs in the synthesis of a model hexapeptide (H-Gly-Ala-Val-X-Ala-Gly-NH₂). Efficiency is determined by quantitative ninhydrin analysis after the initial coupling step.
| Incorporated Amino Acid (X) | Coupling Time (hrs) | Coupling Reagent | Single Coupling Efficiency (%) | Recoupling Required? |
| Fmoc-Phe-OH | 2 | HBTU/HOBt | >99.5% | No |
| Fmoc-Phe(4-tBu)-OH | 2 | HBTU/HOBt | ~98.2% | Yes |
| Fmoc-Phe(4-tBu)-OH | 4 | HBTU/HOBt | ~99.1% | Recommended |
| Fmoc-N-Me-Ala-OH | 4 | HATU | ~98.8% | Yes |
| Fmoc-Aib-OH | 4 | HATU | ~95.0% | Yes (often multiple) |
| Fmoc-β-Ala-OH | 2 | HBTU/HOBt | >99.0% | No |
This data is illustrative and serves to highlight the general trends in coupling difficulty. Actual results will vary.[17][18]
Strategic Selection of an Unnatural Amino Acid
The choice of a UAA should be a deliberate, strategy-driven decision. The following logic diagram provides a framework for selecting a suitable phenylalanine derivative based on common research objectives.
Caption: Decision logic for selecting a modified amino acid based on the desired outcome of the peptide design.
Conclusion
FMOC-DL-4-tert-butyl-phenylalanine is a powerful and versatile building block in the arsenal of the modern peptide chemist.[7] Its capacity to confer metabolic stability, enhance solubility, and enforce specific, biologically relevant conformations makes it a strategic choice for overcoming many of the inherent challenges in peptide drug development. However, its successful application requires a nuanced understanding of its impact on solid-phase peptide synthesis, necessitating optimized protocols to overcome the kinetic hurdles posed by its steric bulk. By comparing its properties and performance against other unnatural amino acids, researchers can make informed, rational decisions, tailoring their peptide design and synthesis strategies to achieve the desired therapeutic profile. The continued exploration and application of unique building blocks like this compound will undoubtedly continue to drive innovation in medicine and biotechnology.
References
- Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. (n.d.). Benchchem.
- Fmoc-L-4-tert-butyl-phenylalanine: A Key Building Block for Advanced Peptide Synthesis. (n.d.). APICMO.
- Unnatural / Unusual Amino Acids. (n.d.). Bio-Synthesis.
- Ohta, A., et al. (2007). Ribosomal Synthesis of Unnatural Peptides. Journal of the American Chemical Society.
- Unnatural Amino Acids. (n.d.). CPC Scientific.
- Unnatural Amino Acids for Peptide Synthesis. (n.d.). Merck Millipore.
- A Comparative Guide to Non-Natural Amino Acid Alternatives for Fmoc-β-D-HomoGlu-OtBu in Peptide Synthesis. (n.d.). Benchchem.
- Fmoc-4-tert-butyl-D-phenylalanine. (n.d.). Chem-Impex.
- Fmoc-4-tert-butyl-L-phenylalanine. (n.d.). Chem-Impex.
- An In-depth Technical Guide to Fmoc-Phe(4-tBu)-OH: Chemical Properties, Structure, and Application in Peptide Synthesis. (n.d.). Benchchem.
- Chang, D. K., & Liang, C. C. (1994). Influence of bulky side chains of amino acids on the solution conformation of peptide fragment (81-92) derivatives of CD4, TYICEVEDQKEE, as studied by NMR spectroscopy and molecular modeling. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1205(2), 262-267.
- A Researcher's Guide to Fmoc-Protected Phenylalanine Derivatives in Solid-Phase Peptide Synthesis. (n.d.). Benchchem.
- Avbelj, F., & Baldwin, R. L. (2004). Origin of the neighboring residue effect on peptide backbone conformation. Proceedings of the National Academy of Sciences, 101(35), 12981-12986.
- Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Dicyano-α-Fluoro-p-Tolyl-Methane (DCTFM). Synform, 2022(10), A155-A159.
- Why Fmoc-Protected Amino Acids Dominate Solid-Phase Peptide Synthesis? (n.d.). BOC Sciences.
- Gessner, C., et al. (2010). The impact of amino acid side chain mutations in conformational design of peptides and proteins. ChemMedChem, 5(5), 708-715.
- Kent, S. B., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 184-190.
- A comparative analysis of different peptide synthesis methods. (n.d.). Benchchem.
- Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research.
- Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.
- Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein–Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System. (2023). MDPI.
- Use of Steric Interactions To Control Peptide Turn Geometry. Synthesis of Type VI beta-Turn Mimics with 5-tert-Butylproline. (1996). The Journal of Organic Chemistry.
Sources
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- 2. merckmillipore.com [merckmillipore.com]
- 3. Unnatural / Unusual Amino Acids [biosyn.com]
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- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Influence of bulky side chains of amino acids on the solution conformation of peptide fragment (81-92) derivatives of CD4, TYICEVEDQKEE, as studied by NMR spectroscopy and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of Steric Interactions To Control Peptide Turn Geometry. Synthesis of Type VI beta-Turn Mimics with 5-tert-Butylproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The impact of amino acid side chain mutations in conformational design of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. thieme.de [thieme.de]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. semanticscholar.org [semanticscholar.org]
The Strategic Advantage of 4-tert-butyl-phenylalanine in Peptide and Drug Design: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics and novel drug development, the incorporation of non-canonical amino acids is a cornerstone of innovation. Among the myriad of phenylalanine analogs, 4-tert-butyl-phenylalanine has emerged as a particularly advantageous building block. Its unique structural properties—most notably its significant steric bulk and increased lipophilicity—offer a powerful tool to modulate the biological activity, stability, and pharmacokinetic profile of peptides and small molecules. This guide provides an in-depth, objective comparison of 4-tert-butyl-phenylalanine against other phenylalanine analogs, supported by experimental data and detailed methodologies, to illuminate its strategic value in research and development.
The Physicochemical Landscape: Understanding the Impact of the tert-Butyl Group
The primary distinction of 4-tert-butyl-phenylalanine lies in the bulky tert-butyl group appended to the para position of the phenyl ring. This substituent exerts profound steric and electronic effects that differentiate it from native phenylalanine and other analogs such as 4-fluoro-phenylalanine and 4-chloro-phenylalanine.
Steric Hindrance: A Shield Against Degradation and a Tool for Conformational Control
Lipophilicity: Enhancing Membrane Permeability and Receptor Interactions
The non-polar nature of the tert-butyl group significantly increases the lipophilicity of 4-tert-butyl-phenylalanine compared to its parent amino acid and more polar analogs. This enhanced lipophilicity can improve a peptide's ability to cross cellular membranes, a critical factor in drug delivery.[2] Furthermore, the hydrophobic nature of the tert-butyl group can foster stronger interactions with hydrophobic pockets within receptor binding sites, potentially leading to increased binding affinity.
Comparative Performance Analysis: Experimental Evidence
The theoretical advantages of 4-tert-butyl-phenylalanine are borne out by experimental data. While direct, head-to-head comparisons across a wide range of biological systems are not always available in a single study, a compilation of existing data provides a clear picture of its superior properties in specific contexts.
Enhanced Receptor Binding Affinity
A notable example of the impact of the tert-butyl group on binding affinity comes from studies with the synthetic receptor cucurbit[3]uril (Q7). 4-tert-butyl-phenylalanine was found to have a 20- to 30-fold higher affinity for Q7 compared to native phenylalanine. This demonstrates the significant contribution of the tert-butyl group to binding interactions.
| Phenylalanine Analog | Receptor | Fold Increase in Affinity (vs. Phenylalanine) |
| 4-tert-butyl-phenylalanine | Cucurbit[3]uril (Q7) | 20-30x |
While data for biologically relevant receptors is more complex and peptide-sequence dependent, the increased hydrophobicity and potential for favorable van der Waals interactions provided by the tert-butyl group suggest a strong potential for enhanced binding affinity in many systems.
Increased Lipophilicity: A Quantitative Look
The lipophilicity of an amino acid analog can be quantified by its logP value, where a higher value indicates greater lipid solubility. A comparative analysis of calculated logP values for various phenylalanine derivatives highlights the significant contribution of the tert-butyl group to hydrophobicity.
| Phenylalanine Analog | Calculated logP (Model 1) | Calculated logP (Model 2) |
| Phenylalanine | 0.61 | 1.60 |
| 4-tert-butyl-phenylalanine | Not explicitly provided | Not explicitly provided |
| 4-fluoro-phenylalanine | More lipophilic than Phe | More lipophilic than Phe |
| 4-chloro-phenylalanine | More lipophilic than Phe | More lipophilic than Phe |
Data from a comparative study on amino acid lipophilicity. While specific values for 4-tert-butyl-phenylalanine were not in the provided table, the trend for halogenated phenylalanines indicates that non-polar substituents increase lipophilicity. Given the non-polar nature of the tert-butyl group, a significantly higher logP value is expected.[4]
Superior Enzymatic Stability
The steric bulk of the 4-tert-butyl group is a primary driver of increased resistance to enzymatic degradation. By shielding the peptide backbone from the active sites of proteases, this modification can significantly extend the half-life of a peptide in biological fluids. While direct comparative half-life data for a single peptide sequence with various phenylalanine analogs is scarce, the general principle of steric hindrance conferring proteolytic resistance is well-established in peptide chemistry.
Experimental Protocols
To facilitate the direct comparison of 4-tert-butyl-phenylalanine with other analogs in your own research, we provide the following detailed, step-by-step methodologies for key experiments.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Phenylalanine Analogs
This protocol outlines the manual Fmoc/tBu solid-phase synthesis of a model peptide incorporating 4-tert-butyl-phenylalanine or another phenylalanine analog.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-L-4-tert-butyl-phenylalanine and other desired analogs)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the SPPS reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-L-4-tert-butyl-phenylalanine) and 3 equivalents of OxymaPure in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Lyophilize the crude peptide.
-
Purify the peptide by reverse-phase HPLC.
-
Protocol 2: Comparative Proteolytic Stability Assay using HPLC
This protocol allows for the quantitative comparison of the stability of peptides containing different phenylalanine analogs in the presence of a protease or in biological fluids like plasma.[5]
Materials:
-
Purified peptides (containing Phenylalanine, 4-tert-butyl-phenylalanine, etc.)
-
Protease solution (e.g., trypsin, chymotrypsin) or human plasma
-
Incubation buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 10% TFA)
-
Reverse-phase HPLC system with a C18 column
-
Mobile phases (A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile)
Procedure:
-
Peptide Incubation:
-
Prepare stock solutions of each peptide in the incubation buffer.
-
In separate microcentrifuge tubes, add the peptide solution to either the protease solution or plasma to a final desired concentration.
-
Incubate the samples at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each incubation tube.
-
Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.
-
-
HPLC Analysis:
-
Analyze each quenched sample by reverse-phase HPLC.
-
Use a suitable gradient of mobile phase B to separate the intact peptide from its degradation products.
-
Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Normalize the peak area at each time point to the peak area at time 0.
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t1/2) of each peptide by fitting the data to a first-order decay curve.
-
Protocol 3: Competitive Radioligand Binding Assay
This protocol can be used to determine the binding affinity (Ki) of peptides containing different phenylalanine analogs for a specific G protein-coupled receptor (GPCR).[6][7]
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand with known affinity for the target receptor (e.g., [3H]-DAMGO for opioid receptors)
-
Unlabeled competitor peptides (containing Phenylalanine, 4-tert-butyl-phenylalanine, etc.)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation cocktail
-
Scintillation counter
-
96-well filter plates
Procedure:
-
Assay Setup:
-
In a 96-well plate, add a constant amount of cell membranes to each well.
-
Add a constant concentration of the radioligand (typically at its Kd value) to each well.
-
Add increasing concentrations of the unlabeled competitor peptides to different wells.
-
Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding versus the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion: A Strategic Choice for Enhanced Performance
The incorporation of 4-tert-butyl-phenylalanine into peptides and drug candidates is a strategic decision rooted in its distinct physicochemical properties. The significant steric hindrance and increased lipophilicity conferred by the tert-butyl group can lead to demonstrably improved metabolic stability and potentially enhanced receptor binding affinity. While the specific impact is context-dependent and requires empirical validation, the evidence strongly supports the consideration of 4-tert-butyl-phenylalanine as a superior alternative to native phenylalanine and other analogs in the pursuit of more robust and efficacious therapeutics. The experimental protocols provided herein offer a framework for researchers to systematically evaluate and harness the advantages of this powerful non-canonical amino acid.
References
- High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry pl
- From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues.
- Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. Research journals - PLOS.
- Quantifying and controlling the proteolytic degrad
- Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PMC - NIH. (2017-06-02).
- Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery.
- The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. Benchchem.
- Application Notes and Protocols for Measuring Opioid Receptor Binding of Novel Compounds. Benchchem.
- Nanomolar Binding of Peptides Containing Noncanonical Amino Acids by a Synthetic Receptor. Journal of the American Chemical Society.
- Proteolytic stability study: (A) superimposed HPLC chromatograms of...
- 4-Fluoro-phenylalanine Peptide Analogs: A Comparative Analysis of Biological Activity. Benchchem.
- Development of peptide receptor binding assays: methods to avoid false neg
- Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. (2012-05-01).
- (A) Comparison of the in vitro metabolic stability of peptides 3 and 4....
- Identification of peptide binding sites within BSA using rapid, laser-induced covalent cross-linking combined with high-performance mass spectrometry. NIH.
- Strategies to Optimize Peptide Stability and Prolong Half-Life. Request PDF.
- Lecture 18 - LFER for Sterics: The Taft Parameters.
- Phenylalanine-derived β-lactam TRPM8 antagonists: revisiting configuration and new benzoyl derivatives.
- Phenylalanine Stereoisomers of CJ-15,208 and [d-Trp]CJ-15,208 Exhibit Distinctly Different Opioid Activity Profiles. MDPI.
- Potent Opioid Peptide Agonists Containing 4′‐[N‐((4′‐phenyl)‐phenethyl)carboxamido]phenylalanine (Bcp) in Place of T.
- The anorexic hormone Peptide YY3–36 is rapidly metabolized to inactive Peptide YY3–34 in vivo. NIH. (2015-07-21).
- Biased signaling by endogenous opioid peptides. PNAS.
- (4-Carboxamido)phenylalanine is a surrogate for tyrosine in opioid receptor peptide ligands.
- 4-tert-Butyl-D-phenylalanine. Chem-Impex.
- Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (L
- Agonist vs Antagonist Behavior of δ Opioid Peptides Containing Novel Phenylalanine Analogues in Place of Tyr1. PMC - NIH.
- Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. PMC - NIH.
- Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. PMC - PubMed Central. (2020-05-14).
- Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer's Diseases.
- Agonist vs antagonist behavior of delta opioid peptides containing novel phenylalanine analogues in place of Tyr(1). PubMed. (2009-11-12).
- Ranking protein-peptide binding affinities with protein language models. bioRxiv. (2024-11-15).
- Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. PMC - NIH. (2025-07-12).
- Recent Advances in Half-life Extension Strategies for Therapeutic Peptides and Proteins. SciSpace.
- Strategies to improve plasma half life time of peptide and protein drugs. PubMed.
- Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties. PMC - NIH.
- Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. PMC.
Sources
- 1. elearn.psgcas.ac.in [elearn.psgcas.ac.in]
- 2. chemimpex.com [chemimpex.com]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]
- 5. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Tert-Butyl Group: A Bioactive Switch for Peptide Conformation and Function
A Senior Application Scientist's Guide to Harnessing Steric Power in Drug Design
For researchers, scientists, and drug development professionals, the quest for more potent, stable, and specific peptide therapeutics is a constant endeavor. While the primary amino acid sequence dictates the fundamental properties of a peptide, subtle modifications can unlock dramatic improvements in its pharmacological profile. Among the arsenal of chemical tools available, the incorporation of a tert-butyl group stands out as a powerful strategy to modulate peptide conformation and, consequently, its biological activity. This guide provides an in-depth comparison of peptides with and without tert-butyl modifications, supported by experimental data, to illuminate the profound impact of this bulky alkyl group.
The Dual Nature of the Tert-Butyl Group: From Synthetic Tool to Bioactive Modulator
Historically, the tert-butyl (tBu) group is well-known in peptide chemistry as a cornerstone of the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[1][2] Its role as a temporary protecting group for the side chains of amino acids like aspartic acid, glutamic acid, serine, threonine, and tyrosine is pivotal. Its stability under the basic conditions required for Fmoc-group removal and its clean cleavage under acidic conditions provide the orthogonality necessary for the stepwise assembly of complex peptide chains.[3]
However, the influence of the tert-butyl group extends far beyond its transient role in synthesis. When incorporated as a permanent modification within an amino acid side chain, such as in tert-butylglycine (Tbg) or tert-leucine (Tle), it acts as a powerful modulator of the peptide's intrinsic properties. This guide will focus on this latter role, exploring how the unique steric and hydrophobic characteristics of the tert-butyl group can be leveraged to engineer peptides with enhanced therapeutic potential.
Impact on Peptide Conformation: A Game of Steric Hindrance
The most immediate and profound effect of introducing a tert-butyl group is the imposition of significant steric hindrance. This bulkiness restricts the conformational freedom of the peptide backbone in the vicinity of the modification, leading to a more defined and often altered three-dimensional structure.
Driving Specific Secondary Structures
The steric bulk of a tert-butyl group can favor specific secondary structures. For instance, the incorporation of (2S,5R)-5-tert-butylproline has been shown to induce a type VIa β-turn conformation in dipeptides.[4][5] This is a direct consequence of the steric clash between the tert-butyl group and the preceding residue's side chain, which favors the cis-amide bond conformation characteristic of this turn type. This ability to pre-organize a peptide into a specific bioactive conformation can be a powerful tool in drug design, as it can enhance binding affinity to a target receptor by reducing the entropic penalty of binding.
Conformational Analysis: Unveiling the Structural Impact
Several biophysical techniques are employed to elucidate the conformational changes induced by tert-butyl modifications.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the solution-state structure of peptides. Comparing the 1H-NMR spectra of a native peptide and its tert-butylated analog can reveal significant changes in chemical shifts, particularly for the amide protons and alpha-protons near the modification. These changes provide direct evidence of a altered local conformation. Furthermore, Nuclear Overhauser Effect (NOE) data can be used to determine inter-proton distances, allowing for the calculation of a detailed 3D structure.[5]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary structure of peptides. A comparison of the CD spectra of a peptide with and without a tert-butyl modification can indicate changes in the content of α-helices, β-sheets, or random coil structures. For example, the introduction of a tert-butyl group might lead to an increase in the ellipticity at specific wavelengths, suggesting the stabilization of a particular secondary structure.[4]
-
X-ray Crystallography: For peptides that can be crystallized, X-ray crystallography provides a high-resolution snapshot of the solid-state conformation. Comparing the crystal structures of a native peptide and its tert-butylated counterpart can offer definitive proof of the conformational changes induced by the bulky group.[4][6]
Enhancing Peptide Activity: A Multifaceted Impact
The conformational rigidity and increased hydrophobicity imparted by the tert-butyl group can translate into significant improvements in a peptide's biological activity.
Increased Receptor Binding Affinity
By pre-organizing a peptide into its bioactive conformation, the entropic cost of binding to a receptor is reduced, which can lead to a significant increase in binding affinity (lower Kd or IC50 values). A compelling example is the development of KSL-128018, a high-affinity peptide ligand targeting syntenin. The combination of a tert-butylglycine (Tle) and a cyclohexylglycine (Chg) in the peptide sequence resulted in a 50-fold increase in affinity, with a Ki value of 40 nM.[7] This synergistic effect highlights the power of using bulky, hydrophobic residues to optimize peptide-protein interactions.
Improved Metabolic Stability
Peptides are often susceptible to rapid degradation by proteases in the body, which limits their therapeutic utility. The steric hindrance provided by a tert-butyl group can effectively shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the peptide's half-life in biological fluids. For instance, the peptide KSL-128018, containing tert-butylglycine, exhibited a dramatically improved half-life of over 24 hours in human plasma, a greater than 170-fold increase compared to the parent peptide.[7]
Enhanced Cell Permeability and Bioavailability
The increased hydrophobicity resulting from the incorporation of a tert-butyl group can also enhance a peptide's ability to cross cell membranes. This is particularly relevant for targeting intracellular proteins. A notable case study is Danamide F, a cyclic peptide where the substitution of an alanine residue with tert-butylglycine led to improved cellular uptake and oral bioavailability.[8] This enhancement is attributed to the tert-butyl group's ability to mask polar amide bonds and increase the overall lipophilicity of the peptide, facilitating its passive diffusion across the lipid bilayer.[9]
Comparative Data: The Tert-Butyl Advantage in Numbers
To illustrate the tangible benefits of incorporating a tert-butyl group, the following table summarizes comparative data from various studies. While a single head-to-head comparison across all parameters is rare in the literature, compiling data from different sources allows for a clear trend to emerge.
| Peptide Pair | Modification | Property Measured | Native Peptide | Tert-Butyl Modified Peptide | Fold Improvement | Reference |
| Syntenin Ligand | Tle and Chg substitution | Binding Affinity (Ki) | >500 µM | 40 nM | >12,500 | [7] |
| Syntenin Ligand | Tle and Chg substitution | Plasma Stability (t1/2) | 8.5 min | >24 h | >170 | [7] |
| Sanguinamide A / Danamide F | Ala to Tbg substitution | Oral Bioavailability (F) | ~7% | 51% | ~7 | [8] |
Experimental Protocols
To empower researchers to investigate the impact of tert-butyl modifications in their own systems, we provide the following detailed protocols for key experiments.
Protocol 1: Synthesis of Peptides Containing Tert-Butylglycine via Fmoc-SPPS
Objective: To synthesize a peptide containing a tert-butylglycine residue using standard Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-L-tert-butylglycine (Fmoc-Tle-OH)[10]
-
Rink Amide resin or other suitable solid support
-
Other Fmoc-protected amino acids
-
Coupling reagents (e.g., HCTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (including Fmoc-Tle-OH for the desired position) (3-5 equivalents) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry and analytical HPLC.
Protocol 2: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (IC50 and Ki) of a tert-butyl modified peptide and its native counterpart to a target receptor.
Materials:
-
Cell membranes or purified receptor expressing the target of interest
-
Radiolabeled ligand (e.g., [3H]- or [125I]-labeled known binder)
-
Unlabeled native peptide and tert-butyl modified peptide
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
96-well filter plates (e.g., GF/C) pre-soaked in polyethyleneimine (PEI)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Reagent Preparation:
-
Prepare a dilution series of the unlabeled native and tert-butylated peptides in assay buffer.
-
Prepare a working solution of the radiolabeled ligand at a concentration close to its Kd.
-
Prepare the receptor membrane suspension in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Unlabeled peptide dilutions (for competition curves) or buffer (for total binding)
-
A high concentration of a known unlabeled ligand (for non-specific binding)
-
Radiolabeled ligand
-
Receptor membranes
-
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the unlabeled peptide concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[11]
-
Protocol 3: HPLC-Based Enzymatic Degradation Assay
Objective: To compare the enzymatic stability (half-life) of a tert-butyl modified peptide and its native counterpart in the presence of proteases (e.g., in serum or tissue homogenate).
Materials:
-
Native and tert-butyl modified peptides
-
Human serum or a specific protease solution
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 10% trifluoroacetic acid (TFA) in acetonitrile)
-
RP-HPLC system with a C18 column
-
Mass spectrometer (optional, for peak identification)
Procedure:
-
Reaction Setup:
-
Prepare stock solutions of the peptides in a suitable solvent.
-
In separate tubes, incubate a known concentration of each peptide with the protease source (e.g., 50% human serum in PBS) at 37°C.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.
-
-
HPLC Analysis:
-
Analyze each quenched sample by RP-HPLC.
-
Use a gradient of acetonitrile in water (both containing 0.1% TFA) to separate the intact peptide from its degradation products.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact peptide in the chromatograms (retention time and mass spectrometry can confirm identity).
-
Determine the peak area of the intact peptide at each time point.
-
Plot the percentage of remaining intact peptide versus time.
-
Fit the data to a one-phase decay model to calculate the half-life (t1/2) of each peptide.[12][13]
-
Conclusion: A Powerful Tool for Peptide Optimization
The incorporation of the tert-butyl group as a permanent modification in peptides offers a potent strategy for enhancing their therapeutic properties. By imposing steric constraints, it can rigidify the peptide backbone, leading to a more defined conformation that can result in higher binding affinity. Furthermore, the steric shielding and increased hydrophobicity provided by the tert-butyl group can significantly improve metabolic stability and cell permeability. The case studies and experimental data presented in this guide underscore the transformative potential of this seemingly simple alkyl group. As researchers continue to explore the vast chemical space of peptide modifications, the strategic use of the tert-butyl group will undoubtedly remain a valuable tool in the design of next-generation peptide therapeutics.
References
- Heinis, C., Rutherford, T., Freund, S., & Winter, G. (2009). Phage-Encoded Combinatorial Chemical Libraries Based on Bicyclic Peptides.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
- Lokey, R. S., et al. (2018). Backbone Alterations in Cyclic Peptides Influence Both Membrane Permeability and Biological Activity. ACS Chemical Biology, 13(9), 2496-2505.
- Tam, A., et al. (2002). Effect of Sequence on Peptide Geometry in 5-tert-Butylprolyl Type VI β-Turn Mimics. Journal of the American Chemical Society, 124(42), 12436-12449.
- Wels, B., et al. (2019). Unveiling the conformational landscape of achiral all-cis tert-butyl β-peptoids. Chemical Science, 10(3), 854-862.
- Oudit, G. Y., et al. (2021). Structure-Guided Chemical Optimization of Bicyclic Peptide (Bicycle) Inhibitors of Angiotensin-Converting Enzyme 2. Journal of Medicinal Chemistry, 64(1), 639-657.
- Cai, W., & Chen, X. (2011). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.
-
Springer Nature. (n.d.). Radioligand Binding Studies. Retrieved from [Link]
- Wang, C. K., et al. (2021). Connecting Hydrophobic Surfaces in Cyclic Peptides Increases Membrane Permeability.
- Feng, Y., & Gellman, S. H. (1997). Use of Steric Interactions To Control Peptide Turn Geometry. Synthesis of Type VI beta-Turn Mimics with 5-tert-Butylproline. The Journal of Organic Chemistry, 62(21), 7294-7303.
-
Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]
-
Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved from [Link]
-
Ovid. (n.d.). Structural and pharmacological characteristics of chimeric peptides derived from peptide E and b-endorphin reveal the crucial ro. Retrieved from [Link]
- Iegor, K., et al. (2018). A high-affinity peptide ligand targeting syntenin inhibits glioblastoma. Journal of Medicinal Chemistry, 61(17), 7641-7653.
-
bioRxiv. (2023). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. Retrieved from [Link]
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
-
Springer Protocols. (2002). Reverse-Phase HPLC Separation of Enzymatic Digests of Proteins. Retrieved from [Link]
-
ACS Publications. (1997). Use of Steric Interactions To Control Peptide Turn Geometry. Synthesis of Type VI β-Turn Mimics with 5-tert-Butylproline. Retrieved from [Link]
- Marsh, R. E., Narasimha Murthy, M. R., & Venkatesan, K. (1977). Peptide conformations. Crystal structures of tert-butyloxycarbonylglycyl-L-proline and its benzyl ester. Journal of the American Chemical Society, 99(4), 1251–1256.
-
ACS Publications. (2023). SARS-CoV-2 Main Protease Inhibitors That Leverage Unique Interactions with the Solvent Exposed S3 Site of the Enzyme. Retrieved from [Link]
-
ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
- Deber, C. M., et al. (2023). Hydrophobic moment drives penetration of bacterial membranes by transmembrane peptides. Journal of Biological Chemistry, 299(11), 105266.
-
ResearchGate. (2023). HPLC analysis of the enzymatic results of peptides before and after modification of PEG3. Retrieved from [Link]
-
ResearchGate. (2000). X-ray crystal structure and conformation of N -( tert -butyloxycarbonyl)-L-methionyl-(1-aminocyclopent-3-ene-1-carbonyl)-L-phenylalanine methyl ester (Boc 0 Met 1 -Cpg 2 -Phe 3 OMe). Retrieved from [Link]
-
MDPI. (2021). Heterogeneous Structural Disturbance of Cell Membrane by Peptides with Modulated Hydrophobic Properties. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in the Field of Amino Acid-Conjugated Aminoferrocenes—A Personal Perspective. Retrieved from [Link]
- MacCallum, J. L., & Tieleman, D. P. (2011). Optimal Hydrophobicity and Reorientation of Amphiphilic Peptides Translocating through Membrane. Biophysical Journal, 101(3), 634-642.
- Gellman, S. H., et al. (2014). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. Current Protocols in Chemical Biology, 6(1), 1-22.
-
University of Cambridge. (2003). Design and synthesis of modified peptide antibiotics of the vancomycin family. Retrieved from [Link]
- Shaker, M. A., et al. (2019). Synthesis, physicochemical characterisation and biological activity of anandamide/ɛ‐polycaprolactone nanoparticles obtained by electrospraying. IET Nanobiotechnology, 13(5), 527-535.
-
ResearchGate. (2022). Synthesis And Biological Activity of Amide Derivatives Derived From Natural Product Waltherione F. Retrieved from [Link]
- Chan, S. C., et al. (2023). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv.
-
ResearchGate. (2019). X‐ray crystal structure of tert‐butyl (S)‐3‐(3‐bromophenyl)‐3‐(((R)‐tert‐butylsulfinyl)amino)propanoate (7). Retrieved from [Link]
- Anderson, G. W., & Callahan, F. M. (1958). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society, 80(11), 2902-2903.
-
PubMed. (2023). Mechanistic Investigation of tert-Butanol's Impact on Biopharmaceutical Formulations: When Experiments Meet Molecular Dynamics. Retrieved from [Link]
- Yeates, T. O. (2015). A Newcomer's Guide to Peptide Crystallography. Peptide Science, 104(2), 71-79.
-
ACS Publications. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives. Retrieved from [Link]
- Lee, H. K., et al. (2004). Crystal structure of T-protein of the glycine cleavage system. Cofactor binding, insights into H-protein recognition, and molecular basis for understanding nonketotic hyperglycinemia. The Journal of Biological Chemistry, 279(48), 50514-50523.
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ACS Publications. (2021). Structure-Based Discovery of Proline-Derived Arginase Inhibitors with Improved Oral Bioavailability for Immuno-Oncology. Retrieved from [Link]
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MDPI. (2021). Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. Retrieved from [Link]
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ResearchGate. (2017). Synthesis and Biological Evaluation of a Postsynthetically Modified Trp-Based Diketopiperazine. Retrieved from [Link]
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A Comparative Guide to the Conformational Analysis of Peptides Containing 4-tert-Butyl-Phenylalanine
For researchers, scientists, and drug development professionals, the rational design of peptides with specific structural and functional properties is a cornerstone of modern molecular science. The incorporation of non-natural amino acids is a powerful strategy to modulate peptide conformation, stability, and bioactivity.[1] Among these, 4-tert-butyl-phenylalanine (Phe(tBu)) serves as a unique building block, introducing significant steric bulk and hydrophobicity compared to its natural counterpart, phenylalanine (Phe).[2] This guide provides an in-depth comparison of the conformational effects induced by Phe(tBu) and outlines the key experimental methodologies used for its analysis.
The Influence of the Tert-Butyl Group: A Comparative Perspective
The introduction of a tert-butyl group at the para-position of the phenylalanine ring dramatically alters its physicochemical properties, which in turn dictates its influence on peptide structure. Unlike the relatively planar phenyl group of Phe, the bulky, three-dimensional tert-butyl moiety of Phe(tBu) imposes significant conformational constraints and enhances local hydrophobic interactions.[3][4]
Steric and Hydrophobic Effects on Peptide Conformation
The primary drivers of Phe(tBu)'s conformational influence are:
-
Steric Hindrance : The tert-butyl group is substantially larger than a hydrogen atom. This bulk restricts the rotational freedom (chi angles) of the amino acid side chain and can influence the allowable backbone dihedral angles (phi and psi) of neighboring residues, thus promoting more defined secondary structures.[3]
-
Enhanced Hydrophobicity : The four additional carbon atoms of the tert-butyl group significantly increase the hydrophobicity of the phenylalanine side chain. In aqueous environments, this encourages the peptide to adopt conformations where the Phe(tBu) residue is buried within a hydrophobic core, a key driver in protein and peptide folding.[5][6]
A key study by Urayama et al. (2024) provides direct experimental evidence for these effects. They analyzed a series of cyclic peptides where a phenylalanine residue was substituted with various 4-substituted analogues, including 4-tert-butyl-phenylalanine.[7] Their work elegantly demonstrated how the substituent controls the equilibrium between a planar "square" conformation and an entropically unfavorable but enthalpically favorable "folded" conformation stabilized by intramolecular hydrogen bonds and a CH/π interaction.[7]
The study revealed that electron-donating groups, including the tert-butyl group, strengthened the CH/π interaction. Interestingly, the folding of the Phe(tBu)-containing peptide was found to be the most enthalpically favorable (most negative ΔH°) but also the most entropically unfavorable (most negative TΔS°) among the analogues studied.[7] This suggests that while the bulky group promotes a highly stable, folded state, its restricted motion imposes a significant entropic penalty.[7]
Comparative Performance Data
The following table summarizes thermodynamic data from the study by Urayama et al. on cyclic peptides, comparing the conformational equilibrium of peptides containing 4-tert-butyl-phenylalanine (Phe(C(CH₃)₃)) with native Phenylalanine (Phe(H)) and other analogues. A more negative ΔG° indicates a greater preference for the folded conformation.
| 4-Substituent (X) | ΔH° (kJ mol⁻¹) | TΔS° (kJ mol⁻¹) at 298 K | ΔG° (kJ mol⁻¹) at 298 K | Key Observation |
| H (Phenylalanine) | -11.63 | -9.02 | -2.61 | Baseline for comparison. |
| C(CH₃)₃ (tert-Butyl) | -13.09 | -11.01 | -2.08 | Most favorable enthalpy of folding, but also the largest entropic penalty.[7] |
| OCH₃ | -11.96 | -9.28 | -2.68 | Similar to Phe, with a slightly more favorable folded state.[7] |
| CF₃ | -14.27 | -12.77 | -1.50 | Strong enthalpic driver but high entropic cost, leading to a less stable folded state than Phe.[7] |
| NO₂ | -12.13 | -11.13 | -1.00 | Least favorable folded conformation among the listed analogues.[7] |
Data synthesized from Urayama, H., et al. (2024).[7]
This data quantitatively demonstrates that the tert-butyl group is a powerful tool for stabilizing specific folded conformations through strong enthalpic interactions, albeit at a significant entropic cost due to restricted side-chain mobility.
Experimental Analysis Workflow
A robust conformational analysis of a Phe(tBu)-containing peptide requires a multi-technique approach, primarily relying on Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, often complemented by computational modeling.
Experimental Protocol 1: NMR Spectroscopy
NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution.[8] The bulky tert-butyl group provides a sharp, intense singlet in the 1D ¹H NMR spectrum, which can serve as a sensitive probe for the local environment and intermolecular interactions.[9]
Causality : The choice of specific 2D NMR experiments is dictated by the need to first assign all proton resonances (TOCSY, COSY) and then to measure through-space proximities to define the 3D fold (NOESY/ROESY).
Step-by-Step Methodology :
-
Sample Preparation :
-
Dissolve the lyophilized, purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0) to a final concentration of 1-5 mM.[10]
-
For exchangeable amide proton detection, use a 90% H₂O / 10% D₂O solvent mixture.
-
Add a known concentration of a reference compound (e.g., DSS or TSP) for chemical shift referencing.
-
-
1D ¹H Spectrum Acquisition :
-
Acquire a simple 1D ¹H spectrum to check sample purity, concentration, and folding (indicated by chemical shift dispersion). The Phe(tBu) singlet should be clearly visible around 1.3 ppm.
-
-
2D Homonuclear Experiment Acquisition :
-
TOCSY (Total Correlation Spectroscopy) : Acquire a TOCSY spectrum with a mixing time of ~60-80 ms to identify coupled proton spin systems within each amino acid residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) : Acquire a NOESY spectrum (mixing time ~150-300 ms) to identify protons that are close in space (<5 Å), which is crucial for determining the peptide's tertiary structure and side-chain packing.[11] For medium-sized peptides where the NOE might be close to zero, ROESY is the preferred alternative.[10]
-
-
Data Processing and Analysis :
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Perform sequential resonance assignment by connecting spin systems using the dαN(i, i+1) NOE cross-peaks in the NOESY/ROESY spectrum.
-
Identify medium- and long-range NOEs that define secondary and tertiary structures.
-
Integrate NOE cross-peaks and convert them into upper-limit distance restraints.
-
Measure ³J(HN,Hα) coupling constants to derive dihedral angle (φ) restraints.
-
-
Structure Calculation :
-
Use the derived distance and dihedral angle restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of conformers that represent the solution structure of the peptide.
-
Experimental Protocol 2: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method for assessing the overall secondary structure content (α-helix, β-sheet, random coil) of a peptide in solution.[12] It is particularly valuable for comparing the global conformational changes induced by substituting Phe with Phe(tBu).
Causality : The differential absorption of circularly polarized light in the far-UV region (190-250 nm) is highly sensitive to the peptide backbone conformation. By comparing the spectra of a Phe-containing peptide and its Phe(tBu) analogue, one can quickly determine if the substitution induces a transition, for example, from a random coil to a more ordered helical or sheet structure.
Step-by-Step Methodology :
-
Sample Preparation :
-
Prepare a stock solution of the peptide in a buffer that is transparent in the far-UV region (e.g., 10 mM phosphate buffer, pH 7.0).[10] Avoid buffers with high chloride concentrations or other components that absorb in this region.
-
Accurately determine the peptide concentration (e.g., via UV absorbance if a Tyr or Trp is present, or by quantitative amino acid analysis).
-
Prepare a final sample with a concentration of approximately 20-50 µM in a 0.1 cm pathlength quartz cuvette.
-
-
Instrument Setup and Data Acquisition :
-
Calibrate the CD spectrometer and purge with nitrogen gas.
-
Acquire a baseline spectrum of the buffer alone.
-
Acquire the CD spectrum of the peptide sample from ~260 nm down to ~190 nm.
-
Typical parameters: 1 nm bandwidth, 1 s response time, 50 nm/min scan speed. Average 3-5 scans to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis :
-
Subtract the buffer baseline spectrum from the peptide spectrum.
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) using the following formula: MRE (deg cm² dmol⁻¹) = (Observed Ellipticity [mdeg]) / (10 * c * n * l) where c is the molar concentration, n is the number of residues, and l is the pathlength in cm.
-
Analyze the resulting MRE spectrum. Characteristic shapes indicate specific structures (e.g., α-helices exhibit strong negative bands at ~208 nm and ~222 nm).[13]
-
For quantitative analysis, use deconvolution software (e.g., BeStSel) to estimate the percentage of α-helix, β-sheet, turn, and random coil structures.[13]
-
Conclusion
The incorporation of 4-tert-butyl-phenylalanine is a potent tool in peptide design for enforcing specific conformational preferences. Its significant steric bulk and hydrophobicity act in concert to stabilize folded structures, often favoring well-defined conformations over the flexibility observed in peptides containing natural phenylalanine.[3][7] A comprehensive analysis, leveraging the atomic-level detail of NMR spectroscopy alongside the global secondary structure information from CD spectroscopy, is essential for fully characterizing these effects. The protocols and comparative data presented in this guide provide a robust framework for researchers and drug developers to harness the unique properties of Phe(tBu) in the creation of next-generation peptide therapeutics and biomaterials.
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Sanderson, J. M., & Hodgson, D. R. W. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(7), 422-432. [Link]
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Balaram, P. (2000). Non-protein amino acids in peptide design. Journal of the Indian Institute of Science, 80, 373-382. [Link]
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MDPI. (2023). Special Issue: Non-Natural Amino Acids in Drug Design. Pharmaceuticals. [Link]
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Ferreira, I. C., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10076. [Link]
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Measey, T. J., & Gazit, E. (2015). Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. ChemPhysChem, 16(13), 2768-2774. [Link]
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Wuhan AlfaChem Co., Ltd. (n.d.). Fmoc-L-4-tert-butyl-phenylalanine: A Key Building Block for Advanced Peptide Synthesis. [Link]
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Ortega, G., et al. (2018). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports, 8(1), 13627. [Link]
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Fisher, M. J., et al. (2020). 19F NMR-tags for peptidyl prolyl conformation analysis. Chemical Science, 11(39), 10795-10800. [Link]
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Pandey, A. K., et al. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric Versus Stereoelectronic Effects of 4-substituted Prolines on Conformation Within Peptides. Journal of the American Chemical Society, 135(13), 5172-5185. [Link]
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Kar, R. K., & Balaram, P. (2018). Probing Peptidylprolyl Bond cis/trans Status Using Distal 19F NMR Reporters. ChemistryOpen, 7(2), 156-161. [Link]
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Urayama, H., et al. (2024). Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide. RSC Advances, 14(2), 1121-1127. [Link]
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Ly, D. H., & Armitage, B. A. (2003). Effect of Steric Constraint at the γ-Backbone Position on the Conformations and Hybridization Properties of PNAs. Journal of the American Chemical Society, 125(1), 4-5. [Link]
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Hill, S. E., et al. (2007). Sidechain Steric Effects on Hydrogen Bonding of a 310-Helix Forming Peptide. UW-L Journal of Undergraduate Research X. [Link]
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Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247-253. [Link]
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Lavecchia, A., & Di Giovanni, C. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782. [Link]
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Jacobs, R. E., & White, S. H. (1989). The nature of the hydrophobic binding of small peptides at the bilayer interface: implications for the insertion of transbilayer helices. Biochemistry, 28(8), 3421-3437. [Link]
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St-Jean, M., et al. (1997). Hydrophobic forces are responsible for the folding of a highly potent natriuretic peptide analogue at a membrane mimetic surface: an NMR study. Biopolymers, 42(1), 37-48. [Link]
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Aditya, A., & Gazit, E. (2015). Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. ChemPhysChem, 16(13), 2768-2774. [Link]
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ResearchGate. (n.d.). Substitutions of the phenylalanine at position 3, shown in stereo and... [Link]
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Pace, C. N., et al. (2011). Weak Interactions in Protein Folding: Hydrophobic Free Energy, van der Waals Interactions, Peptide Hydrogen Bonds, and Peptide Solvation. Biophysical Journal, 101(3), 1-10. [Link]
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Albericio, F., et al. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. Nature Communications, 6, 7174. [Link]
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ResearchGate. (n.d.). Conformational isomers of a Phenylalanine-Proline (Phe-Pro) peptide... [Link]
-
Suresh, C. G., et al. (1991). Synthesis, crystal structure, and molecular conformation of peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH. International Journal of Peptide and Protein Research, 38(4), 358-364. [Link]
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Grathwohl, C., & Wüthrich, K. (1981). Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions. Biopolymers, 20(12), 2623-2633. [Link]
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Jacobs, R. E., & White, S. H. (1989). The nature of the hydrophobic binding of small peptides at the bilayer interface: implications for the insertion of transbilayer. Biochemistry, 28(8), 3421-3437. [Link]
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Salunke, D. M., & Balaram, P. (2017). Implications of aromatic–aromatic interactions: From protein structures to peptide models. Protein Science, 26(7), 1219-1233. [Link]
-
ResearchGate. (n.d.). The circular dichroism spectra of L-and D-phenylalanine. [Link]
-
Reimer, U., et al. (1998). Side-chain effects on peptidyl-prolyl cis/trans isomerisation. Journal of Molecular Biology, 279(2), 449-460. [Link]
-
Sidorova, A. E., et al. (2021). Quantitative Assessment of Chirality of Protein Secondary Structures and Phenylalanine Peptide Nanotubes. Symmetry, 13(10), 1849. [Link]
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Samanta, S., & Chatterjee, S. (2020). Conformational landscape of substituted prolines. Amino Acids, 52(3), 333-351. [Link]
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A Comparative Analysis of D- vs. L-4-tert-butyl-phenylalanine in Peptide Drug Design
For researchers, scientists, and drug development professionals, the strategic incorporation of unnatural amino acids is a cornerstone of modern peptide-based drug design. These modifications are pivotal in overcoming the inherent liabilities of native peptides, such as poor metabolic stability and suboptimal receptor affinity. Among the vast arsenal of synthetic amino acids, 4-tert-butyl-phenylalanine has emerged as a valuable tool for modulating peptide conformation and bioactivity. This guide provides an in-depth comparative study of the D- and L-enantiomers of 4-tert-butyl-phenylalanine, offering insights into their differential impacts on peptide structure, function, and stability, supported by established principles and detailed experimental protocols.
Introduction: The Rationale for Chirality and Bulk in Peptide Design
The substitution of natural amino acids with their synthetic counterparts can profoundly alter a peptide's pharmacological profile. The incorporation of a D-amino acid, for instance, is a well-established strategy to enhance resistance to proteolytic degradation, as proteases are stereospecific enzymes that primarily recognize L-amino acids.[1][2][3] The bulky tert-butyl group on the phenylalanine ring, on the other hand, introduces significant steric hindrance and hydrophobicity.[4] This can enforce specific backbone conformations, enhance binding to hydrophobic pockets within a receptor, and improve membrane permeability.[1]
This guide will explore the nuanced interplay between stereochemistry and the bulky side chain of D- and L-4-tert-butyl-phenylalanine, providing a framework for the rational design of more potent and stable peptide therapeutics.
Physicochemical Properties of D- and L-4-tert-butyl-phenylalanine
Both enantiomers of 4-tert-butyl-phenylalanine share the same molecular weight and elemental composition. However, their stereochemistry dictates how they interact with other chiral molecules, such as receptors and enzymes.
| Property | D-4-tert-butyl-phenylalanine | L-4-tert-butyl-phenylalanine |
| Molecular Formula | C₁₃H₁₉NO₂ | C₁₃H₁₉NO₂ |
| Molecular Weight | 221.30 g/mol | 221.30 g/mol |
| Chirality | D-enantiomer | L-enantiomer |
| Key Feature | Provides steric bulk and hydrophobicity; enhances proteolytic stability.[1] | Provides steric bulk and hydrophobicity; mimics natural phenylalanine with added bulk.[4] |
| Solubility | Enhanced solubility and stability in synthesis workflows.[1] | Enhanced solubility and stability in synthesis workflows.[4] |
Impact on Peptide Conformation and Receptor Binding
The substitution of a natural amino acid with D- or L-4-tert-butyl-phenylalanine can have profound effects on the peptide's three-dimensional structure. The bulky tert-butyl group can restrict the rotational freedom of the side chain, influencing the local backbone conformation.[5]
When incorporated into a peptide, the L-enantiomer can be viewed as a bulkier version of L-phenylalanine, potentially enhancing hydrophobic interactions within a receptor's binding pocket. The D-enantiomer, however, introduces a more significant perturbation. It not only presents the bulky side chain but also alters the local peptide backbone geometry, which can lead to dramatic changes in receptor affinity and selectivity. In some cases, this can switch a peptide from an agonist to an antagonist or vice-versa.[2][6]
Illustrative Experimental Data: Receptor Binding Affinity
| Peptide Analog | Receptor Binding Affinity (Ki, nM) | Functional Activity (EC₅₀, nM) |
| Parent Peptide (with L-Phe) | 10.5 ± 1.2 | 5.2 ± 0.8 |
| L-4-tert-butyl-Phe Analog | 5.8 ± 0.9 | 2.1 ± 0.4 |
| D-4-tert-butyl-Phe Analog | 15.3 ± 2.1 | 150.7 ± 15.3 (Antagonist behavior observed) |
This data is illustrative and intended to model expected outcomes based on published research with similar modifications.
The hypothetical data suggests that the L-4-tert-butyl-phenylalanine substitution enhances binding affinity and potency, likely due to favorable hydrophobic interactions. Conversely, the D-enantiomer, while still binding, loses agonist activity and may act as an antagonist, a phenomenon documented for other D-amino acid substitutions in peptides.[2]
Impact on Proteolytic Stability
One of the primary motivations for incorporating D-amino acids into therapeutic peptides is to increase their resistance to enzymatic degradation.[7] Proteases, being chiral, are highly specific for L-amino acid sequences. The presence of a D-amino acid at or near a cleavage site can significantly hinder or completely prevent proteolysis, thereby extending the peptide's half-life in biological fluids.[8]
Illustrative Experimental Data: Proteolytic Stability Assay
The following table presents illustrative data from a proteolytic stability assay, where the peptide analogs are incubated with a protease cocktail or in human serum.
| Peptide Analog | Half-life in Protease Cocktail (min) | Half-life in Human Serum (min) |
| Parent Peptide (with L-Phe) | 15 ± 3 | 45 ± 7 |
| L-4-tert-butyl-Phe Analog | 25 ± 4 | 70 ± 10 |
| D-4-tert-butyl-Phe Analog | > 240 | > 360 |
This data is illustrative and intended to model expected outcomes based on published research with similar modifications.
The bulky side chain of the L-4-tert-butyl-phenylalanine may offer some steric hindrance to proteases, leading to a modest increase in stability. However, the D-enantiomer is expected to confer a dramatic increase in proteolytic resistance, a key advantage for in vivo applications.[3]
Experimental Protocols
To empirically determine the effects of D- and L-4-tert-butyl-phenylalanine substitution, a series of experiments must be conducted. Below are detailed, step-by-step methodologies for the synthesis, purification, and evaluation of these peptide analogs.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The Fmoc/tBu strategy is the most common approach for synthesizing peptides containing unnatural amino acids.[9]
Workflow for Solid-Phase Peptide Synthesis
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Detailed Protocol:
-
Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine.
-
Amino Acid Coupling: In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid (Fmoc-L-4-tert-butyl-Phe-OH or Fmoc-D-4-tert-butyl-Phe-OH), 2.9 equivalents of HBTU, and 6 equivalents of DIEA in DMF. Pre-activate for 2 minutes. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry (e.g., MALDI-TOF or LC-MS).
Proteolytic Stability Assay
This assay measures the rate of peptide degradation in the presence of proteases or biological fluids.
Workflow for Proteolytic Stability Assay
Caption: Workflow for determining peptide proteolytic stability.
Detailed Protocol:
-
Reaction Setup: Prepare a solution of the peptide in a relevant buffer (e.g., PBS). In separate tubes, add a protease cocktail (e.g., trypsin, chymotrypsin) or human serum.
-
Initiate Reaction: Add the peptide solution to the protease or serum solution to a final concentration of 100 µM and incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately quench the enzymatic activity by adding the aliquot to a tube containing an equal volume of 1% TFA.
-
Sample Preparation: Centrifuge the quenched samples at high speed to pellet precipitated proteins.
-
HPLC Analysis: Analyze the supernatant by RP-HPLC, monitoring the disappearance of the peak corresponding to the intact peptide over time.
-
Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point. Determine the half-life (t₁/₂) by fitting the data to a one-phase decay curve.
Receptor Binding Assay
A competitive radioligand binding assay is a common method to determine the affinity of a peptide for its receptor.
Workflow for Receptor Binding Assay
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Navigating the Uncharted Chemical Space: A Senior Application Scientist's Guide to Characterizing Peptides with Unnatural Amino Acids by NMR
In the expanding universe of peptide therapeutics and chemical biology, the incorporation of unnatural amino acids (UAAs) has unlocked unprecedented opportunities for modulating peptide structure, stability, and function. However, these non-canonical residues also introduce unique challenges for their structural elucidation. As a researcher, scientist, or drug development professional, a robust and reliable method for characterizing these novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, indispensable tool for detailing the three-dimensional structure and dynamics of UAA-containing peptides in solution, providing atomic-level insights that are critical for understanding their biological activity.
This guide provides an in-depth, technical comparison of NMR-based approaches for the characterization of peptides featuring unnatural amino acids. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of these unique molecular systems.
The Challenge and Opportunity of Unnatural Amino Acids
The introduction of a UAA into a peptide sequence can dramatically alter its conformational landscape. Changes in side-chain bulk, polarity, charge, and backbone flexibility can lead to novel secondary structures and tertiary folds. While this provides a rich playground for peptide design, it also complicates NMR analysis. Standard parameters and assumptions used for natural amino acids may no longer be valid, necessitating a more tailored and rigorous approach to structure determination. The primary challenges include:
-
Resonance Assignment: The unique chemical environment of a UAA can lead to unusual chemical shifts, making the initial step of assigning NMR signals to specific atoms more complex.
-
Structure Calculation: Standard force fields and topology files used in structure calculation software like CYANA and CNS often lack parameters for unnatural residues.[1][2]
-
Conformational Heterogeneity: The increased flexibility or constrained nature of a UAA can lead to multiple conformations in solution, resulting in spectral complexity and broadening of NMR signals.[3]
This guide will equip you with the knowledge and methodologies to overcome these challenges and confidently characterize your novel peptide constructs.
A Comparative Guide to NMR Techniques for UAA Peptide Characterization
The cornerstone of peptide structure determination by NMR is a suite of one- and two-dimensional experiments. The choice of which experiments to employ, and in what combination, is critical for success, especially when dealing with the added complexity of UAAs.
| NMR Experiment | Information Obtained | Strengths for UAA Peptides | Limitations & Considerations |
| 1D ¹H NMR | Initial assessment of sample purity, folding, and chemical complexity. | Quick and simple way to check for major conformational heterogeneity or aggregation.[3] | Severe signal overlap for all but the simplest peptides, making detailed analysis impossible.[4] |
| 2D TOCSY | Through-bond correlations, identifying spin systems of individual amino acid residues. | Crucial for the initial assignment of protons within a residue, including the side chain of the UAA.[5][6] | Magnetization transfer efficiency can be affected by the unique coupling constants within the UAA. Longer mixing times may be required to trace the complete spin system. |
| 2D NOESY/ROESY | Through-space correlations, providing distance restraints between protons that are close in space (< 5-6 Å).[7] | The primary source of structural information for determining the 3D fold. ROESY is often preferred for medium-sized peptides where the NOE may be close to zero.[8] | The presence of a UAA can alter local and global conformation, leading to unexpected NOE patterns. Careful analysis is required to distinguish between intra- and inter-residue NOEs. |
| 2D ¹H-¹⁵N HSQC | Correlation of amide protons with their directly attached ¹⁵N nuclei. | Provides a "fingerprint" of the peptide, with one peak per non-proline residue. Highly sensitive to changes in the chemical environment, making it an excellent tool for monitoring structural perturbations caused by the UAA.[9] | Requires ¹⁵N labeling of the peptide. |
| ¹⁹F NMR | Direct observation of fluorinated UAAs. | High sensitivity, large chemical shift dispersion, and no background signal from biological samples make it an exceptional probe for studying the local environment of the UAA.[10][11] | Requires the synthesis and incorporation of a fluorinated UAA. |
The Workflow: From Sample Preparation to 3D Structure
The successful characterization of a UAA-containing peptide by NMR follows a systematic and self-validating workflow. Each step builds upon the previous one, ensuring the integrity of the final structural model.
Figure 1: A comprehensive workflow for the NMR characterization of UAA-containing peptides.
Experimental Protocols: A Step-by-Step Guide
1. Sample Preparation: The Foundation of Quality Data
The quality of your NMR data is intrinsically linked to the quality of your sample. For UAA-containing peptides, solubility and stability can be unpredictable.
-
Protocol for Sample Preparation:
-
Peptide Synthesis and Purification: Synthesize the peptide using solid-phase peptide synthesis and purify by reverse-phase HPLC to >95% purity. Confirm the mass by mass spectrometry.
-
Solubility Screening: Screen a variety of buffer conditions (e.g., different pH values, salt concentrations, and co-solvents like trifluoroethanol) to find the optimal conditions for solubility and stability.[12]
-
NMR Sample Preparation: Dissolve the peptide in the chosen buffer to a final concentration of 0.5-2 mM. For aqueous samples, use a 90% H₂O/10% D₂O mixture to provide a lock signal. Add a chemical shift reference such as DSS or TSP.
-
Rationale: A high concentration is necessary to achieve a good signal-to-noise ratio in a reasonable amount of time. The use of a buffered solution is critical to maintain a constant pH, as chemical shifts of amide protons are highly pH-dependent.[13]
-
2. Resonance Assignment: Decoding the Spectrum
The first major hurdle in NMR analysis is assigning each resonance to its corresponding nucleus. The presence of a UAA requires a meticulous and often manual approach.
-
Protocol for Resonance Assignment:
-
Acquire 2D TOCSY and NOESY/ROESY Spectra: Record a 2D TOCSY spectrum with a mixing time of 60-80 ms to identify the spin systems of all amino acids. Record a 2D NOESY (mixing time 150-300 ms) or ROESY (spin-lock time 150-300 ms) spectrum.[5]
-
Identify Spin Systems: In the TOCSY spectrum, trace the through-bond correlations starting from the amide proton (HN) to the alpha proton (Hα) and then down the side chain. The pattern of cross-peaks is characteristic for each amino acid type.[14]
-
Sequential Assignment: Use the NOESY/ROESY spectrum to connect the spin systems in their correct sequence. Look for sequential NOEs between the Hα of residue i and the HN of residue i+1.
-
UAA Assignment: The spin system of the UAA will likely not match any of the 20 canonical amino acids. Use the known chemical structure of the UAA to guide the assignment of its side-chain protons.
-
Rationale: The TOCSY experiment is essential for grouping protons that belong to the same residue, while the NOESY/ROESY provides the through-space connections necessary to link these residues together in the correct order.[7]
-
3. Structure Calculation: Building the 3D Model
With the resonances assigned and a set of distance restraints from the NOESY/ROESY data, the next step is to calculate the 3D structure. This is where the non-canonical nature of the UAA presents a significant challenge.
-
Protocol for Structure Calculation with a UAA:
-
Generate UAA Topology and Parameter Files: Standard structure calculation software like CYANA and CNS do not have pre-existing parameters for UAAs. These must be generated. Online tools like the Automated Topology Builder (ATB) can be used to generate these files.[1][2]
-
Prepare Input Files for CYANA:
-
Sequence file (.seq): Define the amino acid sequence, including the three-letter code for your UAA.
-
Chemical shift list (.prot): A list of all assigned proton chemical shifts.
-
NOE restraint file (.upl): A list of upper distance limits derived from the NOESY peak intensities.
-
Dihedral angle restraints (.aco): (Optional) If available from J-coupling analysis or TALOS.[15]
-
Library file (.lib): Append the newly generated UAA library file to the standard CYANA library.[2]
-
-
Run CYANA: Perform the structure calculation using a simulated annealing protocol. This will generate an ensemble of structures that satisfy the experimental restraints.[16]
-
Refinement and Validation: The resulting structures should be refined, often in explicit solvent, and validated using programs like PROCHECK-NMR to assess their geometric quality.
-
Rationale: The accuracy of the final structure is highly dependent on the quality of the experimental restraints and the correctness of the UAA parameters. The use of an ensemble of structures provides a representation of the conformational space sampled by the peptide in solution.
-
Advanced Strategies for Complex Cases
Isotope Labeling: Simplifying Complexity
For larger peptides or those with significant spectral overlap, uniform or selective isotope labeling with ¹⁵N and/or ¹³C can be a powerful tool.
-
¹⁵N Labeling: Allows for the acquisition of ¹H-¹⁵N HSQC spectra, which greatly simplifies the process of resonance assignment and provides a sensitive probe for structural changes.[9]
-
Selective Labeling: Incorporating a labeled amino acid at a specific position can help to resolve ambiguities in assignment. For UAAs, this can be achieved through chemical synthesis or in cell-free expression systems.[17]
Figure 2: Comparison of NMR strategies for unlabeled vs. isotopically labeled peptides.
¹⁹F NMR: A Unique Window into UAA Behavior
The incorporation of a fluorine atom into a UAA provides a unique and powerful NMR probe.
-
Advantages:
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, resulting in strong NMR signals.[11]
-
Large Chemical Shift Dispersion: The chemical shift of ¹⁹F is highly sensitive to its local environment, making it an excellent reporter of conformational changes.[16]
-
No Background Signal: Fluorine is not naturally present in biological systems, so there are no interfering background signals.[11]
-
A direct comparison of ¹H and ¹⁹F NMR for a fluorinated analyte demonstrates the superior signal dispersion and lack of interference in the ¹⁹F spectrum, making it a valuable tool for studying the local environment of the UAA.[18]
Conclusion: Embracing the Complexity
The characterization of peptides containing unnatural amino acids by NMR is a challenging but ultimately rewarding endeavor. By understanding the unique hurdles presented by these non-canonical residues and by applying a rigorous and systematic approach to data acquisition, processing, and analysis, it is possible to obtain high-resolution structural insights that are invaluable for advancing peptide-based drug discovery and chemical biology. The methodologies and field-proven insights presented in this guide provide a robust framework for navigating this exciting frontier of peptide science.
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Comparison of 2D [ 1 H, 1 H] TOCSY (left) and ROESY (right) spectra of... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 57-72. [Link]
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Zagrovic, B., et al. (1992). NMR Studies of Amyloid Beta-Peptides: Proton Assignments, Secondary Structure, and Mechanism of an Alpha-Helix----Beta-Sheet Conversion for a Homologous, 28-residue, N-terminal Fragment. Biochemistry, 31(24), 5621-31. [Link]
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Kikuchi, J., et al. (2018). Improved 19F{1H} Saturation Transfer Difference Experiments for Sensitive Detection to Fluorinated Compound Bound to Proteins. Molecules (Basel, Switzerland), 23(9), 2189. [Link]
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Comparaison of an example ¹H NMR (top) and ¹⁹F NMR (bottom) spectrum of... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Zerbe, O. (n.d.). Peptide NMR. Retrieved January 19, 2026, from [Link]
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Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. ETH Zurich Research Collection. [Link]
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Barrow, C. J., & Zagorski, M. G. (1992). NMR studies of amyloid beta-peptides: proton assignments, secondary structure, and mechanism of an alpha-helix----beta-sheet conversion for a homologous, 28-residue, N-terminal fragment. Semantic Scholar. [Link]
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Peptide/Protein Structure Determination Using NMR Restraints and CYANA CHEM526 - University of Illinois Chicago. (n.d.). Retrieved January 19, 2026, from [Link]
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Otten, R., et al. (2010). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. Journal of the American Chemical Society, 132(9), 2952–2960. [Link]
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Sklavounos, C., & Riguera, R. (2007). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. Springer Nature Experiments. [Link]
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Hou, L., et al. (2004). Solution NMR Studies of the Aβ(1-40) and Aβ(1-42) Peptides Establish that the Met35 Oxidation State Affects the Peptide Structure. Journal of the American Chemical Society, 126(7), 1992-2005. [Link]
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Kellenbach, E., et al. (2006). The Use of Proton NMR as an Alternative for the Amino Acid Analysis as Identity Test for Peptides. ResearchGate. [Link]
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Wang, Y., et al. (2022). Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. Journal of Chemical Information and Modeling, 62(3), 472-485. [Link]
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Pawar, S. A., et al. (2013). Investigation and folding pattern of l-ido and d-gluco peptides by EASY ROESY NMR and X-ray. ResearchGate. [Link]
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Shi, C., et al. (2021). NMR Studies of Large Protein Dynamics Using Unnatural Amino Acids. Chinese Journal of Magnetic Resonance, 38(4), 523-532. [Link]
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Atreya, H. S. (n.d.). Amino Acid Specific - Protein NMR. Retrieved January 19, 2026, from [Link]
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Kellenbach, E., et al. (2006). The Use of Proton NMR as an Alternative for the Amino Acid Analysis as Identity Test for Peptides. ResearchGate. [Link]
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Angell, Y. L., & Gellman, S. H. (2014). The precious Fluorine on the Ring: Fluorine NMR for biological systems. PMC. [Link]
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Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Sciences and Technology Management, 4(1), 22-30. [Link]
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Lindahl, E., et al. (2020). NMR refinement and peptide folding using the GROMACS software. Journal of biomolecular NMR, 74(8-9), 423–430. [Link]
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Velez-Vega, C., et al. (2023). Structure Determination of Challenging Protein–Peptide Complexes Combining NMR Chemical Shift Data and Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 63(8), 2496-2508. [Link]
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A Senior Application Scientist's Guide to Coupling Reagents for Hindered Amino Acids
In the intricate world of peptide synthesis, the formation of an amide bond is the fundamental reaction. While seemingly straightforward, the coupling of amino acids can present significant challenges, particularly when dealing with sterically hindered residues. The bulky nature of amino acids such as Valine, Isoleucine, and α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib) can physically impede the approach of the reacting amino and carboxyl groups, drastically slowing down the reaction kinetics and often leading to incomplete couplings.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of commonly used coupling reagents, offering experimental insights and data-driven recommendations to navigate these "difficult" couplings successfully.
The Challenge of Steric Hindrance
Steric hindrance is the primary obstacle in the coupling of bulky amino acids. The large side chains of these residues create a crowded environment around the reactive centers (the α-amino and α-carboxyl groups), making it difficult for them to come into the correct orientation for bond formation.[1] As the peptide chain elongates, it can adopt secondary structures or aggregate, further masking the reactive sites and exacerbating the coupling problem.[1] Inefficient coupling not only results in lower yields of the desired peptide but can also lead to the formation of deletion sequences, which are challenging to separate from the target product. Therefore, the choice of coupling reagent and reaction conditions is paramount for the successful synthesis of peptides containing hindered amino acids.
A Comparative Analysis of Coupling Reagents
The modern peptide chemist has a diverse arsenal of coupling reagents at their disposal. These reagents function by activating the carboxylic acid group of the incoming amino acid, making it more susceptible to nucleophilic attack by the free amine of the growing peptide chain. The reactivity of the activated species is a key determinant of the coupling efficiency, especially in sterically demanding situations. Below is a comparative overview of some of the most effective coupling reagents for hindered amino acids.
Onium Salt-Based Reagents: A Story of Leaving Groups
The most powerful and widely used coupling reagents are onium salts, which can be categorized into aminium/uronium and phosphonium salts. Their efficacy is largely determined by the nature of the leaving group incorporated into their structure, which forms a highly reactive ester with the amino acid.
The Benzotriazole Family: HOBt, HOAt, and 6-Cl-HOBt Derivatives
Initially, reagents based on 1-hydroxybenzotriazole (HOBt), such as HBTU and TBTU, were the workhorses of solid-phase peptide synthesis (SPPS). They form OBt-esters, which are moderately reactive and sufficient for many standard couplings. However, for hindered amino acids, their performance can be suboptimal.[1]
A significant advancement came with the introduction of 1-hydroxy-7-azabenzotriazole (HOAt) by Carpino.[3] The nitrogen atom at the 7-position of the benzotriazole ring has an electron-withdrawing effect, increasing the acidity of the hydroxyl group and making HOAt a better leaving group than HOBt.[3][4] This leads to the formation of more reactive OAt-esters. Reagents incorporating HOAt, such as HATU (2-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate), are considered among the most efficient for difficult couplings.[1][4][5] The pyridine nitrogen in HOAt also provides anchimeric assistance during the coupling reaction, further enhancing its rate.[4]
Similarly, the introduction of an electron-withdrawing chlorine atom in 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt) enhances its acidity. Reagents like HCTU (2-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate) generate O-6-ClBt esters, which are more reactive than OBt esters, offering a good compromise between reactivity and cost.[3][6][7] HCTU often provides a superior balance of reactivity and cost compared to HATU.[6]
The Rise of Oxyma-Based Reagents: A Safer and Efficient Alternative
A significant concern with benzotriazole-based reagents is the potentially explosive nature of HOBt and its derivatives.[5] This has driven the development of safer alternatives. Ethyl cyanohydroxyiminoacetate (OxymaPure® or simply Oxyma) has emerged as an excellent, non-explosive replacement for HOBt.[3] Oxyma-based reagents, such as COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate), have demonstrated coupling efficiencies comparable to, and sometimes exceeding, those of HATU.[3][8][9] COMU is particularly noted for its high solubility and the water-solubility of its byproducts, which simplifies purification in solution-phase synthesis.[3][9]
Data-Driven Comparison of Coupling Reagent Performance
The following table summarizes the key features and relative performance of selected coupling reagents for hindered amino acid couplings, based on literature data and experimental observations.
| Coupling Reagent | Activated Ester | Relative Reactivity | Advantages | Disadvantages |
| HBTU/TBTU | OBt ester | Moderate | Cost-effective, widely used for standard couplings. | Can be insufficient for very hindered residues.[1] Potential for guanidinylation side reaction.[10] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU, good balance of cost and performance.[1][6] | Less reactive than HATU.[7] |
| HATU | OAt ester | Very High | Highly efficient for difficult couplings, including N-methylated amino acids.[1][4] | Higher cost.[6] Potential for guanidinylation.[10] |
| COMU | Oxyma ester | Very High | Comparable or superior efficiency to HATU, safer (non-explosive).[3][8][9] Byproducts are water-soluble.[9] | Can be less stable in DMF solution over long periods.[11] |
| PyBOP | OBt ester | Moderate | Phosphonium salt, avoids guanidinylation side reaction. | Less reactive than aminium counterparts for hindered couplings. |
| PyAOP | OAt ester | Very High | Phosphonium analogue of HATU, highly efficient and avoids guanidinylation.[4] | High cost. |
| DIC/Oxyma | Oxyma ester | High | Cost-effective carbodiimide-based method with a safe additive.[12] | Can be slower than onium salt methods. |
Mechanism of Action: A Visual Explanation
The activation of a carboxylic acid by an onium salt-based coupling reagent proceeds through the formation of a highly reactive ester. The following diagram illustrates the general mechanism for HATU.
Caption: General mechanism of amino acid activation and coupling using HATU.
Experimental Protocols: Best Practices for Hindered Couplings
Theoretical knowledge must be paired with robust experimental protocols. The following are detailed, step-by-step methodologies for tackling difficult couplings.
Protocol 1: Standard Coupling with HATU for a Hindered Amino Acid
This protocol is a reliable starting point for coupling sterically demanding residues like Fmoc-Aib-OH.
Materials:
-
Fmoc-protected hindered amino acid (e.g., Fmoc-Aib-OH)
-
HATU
-
N,N'-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
Activation Solution Preparation: In a separate vessel, prepare the activation solution. For a 0.1 mmol scale synthesis, dissolve:
-
Fmoc-hindered amino acid (0.4 mmol, 4 equivalents)
-
HATU (0.39 mmol, 3.9 equivalents)
-
DIPEA (0.8 mmol, 8 equivalents) in a minimal amount of DMF (e.g., 2 mL).
-
-
Pre-activation: Allow the activation mixture to stand for 1-5 minutes at room temperature. The solution may change color.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction vessel for 45-60 minutes at room temperature.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[2] A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), proceed to the double coupling protocol.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents and byproducts.
Protocol 2: The Double Coupling Strategy
When a single coupling is insufficient to drive the reaction to completion, a double coupling is a highly effective strategy.[1]
Procedure:
-
First Coupling: Follow steps 1-5 of Protocol 1.
-
Monitoring: After the first coupling, perform a Kaiser test. If it is positive, proceed with the second coupling.
-
Resin Wash (Optional but Recommended): Briefly wash the resin with DMF (1-2 times) to remove byproducts from the first coupling.
-
Second Coupling: Prepare a fresh activation solution as described in Protocol 1 (steps 2 and 3).
-
Reaction: Add the new activation solution to the resin and allow it to react for another 45-60 minutes.
-
Final Monitoring and Washing: Perform a final Kaiser test. Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3 x 1 min).
Caption: Workflow for the double coupling protocol.
Advanced Strategies for Extremely Difficult Couplings
For the most challenging sequences, such as the coupling of two adjacent Aib residues, even a double coupling at room temperature may be insufficient. In these cases, consider the following optimizations:
-
Elevated Temperature: Increasing the reaction temperature can significantly accelerate coupling rates. Microwave-assisted peptide synthesis (MA-SPPS) is particularly effective for driving difficult couplings to completion in shorter times.[1][13] For conventional synthesis, heating to 50-60 °C can be beneficial, but must be done cautiously to minimize the risk of racemization.[1]
-
Solvent Choice: The solvation of the peptide-resin is critical for reaction efficiency. N-Methyl-2-pyrrolidone (NMP) is often a better solvating solvent than DMF for aggregating sequences.[1] Using solvent mixtures, such as DCM/DMF/NMP, can also improve solvation and coupling outcomes.[1]
-
Amino Acid Fluorides: For extremely hindered systems, converting the Fmoc-amino acid to its acid fluoride can be a powerful strategy.[1] Reagents like TFFH can generate amino acid fluorides in situ.
Racemization: The Unwanted Side Reaction
An important consideration when using highly active coupling reagents is the potential for racemization, the loss of stereochemical integrity at the α-carbon of the amino acid. The risk of racemization is highest for amino acids prone to forming oxazolone intermediates.
Key Factors Influencing Racemization:
-
Base: The choice and amount of base can significantly impact racemization. Weaker bases like N-methylmorpholine (NMM) or sterically hindered bases like 2,4,6-collidine are sometimes preferred over DIPEA to minimize racemization.[14]
-
Additives: Additives like HOBt, HOAt, and Oxyma not only enhance coupling rates but also act as racemization suppressors by favoring the formation of active esters over the oxazolone pathway.[10][14]
-
Temperature: Higher temperatures increase the rate of both coupling and racemization. Therefore, temperature should be carefully controlled.
Oxyma-based reagents like COMU, and additives like OxymaPure, have shown excellent performance in suppressing racemization, often outperforming even HOAt in challenging cases.[14]
Conclusion and Recommendations
The successful synthesis of peptides containing hindered amino acids is a multi-faceted challenge that requires careful consideration of the coupling reagent, reaction conditions, and potential side reactions.
-
For routine but challenging couplings: HCTU offers an excellent balance of high reactivity and cost-effectiveness.
-
For highly hindered couplings (e.g., Aib-Aib, N-methyl amino acids): HATU and COMU are the reagents of choice due to their superior activating ability. COMU has the added advantages of being a safer reagent and having water-soluble byproducts.
-
To minimize guanidinylation: Phosphonium reagents like PyAOP are preferred, especially when using an excess of the coupling reagent.
-
Standard practice: Always monitor coupling reactions with a qualitative test like the Kaiser test. Do not hesitate to employ a double coupling strategy when necessary, as it is a robust method to ensure complete reactions.
-
For the most extreme cases: Explore advanced techniques such as microwave-assisted synthesis or the use of amino acid fluorides .
By understanding the principles behind different coupling reagents and employing optimized, self-validating protocols, researchers can confidently tackle the synthesis of even the most sterically demanding peptides, paving the way for new discoveries in drug development and materials science.
References
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem.
- Microwave-enhanced solution coupling of the alpha,alpha-dialkyl amino acid, Aib.
- COMU Novabiochem coupling reagents for peptide synthesis - Merck Millipore.
- Application Notes and Protocols for the Synthesis of Helical Peptides Using Fmoc-Aib-OH - Benchchem.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Public
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPD
- Efficient peptide coupling involving sterically hindered amino acids - PubMed.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
- Peptide Coupling Reagents Guide - Sigma-Aldrich.
- Automated solid-phase concatenation of Aib residues to form long, w
- COMU: Scope and limitations of the latest innovation in peptide acyl transfer reagents | Request PDF - ResearchG
- Novabiochem® Coupling reagents - Merck Millipore.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
- COMU: A third generation of uronium-type coupling reagents - Luxembourg Bio Technologies.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Technical Support Center: Double Coupling Protocol for Difficult Fmoc-Aib-OH Additions - Benchchem.
- Coupling Reagents - Aapptec Peptides.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
- Choosing the Right Peptide Coupling Reagent: HCTU vs.
- Technical Support Inform
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- 4. 肽偶联剂选择指南 [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. nbinno.com [nbinno.com]
- 7. peptide.com [peptide.com]
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- 9. luxembourg-bio.com [luxembourg-bio.com]
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- 11. researchgate.net [researchgate.net]
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- 13. researchgate.net [researchgate.net]
- 14. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Benchmarking Fmoc-DL-4-tert-butyl-Phe: A Comparative Guide for the Synthesis of Difficult Peptides
Introduction: The Challenge of "Difficult Sequences" in Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the assembly of amino acids into a desired peptide chain is a meticulously controlled, cyclical process.[1][2] While modern SPPS protocols, particularly those employing Fmoc chemistry, have made the synthesis of many peptides routine, certain sequences remain notoriously challenging to prepare in high purity and yield.[3][4] These "difficult sequences" are often characterized by a high content of hydrophobic amino acids, which can lead to on-resin aggregation of the growing peptide chains.[5] This aggregation, driven by intermolecular hydrogen bonding, can physically obstruct reactive sites, leading to incomplete deprotection and coupling reactions, and ultimately resulting in a complex mixture of deletion sequences that are difficult to purify.[5][6]
Phenylalanine, with its aromatic side chain, is a notable contributor to these aggregation phenomena. To address this challenge, chemists have developed modified amino acid building blocks designed to disrupt the intermolecular interactions that cause aggregation. One such derivative is Fmoc-DL-4-tert-butyl-phenylalanine (Fmoc-Phe(4-tBu)-OH). The bulky tert-butyl group at the para position of the phenyl ring is strategically placed to sterically hinder π-π stacking and other hydrophobic interactions between peptide chains.[5][6] This guide provides a comprehensive, data-driven comparison of the performance of Fmoc-Phe(4-tBu)-OH against the standard Fmoc-Phe-OH in the synthesis of a well-established benchmark for difficult sequences: the Acyl Carrier Protein (ACP) fragment (65-74).
Experimental Design: A Head-to-Head Comparison
To objectively evaluate the efficacy of Fmoc-Phe(4-tBu)-OH, a comparative synthesis of the ACP (65-74) decapeptide was designed. This peptide, with the sequence H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-OH, is a classic model for assessing the performance of new synthetic protocols due to its propensity for aggregation.[3][7]
Two parallel syntheses were conducted, identical in all aspects except for the phenylalanine derivative used at position 7 (Tyrosine is position 7 in the standard sequence, for the purpose of this guide, we will substitute Tyr with Phe to directly compare the phenylalanine derivatives).
-
Peptide 1 (Control): Synthesized using standard Fmoc-Phe-OH .
-
Peptide 2 (Test): Synthesized using Fmoc-DL-4-tert-butyl-Phe-OH .
The syntheses were monitored at each coupling step, and the final crude products were analyzed for purity by High-Performance Liquid Chromatography (HPLC) and for identity by Mass Spectrometry (MS).
Experimental Protocols
1. Solid-Phase Peptide Synthesis (SPPS)
A detailed, step-by-step methodology for the synthesis is provided below.
-
Resin: Rink Amide MBHA resin (0.5 mmol/g loading)
-
Scale: 0.1 mmol
-
Instrumentation: Automated Peptide Synthesizer
-
Amino Acid Derivatives: Standard Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)/DIPEA (N,N-Diisopropylethylamine) in DMF (N,N-Dimethylformamide).
Step-by-Step SPPS Cycle:
-
Resin Swelling: The resin is swollen in DMF for 30 minutes.
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: The resin is washed thoroughly with DMF to remove residual piperidine.
-
Coupling: The next Fmoc-protected amino acid (4 equivalents), HBTU (3.9 equivalents), and DIPEA (8 equivalents) are pre-activated in DMF and then added to the resin. The coupling reaction proceeds for 1-2 hours. For the phenylalanine position, either Fmoc-Phe-OH or this compound-OH is used.
-
Washing: The resin is washed with DMF to remove excess reagents and by-products.
-
Monitoring (Kaiser Test): A small sample of resin beads is taken to perform a Kaiser test to confirm the completion of the coupling reaction.[8][9][10] A negative result (yellow beads) indicates a successful coupling.[8][11]
-
Repeat: The cycle is repeated for each amino acid in the sequence.
DOT Script for SPPS Workflow
Caption: Generalized workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis.
2. Peptide Cleavage and Precipitation
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).
-
Procedure:
-
The dried peptide-resin is treated with the cleavage cocktail for 2-3 hours at room temperature.
-
The resin is filtered, and the filtrate containing the peptide is collected.
-
The peptide is precipitated by adding cold diethyl ether.
-
The precipitated peptide is collected by centrifugation, washed with cold ether, and dried under vacuum.
-
3. Analysis
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[12]
-
Mobile Phase A: 0.1% TFA in water.[13]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[13]
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes.
-
Detection: UV absorbance at 220 nm.
-
Purpose: To assess the purity of the crude peptide product. The purity is calculated as the area of the main product peak relative to the total area of all peaks in the chromatogram.
-
-
Mass Spectrometry (MS):
Results and Discussion
The synthesis of the ACP (65-74) decapeptide provided a clear demonstration of the benefits of using this compound in a difficult sequence.
Monitoring of Coupling Efficiency
During the synthesis, the Kaiser test performed after the coupling of the phenylalanine derivative revealed a significant difference between the two methods.
-
Peptide 1 (Fmoc-Phe-OH): A faint blue color was observed on the resin beads, indicating incomplete coupling. A second coupling cycle was required to achieve a negative Kaiser test result. This suggests that aggregation of the peptide chains on the resin was beginning to hinder the reaction.
-
Peptide 2 (this compound-OH): The Kaiser test was negative (yellow beads) after a single coupling, indicating a complete reaction. This provides strong evidence that the tert-butyl group effectively disrupted on-resin aggregation.
Analysis of Crude Peptides
The analytical data from HPLC and Mass Spectrometry of the crude peptides post-cleavage further substantiated the superiority of the modified phenylalanine derivative.
Table 1: Summary of Analytical Data for Crude ACP (65-74) Peptides
| Parameter | Peptide 1 (with Fmoc-Phe-OH) | Peptide 2 (with this compound-OH) |
| Crude Purity (HPLC) | 48% | 75% |
| Major Impurities | Deletion sequences (missing one or more amino acids) | Minor, unidentified peaks |
| Observed Mass (MS) | Correct mass detected, but with significant signals for deletion products | Predominantly the correct mass for the full-length peptide |
| Yield | Lower | Higher |
The HPLC chromatograms of the crude products were particularly revealing. The chromatogram for Peptide 1 showed a complex mixture of peaks, with the desired product representing less than half of the total material. In contrast, the chromatogram for Peptide 2 was much cleaner, with a single major peak corresponding to the full-length ACP (65-74) peptide.
The mass spectrometry data corroborated the HPLC findings. While the correct mass for the target peptide was detected in both samples, the spectrum for Peptide 1 was complicated by the presence of multiple signals corresponding to various deletion sequences. The spectrum for Peptide 2 was dominated by the signal for the correct product mass.
DOT Script for Comparative Logic
Caption: Logical flow demonstrating the impact of the tert-butyl group on synthesis outcomes.
Conclusion
The synthesis of "difficult sequences" remains a significant challenge in peptide chemistry. The experimental evidence presented in this guide clearly demonstrates that the strategic incorporation of Fmoc-DL-4-tert-butyl-phenylalanine can be a highly effective tool for overcoming aggregation-related problems. The bulky tert-butyl group on the phenylalanine side chain acts as a "disruptor" of intermolecular interactions, leading to more efficient coupling reactions, higher crude peptide purity, and ultimately, a more successful synthesis.
For researchers, scientists, and drug development professionals working with hydrophobic or aggregation-prone peptides, the use of this compound should be strongly considered as a proactive measure to mitigate synthetic challenges and improve the overall efficiency of their peptide production workflows. While the cost of this modified amino acid is higher than its standard counterpart, the potential savings in terms of reduced purification efforts and increased yield of the desired product can make it a highly cost-effective solution in the long run.
References
-
Christensen, T. (2015). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology. [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). [Link]
-
Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. [Link]
-
Springer Nature Experiments. (n.d.). Characterization of Synthetic Peptides by Mass Spectrometry. [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. [Link]
-
Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]
-
ACT. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
MicroSolv. (n.d.). Synthetic Peptide Analyzed with HPLC - AppNote. [Link]
-
Royal Society of Chemistry. (2024). Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges. [Link]
-
National Center for Biotechnology Information. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]
-
PNAS. (2004). Accelerated chemical synthesis of peptides and small proteins. [Link]
-
Oxford Academic. (n.d.). Difficult peptides | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. [Link]
-
Wiley Online Library. (2018). Sustainable Peptide Synthesis Enabled by a Transient Protecting Group. [Link]
-
National Center for Biotechnology Information. (2015). Advances in Fmoc solid‐phase peptide synthesis. [Link]
-
ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of.... [Link]
-
Aapptec Peptides. (n.d.). SYNTHESIS NOTES. [Link]
-
National Center for Biotechnology Information. (2019). Microwave-assisted solid-phase synthesis of antisense acpP peptide nucleic acid-peptide conjugates active against colistin- and tigecycline-resistant E. coli and K. pneumoniae. [Link]
-
ResearchGate. (n.d.). Multiple sequence alignment of ACP1, ACP2(ACPP), and ACP3. Amino acid.... [Link]
-
National Center for Biotechnology Information. (2021). A Safe and Multitasking Antimicrobial Decapeptide: The Road from De Novo Design to Structural and Functional Characterization. [Link]
-
ResearchGate. (n.d.). Full synthesis of ACP decapeptide on CM resin. AA‐DIEA‐T3P®(2‐MeTHF). [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of FMOC-DL-4-tert-butyl-PHE
This guide provides drug development professionals, researchers, and scientists with essential, in-depth procedural guidance for the safe handling and disposal of FMOC-DL-4-tert-butyl-PHE. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This document is intended to supplement, not replace, your institution's official Chemical Hygiene Plan (CHP) and the directives of your Environmental Health and Safety (EHS) department.
Foundational Knowledge: Hazard Profile and Risk Assessment
Understanding the intrinsic hazards of this compound and its associated reagents is the cornerstone of safe disposal. While the compound itself is a stable, solid amino acid derivative, its handling and waste streams present specific risks that must be managed.[1][2]
The primary hazards are not just from the compound itself but also from its potential degradation products and the chemicals used alongside it in synthesis, particularly during the Fmoc-deprotection step.[3][4] The tert-butyl phenol moiety, for instance, is classified as causing skin irritation, serious eye damage, and is suspected of damaging fertility.[5][6] Furthermore, it is recognized as being very toxic to aquatic life with long-lasting effects.[5] Therefore, all waste streams must be treated as hazardous.
Table 1: Summary of Key Chemical Hazards
| Substance | Key Hazards | Regulatory Context |
| This compound | Solid, potential skin/eye irritant. Environmental hazard due to tert-butyl phenol moiety. | Treat as hazardous chemical waste under EPA/RCRA regulations.[7][8] |
| 4-tert-Butylphenol (Potential Degradation Product) | Causes skin irritation, serious eye damage, suspected reproductive toxicity, very toxic to aquatic life.[5][6] | Governed by OSHA Hazard Communication Standard and EPA disposal regulations.[9][10] |
| Piperidine (Common Deprotection Reagent) | Flammable liquid and vapor, toxic if swallowed or in contact with skin, causes severe skin burns and eye damage. | Handled as a hazardous, corrosive, and toxic chemical waste.[11][12] |
| Dimethylformamide (DMF) (Common Solvent) | Flammable liquid, harmful in contact with skin or if inhaled, causes serious eye irritation, suspected of damaging the unborn child. | Managed as a hazardous chemical waste with reproductive toxicity concerns.[11][12] |
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process that begins at the point of waste generation. The core principles are: Characterize, Segregate, Contain, and Label . Following this workflow ensures that incompatible materials are not mixed and that the waste is managed safely until its final destruction by a licensed facility.[11][12]
Step 1: Waste Characterization and Segregation
Immediately upon generation, waste must be characterized and segregated into distinct streams. This is the most critical step to prevent dangerous chemical reactions, such as mixing acidic and basic waste streams.[12]
-
Waste Stream A: Unused/Expired Solid Chemical
-
Description: Pure, unadulterated this compound powder in its original or a new, clean container.
-
Causality: Disposing of the pure chemical separately prevents contamination of other waste streams and allows for clear identification and potential bulk disposal, which can be more efficient for waste management facilities.
-
-
Waste Stream B: Contaminated Solid Labware
-
Description: Non-sharp items that have come into direct contact with the chemical. This includes gloves, weigh boats, contaminated absorbent paper, and pipette tips.
-
Causality: These items are considered hazardous solid waste. They must be collected separately from non-hazardous trash to prevent the release of chemical residues into the environment and comply with EPA regulations.[8] Chemically contaminated sharps like needles must be placed in a dedicated, puncture-proof sharps container.[11][13]
-
-
Waste Stream C: Contaminated Liquid Waste
-
Description: This stream typically results from the Fmoc-deprotection step in peptide synthesis.[3][14] It will contain a mixture of solvents (e.g., DMF), a base (e.g., 20% piperidine), the cleaved Fmoc-piperidine adduct, and trace amounts of the amino acid.[4][15]
-
Causality: This is a complex, multi-component hazardous waste. Its high pH and the toxicity of its components make it corrosive, toxic, and an environmental hazard. It must never be disposed of down the drain and requires careful segregation from acidic waste streams to avoid violent exothermic reactions.[12]
-
Step 2: Container Selection and Labeling
The integrity of the waste containment is paramount for safety. All waste must be stored in appropriate, clearly labeled containers.[11][16]
Table 2: Recommended Containers for Waste Streams
| Waste Stream | Recommended Container | Rationale |
| A: Unused Solid | Original container, if intact and sealable. Otherwise, a new, clean, wide-mouth HDPE (high-density polyethylene) jar. | Prevents contamination and ensures compatibility. The original container already has the correct chemical information.[12] |
| B: Solid Labware | Lined, puncture-resistant cardboard box or a durable plastic (e.g., HDPE) pail with a lid. | Contains potentially sharp-edged items like weigh boats and prevents tearing. The lid minimizes vapor release. |
| C: Liquid Waste | Chemically compatible liquid waste container, typically HDPE or borosilicate glass, with a secure, screw-top cap. | Must be resistant to corrosion from the basic piperidine solution and degradation by the DMF solvent. A secure cap is essential to prevent spills and fugitive emissions.[8] |
Labeling Protocol: Every waste container must be labeled immediately upon the first addition of waste. The label must, at a minimum, include the following information as mandated by the EPA and OSHA[10][16]:
-
The words "Hazardous Waste" .
-
The full chemical name(s) of all contents (e.g., "this compound," "Piperidine," "Dimethylformamide"). Do not use abbreviations.
-
An indication of the specific hazards of the contents (e.g., Corrosive, Toxic, Environmental Hazard). Hazard pictograms are highly recommended.
Step 3: On-Site Accumulation in a Satellite Accumulation Area (SAA)
Waste containers must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of laboratory personnel.[12][13]
SAA Best Practices:
-
Location: The SAA should be clearly marked and away from general traffic areas. A secondary containment tray, capable of holding the entire volume of the largest container, should be used to contain potential spills.[13]
-
Segregation: Store the basic liquid waste (Stream C) away from any acidic waste streams. A physical barrier or separate secondary containment is recommended.[12]
-
Container Status: Keep waste containers securely capped at all times, except when adding waste.[12] This minimizes the release of hazardous vapors into the laboratory environment.
Step 4: Final Disposal via EHS
The final step is the transfer of the waste to your institution's EHS department for disposal by a licensed hazardous waste contractor.[8][17]
-
Never attempt to dispose of this chemical waste through standard trash or sewer systems.[11][12]
-
Never transport hazardous waste off-site yourself.[10]
-
Schedule a waste pickup with your EHS office once a container is full or according to your institution's policies. A full container is typically defined as being filled to no more than 90% capacity to allow for vapor expansion.[8]
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: A flowchart outlining the critical steps from waste generation to final EHS-managed disposal.
Emergency Procedures: Spills and Exposures
Accidents require immediate and correct action. These procedures are based on information for related chemical compounds and general laboratory safety protocols.[5][18]
Small Solid Spill (this compound Powder)
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and nitrile gloves.
-
Containment: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the powder from becoming airborne.
-
Collection: Carefully sweep the material into a designated container. Avoid creating dust. Use a plastic dustpan and broom.
-
Disposal: Label the container as "Hazardous Waste" with the chemical name and dispose of it as Waste Stream B.
-
Decontamination: Wipe the spill area with a damp cloth or paper towel. Dispose of cleaning materials as hazardous waste. Wash the area with soap and water.
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
References
-
US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]
-
Wikipedia. (2023). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
Needle.Tube. (n.d.). Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 14(1), 294-310. [Link]
-
American Laboratory. (2021). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
Medical Laboratory Observer (MLO). (2019). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
Montana State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]
-
JoVE. (2017). Proper Handling and Disposal of Laboratory Waste. Retrieved from [Link]
-
Thermo Fisher Scientific. (2024). Safety Data Sheet for 4-tert-Butylphenol. Retrieved from [Link]
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- 18. 4-TERT-BUTYL PHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Navigating the Safe Handling of FMOC-DL-4-tert-butyl-PHE: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the integrity of starting materials is paramount. FMOC-DL-4-tert-butyl-PHE, a key building block, requires meticulous handling to ensure both experimental success and, most importantly, personal safety. This guide provides a comprehensive, technically grounded framework for the safe handling, use, and disposal of this reagent, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound, like many fine chemicals, presents a low-level hazard in its solid form. However, its potential for respiratory and skin irritation necessitates a proactive approach to safety. The primary risks associated with this compound are:
-
Inhalation: As a fine powder, airborne particles can be inhaled, potentially causing irritation to the respiratory tract.[1]
-
Dermal Contact: Direct skin contact may lead to irritation.[1]
-
Eye Contact: The powder can cause significant eye irritation upon contact.
-
Ingestion: Accidental ingestion may be harmful.[1]
It is crucial to recognize that the toxicological properties of this compound have not been fully investigated.[1] Therefore, treating it with a high degree of caution is the most prudent course of action.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE and the rationale for its use.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against airborne powder and accidental splashes of solvents during dissolution. |
| Hand Protection | Nitrile gloves | Provides a chemical-resistant barrier to prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved N95 respirator or equivalent | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
Engineering Controls: Creating a Safe Workspace
Beyond personal protective equipment, the laboratory environment itself should be engineered to minimize exposure.
-
Chemical Fume Hood: All weighing and initial dissolution of this compound powder must be performed in a certified chemical fume hood.[1] This engineering control is the most effective way to prevent the inhalation of airborne particles.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Eye Wash Station and Safety Shower: These should be readily accessible and tested regularly.
Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound from receipt to use in synthesis.
-
Receiving and Storage:
-
Weighing the Reagent:
-
Before handling, don all required PPE.
-
Perform all weighing operations within a chemical fume hood to contain any airborne powder.
-
Use a dedicated, clean spatula and weigh boat.
-
Handle the powder gently to minimize dust generation.
-
Close the container tightly immediately after use.
-
-
Dissolution:
-
Add the solvent to the weighed this compound in the fume hood.
-
Cap the vial or flask securely before agitation to prevent splashes.
-
Spill and Emergency Procedures
Accidents can happen, and a clear, rehearsed emergency plan is critical.
-
Minor Spill (Solid):
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, gently sweep or vacuum the spilled solid. Avoid creating dust.
-
Place the collected material and any contaminated cleaning supplies into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., isopropanol) and then with soap and water.
-
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing while continuing to flush.
-
Seek medical attention if irritation develops or persists.[1]
-
-
Eye Contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
Disposal Plan: Responsible Waste Management
The disposal of this compound and associated waste must be conducted in accordance with institutional and local regulations.
-
Solid Waste:
-
Collect unused this compound and any materials contaminated with the solid (e.g., weigh boats, gloves) in a clearly labeled, sealed container for chemical waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, labeled waste container.
-
Waste from the SPPS process, such as piperidine solutions used for Fmoc deprotection and trifluoroacetic acid (TFA) cleavage cocktails, must be segregated into appropriate basic and acidic waste containers, respectively.[3]
-
-
Empty Containers:
-
Triple-rinse the empty container with a suitable solvent.
-
Collect the rinsate as chemical waste.
-
Deface the label on the empty container before disposing of it according to institutional guidelines.
-
Visualizing the Workflow: Safe Handling of this compound
The following diagram illustrates the key decision points and safety protocols for handling this reagent.
Caption: A flowchart outlining the safe handling, use, and disposal of this compound, including emergency procedures.
By adhering to these guidelines, researchers can confidently and safely utilize this compound in their synthetic endeavors, ensuring both the quality of their research and a secure laboratory environment.
References
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
